molecular formula C6H6N2O3 B1277897 2-Amino-3-Nitrophenol CAS No. 603-85-0

2-Amino-3-Nitrophenol

Cat. No.: B1277897
CAS No.: 603-85-0
M. Wt: 154.12 g/mol
InChI Key: KUCWUAFNGCMZDB-UHFFFAOYSA-N
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Description

2-Amino-3-Nitrophenol is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-3-nitrophenol
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InChI

InChI=1S/C6H6N2O3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KUCWUAFNGCMZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
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DSSTOX Substance ID

DTXSID70209063
Record name 2-Amino-3-nitrophenol
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Molecular Weight

154.12 g/mol
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CAS No.

603-85-0
Record name 2-Amino-3-nitrophenol
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Record name 2-Amino-3-nitrophenol
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Record name 2-amino-3-nitrophenol
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Record name 2-AMINO-3-NITROPHENOL
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-3-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 2-Amino-3-Nitrophenol, a crucial intermediate in the pharmaceutical and dye industries. The following sections present comprehensive experimental protocols, comparative data, and workflow visualizations to assist researchers in the selection and implementation of the most suitable synthetic route for their specific applications.

Introduction

This compound (C₆H₆N₂O₃, CAS No: 603-85-0) is an aromatic organic compound characterized by the presence of amino, nitro, and hydroxyl functional groups on a benzene (B151609) ring.[1] This substitution pattern makes it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals and dyes.[2][3] Its typical appearance is a brown-red or crystalline powder with a melting point in the range of 212-213 °C.[4] This guide focuses on the most common and effective laboratory-scale synthesis pathways.

Core Synthesis Pathways

Three primary synthetic routes for this compound are discussed in detail below:

  • Selective Reduction of 2,3-Dinitrophenol (B1210279): This method involves the selective reduction of one nitro group in the presence of another, which is a common strategy for synthesizing nitro-amino compounds.

  • Nitration of 2-Aminophenol (B121084) via a Protected Intermediate: To control the regioselectivity of the nitration reaction and prevent oxidation of the amino group, a protection-nitration-deprotection sequence is often employed.

  • Reduction of 4-Nitro-1,3-Benzoxazole (B1634820): This pathway involves the formation of a heterocyclic intermediate, which is then cleaved to yield the desired product.

Pathway 1: Selective Reduction of 2,3-Dinitrophenol

This pathway relies on the selective reduction of the nitro group at the 2-position of 2,3-dinitrophenol. Tin(II) chloride (SnCl₂) in an acidic medium is a commonly used reagent for this transformation due to its ability to selectively reduce one nitro group in a polynitrated aromatic compound.[4]

Experimental Protocol

The following protocol is adapted from a general procedure for the reduction of dinitro compounds.[4]

Materials:

  • 2,3-Dinitrophenol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Methanol (B129727) (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Under an argon atmosphere, dissolve tin(II) chloride dihydrate (20 mmol) in methanol (17.2 mL) in a reaction flask.

  • Slowly add concentrated HCl (9.2 mL) to the solution and cool the mixture to 0°C in an ice bath.

  • Add 2,3-dinitrophenol to the reaction flask and stir the mixture overnight at room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Filter the mixture to remove inorganic salts and wash the residue with ethyl acetate.

  • Combine the filtrate and the washings, and separate the organic phase.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine all organic layers and dry over magnesium sulfate.

  • Filter off the magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Logical Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve SnCl2·2H2O in MeOH B Add conc. HCl and cool to 0°C A->B C Add 2,3-Dinitrophenol B->C D Stir overnight at room temperature C->D E Dilute with EtOAc D->E F Neutralize with NaHCO3 E->F G Filter inorganic salts F->G H Separate organic phase G->H I Extract aqueous phase with EtOAc H->I J Dry organic phase with MgSO4 I->J K Evaporate solvent J->K L This compound K->L

Caption: Workflow for the selective reduction of 2,3-Dinitrophenol.

Pathway 2: Nitration of 2-Aminophenol via Protected Intermediate

Direct nitration of 2-aminophenol is often challenging due to the high reactivity of the amino group, which can be oxidized by nitric acid, and the difficulty in controlling the regioselectivity. A common strategy to overcome these issues is to protect both the amino and hydroxyl groups through acetylation, followed by nitration and subsequent deprotection via hydrolysis.[5]

Experimental Protocol

This multi-step synthesis is based on a procedure described in the Journal of the Chemical Society (1927).[5]

Step 1: Acetylation of 2-Aminophenol

  • React 2-aminophenol with an excess of acetic anhydride (B1165640) to form 2-acetamidophenyl acetate. This protects both the amino and hydroxyl groups.

Step 2: Nitration of the Diacetate Intermediate

  • Dissolve the 2-acetamidophenyl acetate in a suitable solvent (e.g., acetic acid).

  • Cool the solution to below 35°C.

  • Slowly add a nitrating agent, such as a mixture of nitric acid and acetic anhydride, while maintaining the temperature below 35°C.

  • After the addition is complete, stir the reaction mixture for a specified time to ensure complete nitration.

Step 3: Hydrolysis (Deprotection)

  • Add hydrochloric acid to the reaction mixture from Step 2.

  • Heat the mixture to induce hydrolysis of the acetate groups, yielding this compound.

  • The product may precipitate from the solution upon cooling and can be collected by filtration.

  • Further purification can be achieved by recrystallization.

Signaling Pathway Diagram

G A 2-Aminophenol B 2-Acetamidophenyl acetate (Diacetate Intermediate) A->B Acetic anhydride (Protection) C N-(2-(acetyloxy)-6-nitrophenyl)acetamide B->C Acetic anhydride, Nitric acid (<35°C, Nitration) D This compound C->D Hydrochloric acid (Hydrolysis/Deprotection)

Caption: Synthesis of this compound via a protected intermediate.

Pathway 3: Reduction of 4-Nitro-1,3-Benzoxazole

This alternative route involves the synthesis of a heterocyclic intermediate, 4-nitro-1,3-benzoxazole, which is then reductively cleaved to yield this compound.

Experimental Protocol

Step 1: Synthesis of 4-Nitro-1,3-Benzoxazole

A variety of methods exist for the synthesis of benzoxazoles. One common approach is the condensation of an o-aminophenol with a carboxylic acid or its derivative, followed by cyclization. For the nitro-substituted variant, a plausible route would involve the cyclization of a suitably substituted precursor.

Step 2: Reduction of 4-Nitro-1,3-Benzoxazole

The reduction of the benzoxazole (B165842) intermediate can be achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) (EtOH).[5]

  • Dissolve 4-nitro-1,3-benzoxazole in ethanol.

  • Add sodium borohydride portion-wise to the solution. The reaction may be exothermic.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over a drying agent (e.g., Na₂SO₄), and evaporate the solvent to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Logical Relationship Diagram

G A Suitable Precursor (e.g., substituted o-aminophenol) B 4-Nitro-1,3-Benzoxazole A->B Cyclization Reaction C This compound B->C Reduction (e.g., NaBH4/EtOH)

Caption: Synthesis pathway via a 4-Nitro-1,3-Benzoxazole intermediate.

Quantitative Data Summary

The following table summarizes the available quantitative data for the discussed synthesis pathways. It is important to note that yields can vary significantly based on the specific reaction conditions, scale, and purity of the starting materials.

PathwayKey ReagentsSolvent(s)Typical Yield (%)Purity (%)Reference(s)
Selective Reduction SnCl₂·2H₂O, HClMethanolNot specified>95[4]
Nitration via Protection Acetic anhydride, Nitric acid, HClAcetic acidNot specified-[5]
Reduction of Benzoxazole NaBH₄EthanolNot specified-[5]

Note: Specific yield and purity data for the synthesis of this compound are not consistently reported in the readily available literature for all pathways, highlighting an area for further research and optimization.

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own advantages and challenges. The selective reduction of 2,3-dinitrophenol offers a direct route, while the nitration of a protected 2-aminophenol provides better control over regioselectivity. The synthesis via a 4-nitro-1,3-benzoxazole intermediate presents an alternative approach. The choice of the optimal pathway will depend on factors such as the availability of starting materials, desired scale of production, and the capabilities of the laboratory. Further optimization of the reported procedures is likely necessary to achieve high yields and purity consistently. This guide serves as a foundational resource for researchers embarking on the synthesis of this valuable chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-3-Nitrophenol, a key intermediate in various synthetic processes. The information is presented to support research, development, and quality control activities.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₆H₆N₂O₃[1][2]
Molecular Weight 154.12 g/mol [1]
Appearance Reddish-brown or brown-red solid powder/crystalline solid.[1][3]
Melting Point 212-213 °C[1][4][5]
Boiling Point 322.5 °C (at atmospheric pressure)[1]
Solubility Slightly soluble in water; more soluble in organic solvents.[3]
Table 2: Spectroscopic Data
Spectroscopic TechniqueKey Data PointsSource(s)
Infrared (IR) Spectrum Conforms to the structure. Specific spectra are available for comparison.[6][7]
¹³C Nuclear Magnetic Resonance (NMR) Spectra available for structural elucidation.[8]
¹H Nuclear Magnetic Resonance (NMR) Spectra available for structural elucidation.
UV-Vis Spectroscopy Has an optical absorption band in the near-UV and visible region. Specific absorption maxima (λmax) are not readily available for the 2-amino-3-nitro isomer, however, the related compound 2-amino-4-nitrophenol (B125904) exhibits absorption maxima at 224 nm, 262 nm, and 308 nm in an acidic mobile phase.[4][9]
Table 3: Acidity
PropertyValueSource(s)
pKa An experimentally determined pKa value is not readily available in the literature. For context, the pKa of the related compound o-nitrophenol is approximately 7.23. Computational studies on substituted phenols provide a theoretical framework for estimating pKa values.[10][11]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and validation. The following sections outline protocols for the synthesis and determination of key physicochemical properties of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the selective reduction of a dinitro compound.[1]

Materials:

  • Dinitro precursor compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Methanol (B129727) (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Under an argon atmosphere, dissolve tin(II) chloride dihydrate (20 mmol) in methanol (17.2 mL) in a reaction flask.

  • Slowly add concentrated HCl (9.2 mL) to the solution and cool the mixture to 0°C.

  • Add the dinitro compound to the reaction flask and stir the mixture overnight at room temperature.

  • Dilute the reaction mixture with ethyl acetate and neutralize it with a saturated sodium bicarbonate solution.

  • Remove the inorganic salt precipitate by filtration and wash the residue with ethyl acetate.

  • Combine the filtrate and the washings.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine all organic layers and dry over magnesium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the this compound product.[1]

Determination of Melting Point

The melting point is a critical indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes

  • Thermometer

Procedure:

  • Finely powder a small amount of the this compound sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20°C below the expected melting point (212-213°C).

  • Decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range represents the melting point.

Determination of Solubility

A qualitative assessment of solubility provides insights into the polarity of the compound.

Materials:

  • Test tubes

  • This compound

  • Solvents: Water, Ethanol, Acetone, Diethyl ether, Toluene

Procedure:

  • Place approximately 10 mg of this compound into separate test tubes.

  • Add 1 mL of a solvent to each test tube.

  • Agitate the tubes vigorously for 1-2 minutes at room temperature.

  • Observe and record whether the compound is soluble, partially soluble, or insoluble in each solvent.

Visualization of Synthesis Workflow

The synthesis of this compound can be visualized as a clear workflow, from starting materials to the final product.

Synthesis_Workflow Start Starting Materials (Dinitro Compound, SnCl2·2H2O, MeOH, HCl) Reaction Reduction Reaction (Stirring overnight at RT) Start->Reaction Combine & Cool Workup Aqueous Workup (EtOAc, NaHCO3) Reaction->Workup Dilute & Neutralize Extraction Extraction with EtOAc Workup->Extraction Separate Phases Drying Drying (MgSO4) Extraction->Drying Combine Organic Layers Evaporation Solvent Evaporation Drying->Evaporation Filter Product Final Product (this compound) Evaporation->Product

Caption: Synthesis workflow for this compound.

Applications and Further Reactions

This compound is a versatile intermediate in organic synthesis. Its functional groups, the amine (-NH₂), nitro (-NO₂), and hydroxyl (-OH) groups, allow for a variety of subsequent chemical transformations.

One notable application is in the synthesis of dyes.[12] The amine group can be diazotized and coupled with other aromatic compounds to produce azo dyes. Furthermore, the nitro group can be reduced to a second amino group, yielding a diamine compound that can be used in the synthesis of more complex molecules.[1] The presence of these reactive sites makes this compound a valuable building block in medicinal chemistry and materials science.[1] For instance, it has been used as a matrix in visible matrix-assisted laser desorption/ionization (VIS-MALDI) mass spectrometry.[4]

The following diagram illustrates potential further reactions of this compound.

Further_Reactions Start This compound Reduction Nitro Group Reduction (e.g., Pd/C, H2) Start->Reduction Diazotization Diazotization of Amino Group (e.g., NaNO2, HCl) Start->Diazotization Product1 2,3-Diaminophenol Reduction->Product1 Product2 Diazonium Salt Intermediate Diazotization->Product2 Coupling Azo Coupling (with coupling agent) Product2->Coupling Product3 Azo Dye Coupling->Product3

Caption: Potential further reactions of this compound.

References

An In-depth Technical Guide to 2-Amino-3-Nitrophenol (CAS 603-85-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-nitrophenol, with CAS number 603-85-0, is an aromatic organic compound characterized by the presence of amino, nitro, and hydroxyl functional groups on a benzene (B151609) ring.[1] This unique substitution pattern makes it a versatile intermediate in various chemical syntheses.[1][2] It serves as a crucial building block in the production of dyes and has applications as a biochemical reagent in life sciences research.[1][3] Notably, it has been identified as an inhibitor of matrix metalloproteinases, suggesting its potential in therapeutic research.[4] This guide provides a comprehensive overview of its physicochemical properties, analytical characterization, experimental protocols, and key applications.

Physicochemical Properties

This compound typically appears as a reddish-brown or orange to dark purple crystalline powder.[5][6] It is slightly soluble in water but shows better solubility in organic solvents.[2][7] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 603-85-0[5][7]
Molecular Formula C₆H₆N₂O₃[5][6][7]
Molecular Weight 154.12 g/mol [5][6][8]
Melting Point 212-213 °C[5][8]
Boiling Point 315.9 ± 32.0 °C at 760 mmHg[3]
Appearance Red to Brown Powder/Crystal[2][7][9]
Solubility Slightly soluble in water[7]
Density 1.5 ± 0.1 g/cm³[3]
pKa (LogP) 2.05[3]
InChI Key KUCWUAFNGCMZDB-UHFFFAOYSA-N[7][8]
SMILES NC1=C(O)C=CC=C1--INVALID-LINK--=O[7]

Spectroscopic Characterization

The structural identity and purity of this compound are typically confirmed using a suite of spectroscopic techniques. Data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are essential for its complete characterization.

TechniqueData Availability / Key Features
¹H NMR Spectra are available, typically run in DMSO-d₆.[10]
¹³C NMR Spectral data is available for structural confirmation.[11]
IR Authentic infrared spectra are used for identification.[7][12]
Mass Spec. The molecular ion peak is observed at m/z 154.[13]
Purity (HPLC) Assays typically show a purity of ≥97.5%.[7][9]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves a two-step process starting from a substituted phenol, involving nitration followed by saponification.[14] Another established method is the selective reduction of 2,4-dinitrophenol, although this yields a different isomer, it illustrates a general strategy for synthesizing aminonitrophenols.[15] For this compound specifically, nitration of 2-aminophenol (B121084) under controlled conditions is a viable pathway.[2]

Representative Protocol: Nitration and Hydrolysis

  • Nitration: A starting material like 2-acetamidophenol (B195528) is reacted with a nitrating agent (e.g., nitric acid in acetic anhydride) at a controlled low temperature (<35°C).[14] This step introduces the nitro group onto the aromatic ring.

  • Hydrolysis (Saponification): The resulting intermediate is then subjected to hydrolysis, typically using a strong acid like hydrochloric acid, to remove the acetyl protecting group and yield the final this compound product.[14]

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as hot water, to obtain the desired purity.[15]

G cluster_synthesis Synthesis Workflow Start Starting Material (e.g., 2-Acetamidophenol) Nitration Step 1: Nitration (Nitric Acid / Acetic Anhydride) Start->Nitration Hydrolysis Step 2: Hydrolysis (HCl) Nitration->Hydrolysis Crude Crude Product Hydrolysis->Crude Purification Purification (Recrystallization) Crude->Purification Final Pure this compound Purification->Final

A generalized workflow for the synthesis of this compound.
Analytical Characterization Protocols

To confirm the identity and purity of synthesized this compound, a standard set of analytical methods are employed.

  • High-Performance Liquid Chromatography (HPLC): Purity is commonly assessed using reverse-phase HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as formic acid. Detection is performed using a UV detector at a wavelength where the compound has significant absorbance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) and the spectrum is recorded.[10] The chemical shifts, integration, and coupling patterns of the aromatic and amine protons are analyzed to confirm the structure.

    • ¹³C NMR: The ¹³C NMR spectrum, also recorded in a deuterated solvent, provides information on the number and chemical environment of the carbon atoms in the molecule, further confirming its structure.[11]

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry is used to determine the molecular weight. The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratio of the molecular ion is measured, which should correspond to the calculated exact mass of 154.0378.[3][13]

  • Infrared (IR) Spectroscopy: An IR spectrum is obtained, often using a KBr pellet or as a nujol mull. The presence of characteristic absorption bands for the amino (-NH₂), nitro (-NO₂), and hydroxyl (-OH) functional groups confirms the compound's identity.

G cluster_analysis Analytical Characterization Workflow cluster_data Sample Synthesized Sample HPLC HPLC (Purity Assay) Sample->HPLC NMR NMR Spectroscopy (¹H and ¹³C in DMSO-d₆) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS IR IR Spectroscopy (Functional Groups) Sample->IR Data Combined Spectroscopic Data Confirmation Structural Confirmation & Purity Assessment Data->Confirmation

Workflow for the analytical characterization of this compound.

Applications

The reactivity endowed by its multiple functional groups makes this compound a valuable intermediate in several fields.

  • Medicinal Chemistry and Drug Development: It serves as a starting material or intermediate in the synthesis of more complex molecules with potential therapeutic value.[5] The nitro group can be readily reduced to an amine, providing a route to diamine compounds which are common pharmacophores.[5]

  • Dye Synthesis: It is a key precursor in the manufacturing of various dyes, particularly yellow dyes used in textiles and printing inks.[1] The amino group can be diazotized and then coupled with other aromatic compounds to create azo dyes.[1]

  • Biochemical Reagent: The compound is used as a biochemical reagent for various applications in life science research.[3]

  • Mass Spectrometry: It has been utilized as a matrix for visible matrix-assisted laser desorption/ionization (VIS-MALDI) mass spectrometry.[3]

Biological Activity

Research has identified this compound as an inhibitor of matrix metalloproteinases (MMPs).[4] MMPs are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in various physiological and pathological processes, including inflammation, wound healing, and cancer metastasis. The ability of this compound to inhibit these enzymes suggests its potential as a lead compound for developing novel therapeutics targeting diseases where MMP activity is dysregulated.

G cluster_pathway Inhibition of Matrix Metalloproteinases (MMPs) MMP Matrix Metalloproteinase (MMP Enzyme) Degradation ECM Degradation MMP->Degradation catalyzes ECM Extracellular Matrix (e.g., Collagen) ECM->Degradation Molecule This compound Molecule->MMP inhibits

Inhibitory action of this compound on MMPs.

Safety Information

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][16] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[8] It should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[17]

References

Spectroscopic Profile of 2-Amino-3-Nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3-Nitrophenol (CAS No: 603-85-0), a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that direct tabulated spectral data for this compound is not widely available in published literature. Therefore, the presented data is an analysis and interpretation of available spectral images.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.8m1HAr-H
~6.8 - 7.2m2HAr-H
~5.0 (broad)s2H-NH₂
~9.5 (broad)s1H-OH

Note: The spectrum was reported in DMSO-d6. Chemical shifts are estimated from the spectral image.

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
~150C -OH
~140C -NH₂
~135C -NO₂
~115 - 130Ar-C H

Note: Chemical shifts are estimated from the spectral image.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400 - 3200Strong, BroadO-H and N-H stretching
~3100 - 3000MediumAromatic C-H stretching
~1620 - 1580StrongN-H bending and C=C stretching (aromatic)
~1540 & ~1340StrongAsymmetric and symmetric NO₂ stretching
~1300 - 1200StrongC-O stretching (phenol)
~1200 - 1000MediumC-N stretching
~900 - 650MediumAromatic C-H out-of-plane bending

Note: Peak positions are estimated from the provided IR spectrum image.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.

  • Acquisition of ¹H NMR Spectrum:

    • Set the appropriate spectral width, acquisition time, and number of scans.

    • Acquire the ¹H NMR spectrum.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the peaks and determine their multiplicities and coupling constants.

  • Acquisition of ¹³C NMR Spectrum:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a standard proton-decoupled pulse sequence.

    • Set appropriate spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum and reference it using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

  • This compound sample (solid)

  • FTIR spectrometer with an ATR accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal using a clean spatula.

  • Apply Pressure: Use the pressure arm of the ATR accessory to press the sample firmly and evenly against the crystal.

  • Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent and a soft, lint-free wipe.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) of this compound in a suitable solvent.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Volumetric flasks and micropipettes

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration in the chosen spectroscopic grade solvent. From the stock solution, prepare a dilute solution such that the maximum absorbance falls within the optimal range of the instrument (typically 0.2 - 1.0 AU).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the sample holder and run a baseline correction over the desired wavelength range (e.g., 200-800 nm).

  • Sample Measurement: Rinse the sample cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer.

  • Spectrum Acquisition: Scan the sample over the same wavelength range as the baseline.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data described in this guide.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Structural Interpretation Sample This compound NMR_acq NMR Spectrometer Sample->NMR_acq IR_acq FTIR Spectrometer Sample->IR_acq UV_acq UV-Vis Spectrophotometer Sample->UV_acq NMR_proc ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity) NMR_acq->NMR_proc IR_proc IR Spectrum (Wavenumbers, Functional Groups) IR_acq->IR_proc UV_proc UV-Vis Spectrum (Absorption Maxima) UV_acq->UV_proc Interpretation Structure Elucidation & Confirmation NMR_proc->Interpretation IR_proc->Interpretation UV_proc->Interpretation

An In-depth Technical Guide to 2-Amino-3-Nitrophenol: Molecular Structure, Properties, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-Nitrophenol, a key chemical intermediate with significant applications in the synthesis of dyes and pharmaceuticals. This document details its molecular structure, functional groups, and physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis, including spectroscopic and chromatographic methods. All quantitative data is presented in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate the molecular structure and a logical workflow for its analytical characterization, adhering to specified formatting guidelines.

Introduction

This compound (IUPAC Name: this compound; CAS Number: 603-85-0) is an aromatic organic compound characterized by the presence of a phenol (B47542) ring substituted with an amino (-NH2), a nitro (-NO2), and a hydroxyl (-OH) group.[1][2] This unique combination of functional groups makes it a versatile precursor in various chemical syntheses.[3] Its primary utility lies in the manufacturing of azo dyes, where it serves as a crucial building block for creating a diverse range of colorants for textiles and pigments.[2] Additionally, it is employed as an intermediate in the development of pharmaceutical compounds. This guide aims to provide a detailed technical resource for professionals working with this compound.

Molecular Structure and Functional Groups

This compound possesses a benzene (B151609) ring with three key functional groups: an amino group at position 2, a nitro group at position 3, and a hydroxyl group at position 1. The presence and relative positions of these groups dictate the molecule's chemical reactivity and physical properties. The amino group is electron-donating, while the nitro group is strongly electron-withdrawing, influencing the aromatic ring's electron density and susceptibility to electrophilic and nucleophilic substitution reactions.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is typically a solid at room temperature, appearing as an orange to red-brown crystalline powder.[2] It has a melting point in the range of 210-215 °C.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[4]
Synonyms 2-Hydroxy-6-nitroaniline[2][5]
CAS Number 603-85-0[1][2][5]
Molecular Formula C₆H₆N₂O₃[1][2]
Molecular Weight 154.12 g/mol [1][2]
Appearance Orange to red to brown crystalline powder[2]
Melting Point 210-215 °C[2]
Boiling Point 315.9 ± 32.0 °C at 760 mmHg[6]
Density 1.5 ± 0.1 g/cm³[6]
Solubility Slightly soluble in water, more soluble in organic solvents.[7]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the selective reduction of a dinitrophenol precursor. The following protocol is adapted from established methods.

Protocol 1: Synthesis via Reduction of 2,3-Dinitrophenol (B1210279)

  • Materials:

    • 2,3-Dinitrophenol

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Methanol (B129727) (MeOH)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethyl acetate (B1210297) (EtOAc)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Magnesium sulfate (B86663) (MgSO₄)

    • Argon or Nitrogen gas supply

  • Procedure:

    • Under an inert atmosphere (Argon), dissolve tin(II) chloride dihydrate (20 mmol) in methanol (17.2 mL) in a reaction flask.

    • Slowly add concentrated HCl (9.2 mL) to the solution and cool the mixture to 0 °C in an ice bath.

    • Add 2,3-dinitrophenol to the cooled solution portion-wise while maintaining the temperature.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Dilute the mixture with ethyl acetate and neutralize by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

    • Filter the mixture to remove inorganic salts and wash the residue with ethyl acetate.

    • Separate the organic layer from the filtrate. Extract the aqueous layer three times with ethyl acetate.

    • Combine all organic layers and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the organic filtrate under reduced pressure to yield the crude product.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization

A reversed-phase HPLC method can be employed for the purity assessment and quantification of this compound. The following is a suggested starting method, which may require optimization.

Protocol 2: HPLC Analysis

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., 0.05 M acetic acid buffer, pH 5.9). A common starting point is a 20:80 (v/v) mixture of acetonitrile and buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: Based on the UV-Vis spectrum, a wavelength around the absorption maximum should be selected for optimal sensitivity. For the related compound 2-amino-4-nitrophenol (B125904), absorption maxima are observed at 224 nm, 262 nm, and 308 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent (e.g., methanol) to a concentration within the linear range of the detector.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR A spectrum is available, showing characteristic peaks for the aromatic protons and the protons of the amino and hydroxyl groups. Specific chemical shifts and coupling constants would need to be determined on the purified compound.
¹³C NMR A spectrum is available, which would show six distinct signals for the six carbon atoms of the benzene ring.
FTIR (cm⁻¹) An IR spectrum is available. Expected characteristic peaks include: N-H stretching (amino group), O-H stretching (hydroxyl group), N-O stretching (nitro group), and C=C stretching (aromatic ring).
UV-Vis While specific data for this compound is not readily available, the related compound 2-amino-4-nitrophenol exhibits absorption maxima at 224 nm, 262 nm, and 308 nm in an acidic mobile phase.

Logical Workflow for Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of a synthesized batch of this compound.

Analytical_Workflow cluster_workflow Analytical Workflow for this compound start Synthesized Product purity_check Purity Assessment (HPLC) start->purity_check structure_id Structural Identification purity_check->structure_id If pure final_report Final Characterization Report purity_check->final_report If impure, requires further purification nmr NMR Spectroscopy (¹H & ¹³C) structure_id->nmr ftir FTIR Spectroscopy structure_id->ftir uv_vis UV-Vis Spectroscopy structure_id->uv_vis nmr->final_report ftir->final_report uv_vis->final_report

References

Solubility of 2-Amino-3-Nitrophenol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-3-Nitrophenol in organic solvents. Due to a notable lack of specific quantitative solubility data in publicly available literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and a discussion of the factors influencing the solubility of this compound.

Introduction to this compound

This compound (CAS No. 603-85-0) is an aromatic organic compound with the molecular formula C₆H₆N₂O₃. It presents as a brown-red powder and has a melting point of approximately 212-213 °C.[1] The presence of amino (-NH₂), nitro (-NO₂), and hydroxyl (-OH) functional groups on the benzene (B151609) ring gives the molecule a polar character, influencing its solubility in various solvents. This compound is a key intermediate in the synthesis of various dyes and pigments and is also used in analytical chemistry. Understanding its solubility is crucial for its application in synthesis, purification, and formulation development.

Solubility Profile

Qualitative Solubility Summary:

Solvent CategoryGeneral SolubilityRationale
Polar Protic Solvents (e.g., Methanol, Ethanol)Expected to be SolubleThe amino and hydroxyl groups can form hydrogen bonds with protic solvents.
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO)Expected to be SolubleThe polar nature of the molecule allows for dipole-dipole interactions with these solvents. For the related compound 2-amino-5-nitrophenol, solubility has been noted in acetone.[2]
Nonpolar Solvents (e.g., Hexane, Toluene)Expected to have Low SolubilityThe overall polarity of this compound is significant, limiting its interaction with nonpolar solvents.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)Moderate Solubility may be possibleThese solvents have some polarity that can interact with the solute.
Water Slightly SolubleWhile polar, the aromatic ring limits its solubility in water.

It is important to note that for the related isomer, 2-amino-5-nitrophenol, it is soluble in ethanol, acetone, and benzene.[2] This suggests that this compound is likely to exhibit similar solubility in these organic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of a compound like this compound in an organic solvent using the widely accepted isothermal shake-flask method followed by gravimetric analysis.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Screw-capped vials or flasks

  • Analytical balance (accurate to ±0.1 mg)

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks

  • Pipettes

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of screw-capped vials. The excess solid is crucial to ensure that saturation is reached.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Allow the mixtures to shake for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed, clean, and dry volumetric flask. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Record the exact volume of the filtered saturated solution.

    • Carefully evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

    • Once the bulk of the solvent has been removed, place the flask in an oven at a temperature below the melting point of this compound (e.g., 100 °C) until a constant weight is achieved.

    • Cool the flask in a desiccator to room temperature before weighing.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight of the flask containing the dried solute.

    • The solubility can then be expressed in various units:

      • g/L: (mass of solute in g) / (volume of solvent in L)

      • mg/mL: (mass of solute in mg) / (volume of solvent in mL)

      • mol/L (Molarity): (moles of solute) / (volume of solvent in L)

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the selected organic solvent before starting the experiment.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing solubility.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Shake at constant temperature prep2->equil1 equil2 Allow solids to settle equil1->equil2 analysis1 Withdraw and filter supernatant equil2->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Weigh dried solute analysis2->analysis3 calc1 Calculate solubility analysis3->calc1

Caption: Experimental workflow for solubility determination.

solubility_factors cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions External Conditions polarity Polarity (Amino, Nitro, Hydroxyl groups) solubility Solubility polarity->solubility h_bonding Hydrogen Bonding Capability h_bonding->solubility molecular_size Molecular Size & Shape molecular_size->solubility solvent_polarity Polarity solvent_polarity->solubility solvent_h_bonding Hydrogen Bonding Capability solvent_h_bonding->solubility temperature Temperature temperature->solubility pressure Pressure (for gases) pressure->solubility

Caption: Factors influencing the solubility of a compound.

References

thermal stability and melting point of 2-Amino-3-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Properties of 2-Amino-3-Nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key thermal properties of this compound, a significant intermediate in various research and industrial applications. The document details its melting point and discusses the framework for evaluating its thermal stability. Standardized experimental protocols for determining these properties are provided to ensure accurate and reproducible results. Although specific thermal stability data from advanced techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are not widely published, this guide presents the accepted methodologies for conducting such critical analyses. A logical workflow for the complete thermal characterization of a chemical compound is also visually represented.

Introduction

This compound, identified by CAS number 603-85-0, is an aromatic compound with the chemical formula C₆H₆N₂O₃. The molecule's structure, which includes amino, nitro, and hydroxyl functional groups, makes it a valuable precursor in the synthesis of various dyes, pharmaceutical agents, and other specialized chemicals.[1][2] A thorough understanding of the thermal behavior of this compound is paramount for ensuring its safe handling, storage, and effective use in diverse chemical processes. This guide aims to consolidate the available data on its melting point and provide a robust framework for assessing its thermal stability.

Physicochemical and Thermal Data of this compound

A summary of the primary physicochemical and thermal properties for this compound is presented in the table below for easy reference and comparison.

PropertyValue
CAS Number 603-85-0[3][4]
Molecular Formula C₆H₆N₂O₃[3][4]
Molecular Weight 154.12 g/mol [1]
Appearance Red-brown or orange to dark purple crystalline powder.[5][6]
Melting Point 212-213 °C[1][3][7]
~212 °C[4]
215 °C[6]
220 °C[5]

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property defined as the temperature at which it transitions from a solid to a liquid state. This characteristic is widely used for substance identification and as a primary indicator of purity. For this compound, the literature consistently reports a melting point in the range of 212-220 °C.[1][3][4][5][6][7]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a standard and widely used technique for determining the melting point of a solid organic compound.

Apparatus:

  • Melting point apparatus

  • Sealed-end capillary tubes

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and has a fine, powdered consistency. If the sample consists of large crystals, gently grind it to a powder using a clean, dry mortar and pestle.[8]

  • Loading the Capillary Tube: Introduce a small amount of the powdered sample into the open end of a capillary tube. A sample height of 2-3 mm is ideal.[5]

  • Packing the Sample: To ensure uniform heating, compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[1][5]

  • Measurement:

    • Insert the loaded capillary tube into the heating block of the melting point apparatus.[5]

    • If the approximate melting point is known (around 212-220 °C), heat the block rapidly to a temperature about 15-20 °C below this value.[3][5]

    • Reduce the heating rate to approximately 1-2 °C per minute to allow for accurate temperature reading.[3][7]

    • Carefully observe the sample. Record the temperature at which the first droplet of liquid is visible (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting). This temperature range represents the melting point.[7]

  • Purity Interpretation: A narrow melting range (e.g., 0.5-1 °C) is characteristic of a pure substance, whereas a broad melting range often indicates the presence of impurities.[3]

Thermal Stability

Thermal stability is a measure of a substance's resistance to chemical decomposition upon heating. A high melting point, such as that of this compound, suggests significant stability at ambient temperatures. However, for process safety and to define safe operating limits, it is crucial to understand its stability at elevated temperatures. Advanced thermoanalytical techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for a comprehensive evaluation of thermal stability.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect and quantify thermal transitions such as melting, crystallization, and decomposition.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (typically aluminum) and lids

  • A press to seal the pans

  • A high-precision analytical balance

  • A source of inert gas, such as nitrogen

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-10 mg) into a DSC pan.[2]

  • Encapsulation: Place a lid on the pan and hermetically seal it using a crimping press. An identical empty, sealed pan should be prepared as a reference.[2]

  • Instrument Setup:

    • Place the sample and reference pans in their respective positions within the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a controlled flow rate (e.g., 20-50 mL/min) to create a non-reactive atmosphere.[9]

  • Thermal Program:

    • Set the instrument to equilibrate at a starting temperature, for example, 25 °C.

    • Program the instrument to ramp the temperature at a constant rate, typically 10 °C/min, to a final temperature that is safely below the expected decomposition point. A preliminary TGA scan is often advisable to determine this limit.

  • Data Analysis:

    • The output is a DSC thermogram, which plots heat flow against temperature.

    • The melting process will appear as an endothermic peak. The extrapolated onset of this peak is typically reported as the melting point, and the integrated area of the peak corresponds to the enthalpy of fusion.

    • Sharp exothermic events that occur after melting are indicative of decomposition and are critical for assessing thermal stability.[10]

Thermogravimetric Analysis (TGA)

TGA provides quantitative information on the change in mass of a sample as it is heated at a controlled rate. This technique is essential for determining the onset temperature of decomposition and quantifying mass loss during this process.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., platinum or ceramic)

  • A high-precision analytical balance

  • A source of inert or reactive gas (e.g., nitrogen or air)

Procedure:

  • Sample Preparation: Place an accurately weighed sample of this compound (typically 5-20 mg) into a TGA sample pan.[11]

  • Instrument Setup:

    • Position the sample pan on the TGA's sensitive microbalance.

    • Select the desired atmosphere. For studying thermal decomposition (pyrolysis), an inert gas like nitrogen is used. To study oxidative stability, air or oxygen is used. Set a constant gas flow rate (e.g., 40-60 mL/min).[11][12]

  • Thermal Program:

    • Heat the sample from ambient temperature to a sufficiently high temperature (e.g., 600 °C or higher) at a constant heating rate, such as 10 or 20 °C/min.[11]

  • Data Analysis:

    • The TGA curve plots the percentage of the initial sample mass remaining on the y-axis against the temperature on the x-axis.

    • A significant and often sharp decrease in mass indicates decomposition. The temperature at the onset of this mass loss is a critical parameter for defining the material's thermal stability.[6]

Mandatory Visualization

The diagram below outlines a logical and systematic workflow for the comprehensive thermal characterization of a chemical compound like this compound, from initial sample handling to final data analysis.

Thermal_Characterization_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analytical Procedures cluster_data 3. Data Interpretation & Reporting Sample Obtain High-Purity Sample Dry Dry Sample Thoroughly Sample->Dry Grind Grind to a Fine, Homogeneous Powder Dry->Grind MP Melting Point Determination (Capillary Method) Grind->MP DSC Differential Scanning Calorimetry (DSC) (Inert Atmosphere) Grind->DSC TGA Thermogravimetric Analysis (TGA) (Inert & Oxidative Atmospheres) Grind->TGA MP_Data Determine Melting Range Assess Purity MP->MP_Data DSC_Data Identify Melting Onset (Tm) Calculate Enthalpy of Fusion (ΔHf) Detect Decomposition Exotherms DSC->DSC_Data TGA_Data Determine Decomposition Onset (Td) Analyze Mass Loss Steps Quantify Final Residue TGA->TGA_Data Report Comprehensive Thermal Analysis Report MP_Data->Report DSC_Data->Report TGA_Data->Report

References

Theoretical Studies on 2-Amino-3-Nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-Nitrophenol is a significant chemical intermediate in the synthesis of dyes and has potential applications in medicinal chemistry. A thorough understanding of its molecular structure, electronic properties, and reactivity is crucial for its effective utilization. While extensive experimental data is available, comprehensive theoretical studies specifically on this compound are limited in public literature. This technical guide consolidates the available experimental data for this compound and provides insights into its theoretical characteristics by drawing parallels with closely related and well-studied molecules, namely 2-Aminophenol (B121084) and 2-Nitrophenol (B165410). This approach offers a foundational understanding of its expected quantum chemical properties.

Introduction

This compound (CAS: 603-85-0) is an aromatic compound featuring an amino group, a nitro group, and a hydroxyl group attached to a benzene (B151609) ring.[1] This unique combination of functional groups imparts a versatile reactivity profile, making it a valuable precursor in various synthetic pathways.[1] Its primary application lies in the synthesis of yellow dyes for textiles and printing inks.[1] Furthermore, its derivatives are of interest in medicinal chemistry.[2]

This guide summarizes the known physicochemical and spectroscopic data for this compound. It further delves into the theoretical aspects of its molecular structure and electronic properties through a comparative analysis of computational studies on 2-Aminophenol and 2-Nitrophenol, for which Density Functional Theory (DFT) calculations have been reported.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are well-documented.

PropertyValueReference
Molecular FormulaC6H6N2O3[2]
Molecular Weight154.12 g/mol [2]
CAS Number603-85-0[2]
AppearanceReddish-brown solid powder[2]
Melting Point212-213 °C[2]
Boiling Point322.5 °C (at atmospheric pressure)[2]

Spectroscopic techniques are essential for the characterization of this compound.

Spectroscopic DataDescriptionReference
1H NMRSpectrum available[3]
Infrared (IR)Conforms to structure

Theoretical Studies: A Comparative Analysis

Due to the lack of specific theoretical studies on this compound, this section presents data from computational studies on 2-Aminophenol and 2-Nitrophenol. These studies typically employ Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set to investigate molecular structure and electronic properties.

Molecular Geometry and Stability

DFT calculations are used to determine the optimized molecular geometry, including bond lengths and angles. For related molecules like 2-nitrophenol, studies show a distortion from a perfect hexagonal benzene ring due to the substituents. It is expected that this compound would also exhibit such distortions.

In a comparative study of phenol (B47542), 2-aminophenol, and 2-nitrophenol, it was found that 2-nitrophenol is the most stable, while 2-aminophenol is the most reactive. The stability is related to the chemical hardness, with a higher value indicating greater stability.

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)Chemical Hardness (η)Electrophilicity Index (ω)
2-Aminophenol-5.19-0.654.542.271.95
2-Nitrophenol-6.65-2.574.082.044.29

Data derived from a theoretical study on phenol derivatives.

The smaller energy gap in 2-Nitrophenol compared to 2-Aminophenol suggests it is more reactive. The high electrophilicity index of 2-Nitrophenol indicates it is a good electrophile. It is plausible that this compound would have electronic properties influenced by both the electron-donating amino group and the electron-withdrawing nitro group.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reduction of a dinitro compound.[2]

Materials:

Procedure:

  • Under an argon atmosphere, dissolve tin(II) chloride dihydrate (20 mmol) in methanol (17.2 mL).

  • Slowly add concentrated HCl (9.2 mL) and cool the solution to 0°C.

  • Add the dinitro compound to the reaction mixture and stir overnight at room temperature.

  • Dilute the mixture with ethyl acetate and neutralize with a saturated sodium bicarbonate solution.

  • Filter to remove inorganic salts and wash the residue with ethyl acetate.

  • Combine the filtrate and the separated organic phase.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine all organic layers and dry with magnesium sulfate.

  • Filter to remove the magnesium sulfate and evaporate the solvent under reduced pressure to obtain the product.[2]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_isolation Product Isolation dissolve Dissolve SnCl2·2H2O in Methanol add_hcl Add conc. HCl and cool to 0°C dissolve->add_hcl add_dinitro Add Dinitro Compound add_hcl->add_dinitro stir Stir Overnight at Room Temp. add_dinitro->stir dilute Dilute with Ethyl Acetate stir->dilute neutralize Neutralize with NaHCO3 soln. dilute->neutralize filter_salts Filter Inorganic Salts neutralize->filter_salts extract Extract Aqueous Phase (3x) filter_salts->extract dry Dry Organic Phases (MgSO4) extract->dry filter_dry Filter Drying Agent dry->filter_dry evaporate Evaporate Solvent filter_dry->evaporate product This compound evaporate->product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Properties

Properties_Relationship cluster_structure Molecular Structure cluster_electronic Electronic Properties cluster_reactivity Chemical Reactivity functional_groups Functional Groups (-NH2, -NO2, -OH) geometry Optimized Geometry (Bond Lengths/Angles) functional_groups->geometry homo_lumo HOMO/LUMO Energies geometry->homo_lumo energy_gap HOMO-LUMO Gap homo_lumo->energy_gap reactivity_indices Hardness, Electrophilicity energy_gap->reactivity_indices esp Molecular Electrostatic Potential (ESP) reaction_sites Predicted Reaction Sites esp->reaction_sites reactivity_indices->reaction_sites

Caption: Interrelation of molecular properties from theoretical studies.

Conclusion

References

An In-depth Technical Guide to the Reaction Mechanisms of 2-Amino-3-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-nitrophenol is a versatile aromatic compound of significant interest in the chemical and pharmaceutical industries. Its unique trifunctional structure, featuring amino, nitro, and hydroxyl groups on a benzene (B151609) ring, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, including its synthesis, reduction, diazotization for azo dye formation, and oxidation. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers and professionals in drug development and materials science.

Physicochemical Properties of this compound

This compound is a reddish-brown solid with the molecular formula C₆H₆N₂O₃.[1] A summary of its key physicochemical properties is provided in the table below.

PropertyValueReference
CAS Number 603-85-0[1]
Molecular Weight 154.12 g/mol [1]
Melting Point 212-213 °C[1]
Boiling Point 322.5 °C (at atmospheric pressure)[1]
Appearance Reddish-brown solid powder[1]
Solubility Slightly soluble in water, more soluble in organic solvents.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. Two common methods are detailed below.

Synthesis from a Dinitro Compound

A prevalent method involves the selective reduction of a dinitrophenol precursor.

Reaction Mechanism:

synthesis_dinitro 2,3-Dinitrophenol 2,3-Dinitrophenol This compound This compound 2,3-Dinitrophenol->this compound Selective Reduction SnCl2·2H2O, HCl SnCl2·2H2O, HCl

Caption: Synthesis of this compound via selective reduction.

Experimental Protocol:

Under an argon atmosphere, tin(II) chloride dihydrate (20 mmol) is dissolved in methanol (B129727) (17.2 mL) in a reaction flask. Concentrated HCl (9.2 mL) is slowly added, and the resulting solution is cooled to 0°C. The dinitro compound is then added to the reaction flask and stirred overnight at room temperature. The mixture is subsequently diluted with ethyl acetate (B1210297) and neutralized with a saturated sodium bicarbonate solution. The inorganic salt solid is removed by filtration, and the residue is washed with ethyl acetate. The filtrate and the separated organic phase are combined. The remaining aqueous phase is extracted three times with ethyl acetate, and the combined organic layers are dried with magnesium sulfate (B86663). After removing the magnesium sulfate by filtration, the organic filtrate is evaporated under reduced pressure to yield the target product.[1]

Multi-step Synthesis from 2-Aminophenol-N,O-diacetate

Another synthetic route involves the nitration of a protected aminophenol derivative followed by hydrolysis.

Reaction Mechanism:

synthesis_multistep 2-Aminophenol-N,O-diacetate 2-Aminophenol-N,O-diacetate Intermediate N-(2-acetoxy-6-nitrophenyl)acetamide 2-Aminophenol-N,O-diacetate->Intermediate Nitration (<35 °C) Nitric acid, Acetic anhydride (B1165640) Nitric acid, Acetic anhydride This compound This compound Intermediate->this compound Hydrolysis Hydrochloric acid Hydrochloric acid

Caption: Multi-step synthesis of this compound.

Experimental Protocol:

This two-step synthesis involves the nitration of 2-aminophenol-N,O-diacetate with a mixture of nitric acid and acetic anhydride at a temperature below 35°C. The resulting intermediate, N-(2-acetoxy-6-nitrophenyl)acetamide, is then hydrolyzed using hydrochloric acid to yield this compound.[2]

Key Reaction Mechanisms

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding 2,3-diaminophenol, a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

Reaction Mechanism:

reduction_reaction This compound This compound 2,3-Diaminophenol 2,3-Diaminophenol This compound->2,3-Diaminophenol Catalytic Hydrogenation H2, Pd/C H2, Pd/C

Caption: Reduction of this compound to 2,3-Diaminophenol.

Experimental Protocol:

A mixture of this compound (500 mg) and 10% Pd/C (173 mg, 0.162 mmol, 0.05 equivalents) is placed in a flask with a 15 mL mixture of ethyl acetate and methanol (4:1 v/v) under a hydrogen atmosphere. The mixture is stirred at room temperature for 4 hours. Following the reaction, the mixture is purged with nitrogen, and the catalyst is removed by filtration through diatomaceous earth. The filter cake is washed with ethyl acetate and methanol, and the combined filtrates are evaporated to yield the product.[1]

Quantitative Data:

ReactantReagentProductYieldReference
This compoundH₂, 10% Pd/C2,3-DiaminophenolQuantitative[1]
Diazotization and Azo Coupling

The amino group of this compound can undergo diazotization, followed by coupling with an electron-rich aromatic compound to form azo dyes. This reaction is fundamental to the application of this compound in the dye industry.

Reaction Mechanism:

diazotization_coupling cluster_diazotization Diazotization cluster_coupling Azo Coupling This compound This compound Diazonium Salt 2-Hydroxy-6-nitrophenyldiazonium chloride This compound->Diazonium Salt NaNO2, HCl (0-5 °C) NaNO2, HCl (0-5 °C) Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Component Phenol or Naphthol derivative Coupling Component->Azo Dye

Caption: Diazotization and azo coupling of this compound.

Experimental Protocol (General):

  • Diazotization: this compound is dissolved in a cold aqueous solution of a strong mineral acid, such as hydrochloric acid. The solution is cooled to 0-5°C in an ice bath. A solution of sodium nitrite (B80452) in water is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

  • Azo Coupling: The freshly prepared cold diazonium salt solution is slowly added to a cooled, alkaline solution of a coupling component (e.g., phenol, β-naphthol). The coupling reaction typically occurs readily, resulting in the precipitation of the brightly colored azo dye. The dye is then isolated by filtration, washed, and dried.

Quantitative Data:

Oxidation

The oxidation of this compound can lead to the formation of complex heterocyclic structures, most notably phenoxazinones. This reaction is analogous to the enzymatic oxidation of other 2-aminophenols.

Reaction Mechanism (Proposed):

The oxidation likely proceeds through the formation of a quinone-imine intermediate, which then undergoes further oxidation and intramolecular cyclization.

oxidation_reaction This compound This compound Intermediate Quinone-imine intermediate This compound->Intermediate Oxidation Oxidizing Agent Oxidizing Agent Phenoxazinone Derivative Nitro-substituted phenoxazinone Intermediate->Phenoxazinone Derivative Further Oxidation & Cyclization synthesis_workflow cluster_synthesis Synthesis of this compound A Dissolve SnCl2·2H2O in MeOH B Add conc. HCl and cool to 0°C A->B C Add dinitro compound B->C D Stir overnight at RT C->D E Dilute with EtOAc and neutralize D->E F Filter and wash E->F G Extract aqueous phase F->G H Dry and evaporate organic phase G->H I Obtain this compound H->I reduction_workflow cluster_reduction Reduction to 2,3-Diaminophenol A Combine this compound and Pd/C B Add EtOAc/MeOH solvent A->B C Stir under H2 atmosphere for 4h B->C D Purge with N2 C->D E Filter through diatomaceous earth D->E F Wash filter cake E->F G Evaporate filtrate F->G H Obtain 2,3-Diaminophenol G->H diazotization_workflow cluster_diazotization_process Diazotization and Azo Coupling Workflow A Dissolve this compound in cold acid B Cool to 0-5°C A->B C Add NaNO2 solution dropwise B->C D Stir to form diazonium salt C->D F Slowly add diazonium salt solution to coupling solution D->F E Prepare cold alkaline solution of coupling component E->F G Stir to precipitate azo dye F->G H Filter, wash, and dry the azo dye G->H

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Amino-3-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and predicted outcomes of electrophilic aromatic substitution (EAS) reactions on 2-Amino-3-Nitrophenol. Due to the complex interplay of activating and deactivating groups on the aromatic ring, this substrate presents unique challenges and opportunities in synthetic chemistry. This document outlines the theoretical basis for regioselectivity, proposes experimental protocols for key EAS reactions, and offers strategies to control reactivity.

Core Concepts: Directing Effects and Reactivity

The regioselectivity of electrophilic aromatic substitution on this compound is governed by the cumulative effects of its three substituents: the amino (-NH₂), hydroxyl (-OH), and nitro (-NO₂) groups.

  • Amino (-NH₂) and Hydroxyl (-OH) Groups: Both are powerful activating groups and are ortho, para-directors. They donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack at these positions. The amino group is generally a stronger activator than the hydroxyl group.

  • Nitro (-NO₂) Group: This is a strong deactivating group and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, destabilizing the arenium ion intermediates for ortho and para attack relative to meta attack.

In this compound, the powerful ortho, para-directing influence of the amino and hydroxyl groups is expected to dominate the meta-directing effect of the nitro group. The positions ortho and para to the activating groups are C4, C6, and C5 (para to the amino group). The C6 position is sterically hindered by the adjacent amino group. Therefore, electrophilic attack is most likely to occur at the C4 and C5 positions.

Challenges in Electrophilic Aromatic Substitution

The high activation of the ring by the amino and hydroxyl groups can lead to several challenges:

  • Over-reaction and Polysubstitution: The strongly activated ring can readily undergo multiple substitutions, leading to a mixture of products that are difficult to separate.

  • Oxidation: The electron-rich phenol (B47542) and aniline (B41778) moieties are susceptible to oxidation by strong electrophilic reagents, particularly under harsh acidic conditions, which can lead to the formation of tarry by-products and reduced yields.

  • Protonation of the Amino Group: In strongly acidic media, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing, which would alter the expected regioselectivity.

To mitigate these challenges, a common strategy is the protection of the highly activating amino and/or hydroxyl groups, most commonly through acetylation.

G start This compound protect Protection (e.g., Acetylation) start->protect eas Electrophilic Aromatic Substitution protect->eas deprotect Deprotection (Hydrolysis) eas->deprotect product Substituted This compound deprotect->product

Data Presentation: Predicted Outcomes of Electrophilic Aromatic Substitution

ReactionPredicted Major Product(s)Predicted Minor Product(s)Notes and Challenges
Halogenation 4-Halo-2-amino-3-nitrophenol, 5-Halo-2-amino-3-nitrophenolDihalogenated productsHigh reactivity can lead to polysubstitution. Direct halogenation may be difficult to control. A Sandmeyer-type reaction is a documented alternative for bromination[1]. Chlorination at the 5-position using NCS has been reported[2].
Nitration 2-Amino-3,4-dinitrophenol, 2-Amino-3,5-dinitrophenolOxidative byproductsThe presence of a nitro group already deactivates the ring, but the activating groups may still promote further nitration. Strong oxidizing conditions can lead to degradation. Protection of the amino group is highly recommended.
Sulfonation 2-Amino-3-nitro-4-phenolsulfonic acid, 2-Amino-3-nitro-5-phenolsulfonic acidSulfonated and polysulfonated productsReversible reaction. Steric hindrance may favor substitution at the C5 position.
Friedel-Crafts Acylation No reaction expected-The strongly deactivating nitro group and the presence of the basic amino group (which complexes with the Lewis acid catalyst) are likely to prevent this reaction.
Friedel-Crafts Alkylation No reaction expected-Similar to acylation, the substrate is not suitable for this reaction due to the deactivating nitro group and the basic amino group. Rearrangements of the alkyl group are also a common issue.
Formylation 4-Formyl-2-amino-3-nitrophenol, 5-Formyl-2-amino-3-nitrophenol-The Vilsmeier-Haack reaction is a potential method for formylation of electron-rich aromatic rings. The outcome on this specific substrate is not documented but is theoretically plausible.

Disclaimer: The information in the table above is based on theoretical principles of organic chemistry. Specific experimental data for many of these reactions on this compound is limited in the available scientific literature.

Experimental Protocols

The following protocols are proposed based on general methods for electrophilic aromatic substitution on activated aromatic systems and analogous reactions found in the literature. It is crucial to conduct small-scale test reactions to optimize conditions for this specific substrate.

Halogenation

a) Chlorination (Proposed Protocol based on NCS)

  • Reaction: Introduction of a chlorine atom, predicted to occur at the C5 position[2].

  • Reagents: this compound, N-Chlorosuccinimide (NCS), Acetonitrile (B52724) (or other suitable polar aprotic solvent).

  • Procedure:

    • Dissolve this compound (1 equivalent) in acetonitrile in a round-bottom flask.

    • Add N-Chlorosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

b) Bromination (via Sandmeyer-type Reaction - Documented Protocol) [1]

  • Reaction: This is not a direct electrophilic substitution but a replacement of the amino group with bromine via a diazonium salt intermediate.

  • Reagents: this compound, Hydrobromic acid (48%), Sodium nitrite (B80452), Cuprous bromide (CuBr).

  • Procedure:

    • Dissolve this compound (1 equivalent) in a mixture of water and 1,4-dioxane.

    • Add 48% hydrobromic acid and heat the mixture to reflux.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a solution of sodium nitrite in water to form the diazonium salt.

    • In a separate flask, prepare a mixture of cuprous bromide in aqueous hydrobromic acid and cool to 0°C.

    • Add the cold diazonium salt solution dropwise to the cuprous bromide mixture.

    • After the addition is complete, warm the reaction mixture to 60°C and then allow it to stir at room temperature overnight.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography to yield 2-Bromo-3-nitrophenol.

Nitration (Proposed Protocol with Protection)
  • Reaction: Introduction of a second nitro group.

  • Reagents: Acetic anhydride (B1165640), Pyridine, this compound, Nitric acid, Sulfuric acid, Ethanol (B145695), Hydrochloric acid.

  • Procedure:

    • Protection: Acetylate the amino group of this compound by reacting it with acetic anhydride in the presence of a base like pyridine. Isolate the resulting 2-acetamido-3-nitrophenol.

    • Nitration: Slowly add the protected substrate to a pre-cooled mixture of concentrated nitric acid and sulfuric acid, maintaining a low temperature (0-5°C).

    • Stir the reaction for a designated time, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice and extract the product with an appropriate solvent.

    • Wash the organic layer to neutrality, dry, and concentrate.

    • Deprotection: Hydrolyze the acetyl group by refluxing the nitrated product in a mixture of ethanol and hydrochloric acid.

    • Neutralize the reaction mixture and extract the final product.

    • Purify by recrystallization or column chromatography.

Sulfonation (Proposed Protocol)
  • Reaction: Introduction of a sulfonic acid group (-SO₃H).

  • Reagents: this compound, Fuming sulfuric acid (oleum).

  • Procedure:

    • Carefully add this compound to fuming sulfuric acid at a low temperature.

    • Slowly warm the mixture to room temperature and then heat gently to promote the reaction.

    • Monitor the reaction by TLC (using a suitable solvent system and visualization technique for the highly polar product).

    • Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the sulfonic acid product.

    • Filter the solid product and wash with cold water.

    • Recrystallize from a suitable solvent if necessary.

Friedel-Crafts Reactions

As previously stated, Friedel-Crafts acylation and alkylation are not expected to be successful on this substrate due to the strong deactivating effect of the nitro group and the presence of the basic amino group.

Formylation (Proposed Vilsmeier-Haack Protocol)
  • Reaction: Introduction of a formyl group (-CHO).

  • Reagents: this compound, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃).

  • Procedure:

    • Cool N,N-Dimethylformamide (DMF) in an ice bath and slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent.

    • Add this compound to the Vilsmeier reagent at a low temperature.

    • Allow the reaction to warm to room temperature and then heat gently, monitoring by TLC.

    • After the reaction is complete, cool the mixture and carefully add it to a solution of sodium acetate (B1210297) in water.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the crude aldehyde by column chromatography.

Conclusion

The electrophilic aromatic substitution of this compound is a challenging yet synthetically valuable transformation. The regioselectivity is primarily dictated by the strongly activating amino and hydroxyl groups, directing electrophiles to the C4 and C5 positions. However, the high reactivity of the substrate necessitates careful control of reaction conditions and often the use of protecting groups to prevent over-reaction and oxidation. While documented experimental data for many standard EAS reactions on this specific molecule are scarce, the principles outlined in this guide, along with the proposed protocols, provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel derivatives of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Yellow Dyes Using 2-Amino-3-Nitrophenol as an Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-amino-3-nitrophenol as a key intermediate in the synthesis of yellow azo dyes. The protocols outlined below are based on established principles of diazotization and azo coupling reactions, tailored for professionals in research and development.

Introduction

This compound is an aromatic compound featuring an amino group, a nitro group, and a hydroxyl group. This trifunctional nature makes it a versatile precursor in the synthesis of various organic molecules, most notably azo dyes. The presence of the electron-withdrawing nitro group and the electron-donating amino and hydroxyl groups significantly influences the electronic properties of the resulting dye molecules, often imparting a yellow hue.

The general synthetic pathway involves a two-step process:

  • Diazotization: The primary aromatic amine (this compound) is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a mineral acid at low temperatures.[1]

  • Azo Coupling: The highly reactive diazonium salt then acts as an electrophile in a reaction with a coupling component, an electron-rich aromatic compound such as phenol (B47542) or its derivatives, to form the azo dye.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a yellow azo dye using this compound as the starting material and phenol as the coupling agent.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Urea (B33335)

Apparatus:

  • Beakers (100 mL, 250 mL)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a 250 mL beaker, suspend 1.54 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.

  • Cool the suspension to 0-5 °C in an ice bath with continuous and vigorous stirring.

  • In a separate 100 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled suspension of this compound over a period of 15-20 minutes, ensuring the temperature is maintained between 0-5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete.

  • A small amount of urea can be added to quench any excess nitrous acid. The resulting clear solution of the diazonium salt is highly unstable and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with Phenol

Materials:

  • Diazonium salt solution (from Protocol 1)

  • Phenol

  • Sodium Hydroxide (B78521) (NaOH)

  • Distilled Water

  • Ice

Apparatus:

  • Beaker (500 mL)

  • Magnetic stirrer and stir bar

  • pH indicator paper

  • Buchner funnel and flask for vacuum filtration

  • Filter paper

Procedure:

  • In a 500 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool the phenol solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold phenol solution with continuous and vigorous stirring.

  • A yellow to orange precipitate of the azo dye should form immediately.

  • Maintain the reaction mixture at a pH of 8-10 by adding more sodium hydroxide solution if necessary.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.

  • Isolate the crude dye by vacuum filtration using a Buchner funnel, and wash the precipitate with cold distilled water to remove any unreacted starting materials and salts.

  • The crude dye can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of a representative yellow azo dye from this compound and phenol.

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mol)Mass (g)
This compoundC₆H₆N₂O₃154.120.011.54
Sodium NitriteNaNO₂69.000.0110.76
PhenolC₆H₆O94.110.010.94
Yellow Azo DyeC₁₂H₉N₃O₄259.22--

Table 2: Typical Reaction and Product Characteristics

ParameterValue
Reaction Conditions
Diazotization Temperature0-5 °C
Coupling Temperature0-5 °C
Reaction Time2-3 hours
Product Characteristics
Theoretical Yield2.59 g
Typical Actual Yield2.07 g (80% yield)
AppearanceYellow to orange powder
Melting Point~150-155 °C
Spectroscopic Data
λmax (in ethanol)~420 nm
Key IR absorptions (cm⁻¹)~3400 (O-H), ~1580 (N=N), ~1520 & ~1340 (NO₂)

Mandatory Visualization

Synthesis_Workflow cluster_diazotization Protocol 1: Diazotization cluster_coupling Protocol 2: Azo Coupling cluster_purification Purification A This compound D Diazonium Salt Solution A->D Reacts with B HCl, H₂O B->D C NaNO₂, H₂O C->D 0-5 °C G Yellow Azo Dye D->G Immediate Use E Phenol E->G Couples with F NaOH, H₂O F->G H Crude Dye G->H Filtration I Recrystallization H->I J Pure Yellow Dye I->J Signaling_Pathway Reactants This compound + Phenol Step1 Diazotization (NaNO₂, HCl, 0-5 °C) Reactants->Step1 Intermediate Diazonium Salt of This compound Step1->Intermediate Step2 Azo Coupling (NaOH, 0-5 °C) Intermediate->Step2 Product Yellow Azo Dye (2-hydroxy-4-nitro-1-phenylazophenol) Step2->Product

References

Application Notes and Protocols for Diazotization and Coupling Reactions of 2-Amino-3-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-3-nitrophenol is a valuable chemical intermediate in organic synthesis and medicinal chemistry, characterized by the presence of amino, nitro, and hydroxyl functional groups.[1][2] Its molecular structure allows for a variety of chemical transformations, making it a versatile building block for more complex molecules. The primary amino group can be readily converted into a diazonium salt through a process known as diazotization.[3] This reaction is fundamental in synthetic organic chemistry, as the resulting diazonium group is an excellent leaving group and a reactive electrophile.[4][5]

The diazonium salt of this compound is typically unstable at higher temperatures and is therefore generated in situ at 0-5 °C for immediate use in subsequent reactions.[6] One of the most significant applications of diazonium salts is the azo coupling reaction, where the diazonium ion acts as an electrophile and attacks an electron-rich aromatic ring (the coupling component), such as a phenol (B47542) or an aromatic amine.[6][7] This electrophilic aromatic substitution reaction results in the formation of an azo compound, characterized by the -N=N- functional group. Azo compounds are widely known for their vibrant colors and are extensively used as dyes and pigments.[3][8] The diverse range of possible coupling components allows for the synthesis of a vast library of azo dyes with varying colors and properties. Beyond their use as colorants, the derivatives of this compound hold potential in drug development and materials science.[9]

These application notes provide a detailed overview of the reaction mechanisms, experimental protocols, and potential applications of the diazotization and coupling reactions of this compound.

Physicochemical Properties of this compound

A summary of the key quantitative data and physical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number 603-85-0[1][10]
Molecular Formula C₆H₆N₂O₃[1]
Molecular Weight 154.12 g/mol [1][2]
Appearance Reddish-brown solid powder[1]
Melting Point 212-213 °C[1][2]
Boiling Point 322.5 °C (at atmospheric pressure)[1]
Solubility Slightly soluble in water, more soluble in organic solvents.[2]

Reaction Mechanisms

Diazotization of this compound

The diazotization reaction converts the primary aromatic amine, this compound, into a diazonium salt. This process is typically carried out in a cold acidic solution using nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl).[3][5]

The mechanism proceeds through the following key steps:

  • Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[11]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino group of this compound attacks the nitrosonium ion.

  • Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the resonance-stabilized arenediazonium ion.[3]

Caption: The reaction pathway for the diazotization of an aromatic amine.

Azo Coupling Reaction

The diazonium salt formed from this compound is a weak electrophile that reacts with electron-rich aromatic compounds, known as coupling components, in an electrophilic aromatic substitution reaction.[6] Common coupling components include phenols, naphthols, and aromatic amines.

The key features of the azo coupling mechanism are:

  • Activation of Coupling Component: For phenolic coupling partners, the reaction is typically carried out under mild alkaline conditions. The base deprotonates the hydroxyl group to form a highly activating phenoxide ion.[7] For amine coupling partners, the reaction is usually run in a slightly acidic medium.

  • Electrophilic Attack: The electrophilic diazonium ion attacks the electron-rich ring of the coupling component, typically at the para position to the activating group, unless this position is blocked.[6]

  • Proton Elimination: A proton is eliminated from the intermediate (sigma complex) to restore the aromaticity of the ring, resulting in the formation of the final azo compound.

Caption: General mechanism of the electrophilic azo coupling reaction.

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific coupling component used and the desired characteristics of the final product.

Safety Precautions:

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Diazonium salts can be explosive when isolated in a dry state.[6] Always use them in solution immediately after preparation.

  • Handle concentrated acids and bases with extreme care.

Experimental_Workflow start Start prep_amine Prepare Amine Solution (this compound in HCl) start->prep_amine cool_amine Cool Amine Solution (0-5 °C) prep_amine->cool_amine diazotization Diazotization: Add NaNO₂ solution to Amine solution dropwise (Maintain 0-5 °C) cool_amine->diazotization prep_nitrite Prepare NaNO₂ Solution cool_nitrite Cool NaNO₂ Solution (0-5 °C) prep_nitrite->cool_nitrite cool_nitrite->diazotization check_completion Monitor Reaction (Starch-Iodide Paper) diazotization->check_completion prep_coupling Prepare Coupling Component Solution (e.g., Phenol in NaOH) check_completion->prep_coupling Reaction Complete coupling Azo Coupling: Add Diazonium Salt solution to Coupling solution check_completion->coupling cool_coupling Cool Coupling Solution (0-5 °C) prep_coupling->cool_coupling cool_coupling->coupling stir Stir Reaction Mixture (30-60 min at 0-5 °C) coupling->stir isolate Isolate Crude Product (Vacuum Filtration) stir->isolate purify Purify Azo Dye (Recrystallization) isolate->purify characterize Characterize Product (Spectroscopy, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for the synthesis of azo dyes.

Protocol 1: Diazotization of this compound

Materials and Reagents:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

  • Three-necked round-bottom flask, magnetic stirrer, thermometer, and dropping funnel

Procedure:

  • Preparation of the Amine Solution: In a three-necked flask, suspend 1.0 equivalent of this compound in a mixture of water and 3.0 equivalents of concentrated hydrochloric acid. Stir the mixture to ensure it is homogenous.

  • Cooling: Place the flask in an ice-salt bath and cool the suspension to a temperature between 0 °C and 5 °C with continuous stirring. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.[4]

  • Preparation of the Nitrite Solution: In a separate beaker, dissolve 1.0-1.1 equivalents of sodium nitrite in cold distilled water. Cool this solution to 0-5 °C in an ice bath.

  • Diazotization: Slowly add the chilled sodium nitrite solution dropwise to the stirred amine suspension using a dropping funnel. The rate of addition must be controlled to keep the reaction temperature below 5 °C.[4]

  • Monitoring Completion: After the addition is complete, continue stirring for 15-30 minutes. The completion of the reaction can be tested by streaking a drop of the reaction mixture onto starch-iodide paper. An immediate appearance of a blue-black color indicates the presence of excess nitrous acid, signifying that all the primary amine has reacted.[4]

  • The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction. Do not attempt to isolate the salt.

Protocol 2: Azo Coupling Reaction

Materials and Reagents:

  • Diazonium salt solution (from Protocol 1)

  • Coupling component (e.g., phenol, 2-naphthol, resorcinol, N,N-dimethylaniline)

  • Sodium Hydroxide (B78521) (NaOH) or Sodium Carbonate (Na₂CO₃) solution

  • Distilled Water

  • Ice

Procedure:

  • Preparation of the Coupling Solution: Dissolve an equimolar amount of the chosen coupling component in a dilute aqueous solution of sodium hydroxide (for phenols) or a dilute acid (for amines). The alkaline conditions are necessary to activate phenolic coupling components for electrophilic attack.[7]

  • Cooling: Cool the solution of the coupling component to 0-5 °C in an ice bath with vigorous stirring.

  • Coupling: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold, stirred solution of the coupling component. A colored precipitate of the azo dye should form immediately or shortly after addition.[7]

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

  • Isolation: Isolate the crude azo dye by vacuum filtration. Wash the precipitate with cold water to remove any unreacted starting materials and inorganic salts.

  • Purification: The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol, acetic acid, or a solvent mixture.

Quantitative Data

While specific yield data for the diazotization and coupling of this compound is not extensively published, the following table presents typical yields for the diazotization of various substituted anilines followed by coupling with 2-naphthol, which can serve as a reference.[12] Yields are highly dependent on the specific reactants and reaction conditions.

Amine (Diazo Component)Crude Yield (%)Recrystallized Yield (%)Reference
o-Nitroaniline9084[12]
p-Chloroaniline9384[12]
p-Anisidine8876[12]
p-Nitroaniline9383[12]
o-Toluidine9087[12]
Aniline9085[12]

Applications in Research and Drug Development

The azo compounds synthesized from this compound have a range of potential applications:

  • Dyes and Pigments: The primary application is in the synthesis of azo dyes. The presence of the hydroxyl and nitro groups on the diazo component's ring can influence the final color and properties like lightfastness and solubility of the dye.[10]

  • Chemical Intermediates: These azo compounds are versatile intermediates. The azo bond can be cleaved under reductive conditions to yield two separate amine compounds. Furthermore, the nitro group on the original ring can be reduced to an amino group, providing a pathway to tri-functional or di-amino compounds which are valuable in medicinal chemistry and polymer science.[1][13]

  • Analytical Chemistry: Some azo dyes exhibit pH-dependent color changes, making them useful as acid-base indicators.

  • Drug Development: The aminophenol scaffold is present in various pharmacologically active molecules. The derivatives synthesized through these reactions can be screened for biological activity or used as precursors for more complex drug candidates.[9]

References

Application of 2-Amino-3-Nitrophenol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-nitrophenol is a versatile aromatic compound that serves as a crucial building block in medicinal chemistry. Its unique trifunctional nature, possessing amino, nitro, and hydroxyl groups, allows for a diverse range of chemical transformations, leading to the synthesis of various heterocyclic scaffolds with significant biological activities. This document provides detailed application notes on its use in the development of anticancer and antimicrobial agents, along with specific experimental protocols for the synthesis and evaluation of its derivatives.

Application Notes

Precursor for Anticancer Phenoxazinone Scaffolds

This compound is a key starting material for the synthesis of phenoxazinones, a class of heterocyclic compounds that form the core structure of several anticancer agents, including the natural product Actinomycin D. The oxidative condensation of 2-aminophenol (B121084) derivatives is a fundamental strategy for constructing the phenoxazinone ring system. Derivatives of 2-aminophenoxazin-3-one, which can be synthesized from this compound, have demonstrated potent cytotoxic and pro-apoptotic effects against various cancer cell lines.

The mechanism of action for many phenoxazinone-based anticancer agents involves the induction of apoptosis. Studies have shown that compounds like 2-aminophenoxazin-3-one (Phx-3) can significantly inhibit the growth of cancer cells at low micromolar concentrations by triggering programmed cell death.[1][2] For instance, Phx-3 has shown potent inhibitory effects against glioblastoma and neuroblastoma cell lines.[2]

Synthesis of Antimicrobial Benzoxazole (B165842) Derivatives

The versatile reactivity of this compound allows for its use in the synthesis of substituted benzoxazoles. Benzoxazole derivatives are a well-established class of antimicrobial agents with a broad spectrum of activity against both bacteria and fungi. The synthesis typically involves the condensation of an o-aminophenol with a carboxylic acid or its equivalent. By modifying the substituents on the benzoxazole core, the antimicrobial potency and spectrum can be fine-tuned.

Numerous studies have reported the synthesis of 2,5-disubstituted benzoxazoles exhibiting significant antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values in the microgram per milliliter range.[3][4][5] Some derivatives have shown efficacy against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[3]

Potential as a Scaffold for Matrix Metalloproteinase (MMP) Inhibitors

Emerging research suggests that this compound and its derivatives may serve as a scaffold for the development of matrix metalloproteinase (MMP) inhibitors. MMPs are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in various pathological processes, including cancer metastasis and inflammation. While this application is less established than its use in anticancer and antimicrobial agents, the structural features of this compound make it an attractive starting point for designing novel MMP inhibitors.

Quantitative Data

The following tables summarize the biological activities of phenoxazinone and benzoxazole derivatives, which can be synthesized from this compound.

Table 1: Anticancer Activity of Phenoxazinone Derivatives

CompoundCancer Cell LineActivityIC50 ValueReference
2-Aminophenoxazin-3-one (Phx-3)LN229 (Glioblastoma)Cytotoxic1.655 ± 0.093 µM (48h)[2]
2-Aminophenoxazin-3-one (Phx-3)NB-1 (Neuroblastoma)Cytotoxic0.5 µM[2]
2-Aminophenoxazin-3-one (Phx-3)COLO201 (Colon Cancer)Cytotoxic6-12 µM[2]
2-Aminophenoxazin-3-one (Phx-3)HT-29 (Colon Cancer)Cytotoxic16.7 µM[2]
Pyridophenoxazinone-L-lysine conjugate 2A549 (Lung Cancer)Cytotoxic3.71 ± 0.57 µM[1]
Pyridophenoxazinone-L-lysine conjugate 3A549 (Lung Cancer)Cytotoxic4.43 ± 0.64 µM[1]

Table 2: Antimicrobial Activity of Benzoxazole Derivatives

Compound ClassMicroorganismActivityMIC Value (µg/mL)Reference
2,5-disubstituted benzoxazolesPseudomonas aeruginosaAntibacterialMore active than ampicillin (B1664943) and rifampicin[3]
2,5-disubstituted benzoxazolesCandida kruseiAntifungal7.8 - 250[3]
2-phenyl benzoxazole derivativeE. coliAntibacterial~1[4]
2-phenyl benzoxazole derivativeP. aeruginosaAntibacterial~1[4]
2-amino phenyl benzoxazole derivativeCandida albicansAntifungal~1[4]
2-amino phenyl benzoxazole derivativeAspergillus clavatusAntifungal~1[4]
2-(4-(piperidinethoxy)phenyl)benzoxazoleP. aeruginosaAntibacterial0.25[6]
2-(4-(piperidinethoxy)phenyl)benzoxazoleEnterococcus faecalisAntibacterial0.5[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Aminophenoxazin-3-one from this compound

This protocol describes a general two-step synthesis of the anticancer scaffold 2-aminophenoxazin-3-one.

Step 1: Reduction of the Nitro Group

  • Materials: this compound, Palladium on carbon (10% Pd/C), Methanol (B129727), Hydrogen gas supply.

  • Procedure: a. In a flask suitable for hydrogenation, dissolve this compound (1 mmol) in methanol (20 mL). b. Add 10% Pd/C catalyst (10 mol%). c. Securely attach the flask to a hydrogenation apparatus. d. Evacuate the flask and purge with hydrogen gas (repeat three times). e. Stir the reaction mixture under a hydrogen atmosphere (balloon or positive pressure) at room temperature. f. Monitor the reaction progress by Thin Layer Chromatography (TLC). g. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. h. Wash the Celite pad with methanol. i. Concentrate the filtrate under reduced pressure to obtain the crude 2,3-diaminophenol (B1330466). This intermediate is often unstable and should be used immediately in the next step.

Step 2: Oxidative Cyclization

  • Materials: Crude 2,3-diaminophenol from Step 1, a suitable oxidizing agent (e.g., atmospheric oxygen, potassium ferricyanide), buffer solution (e.g., phosphate (B84403) buffer, pH 7.4).

  • Procedure: a. Dissolve the crude 2,3-diaminophenol in an appropriate solvent system, such as a mixture of methanol and phosphate buffer. b. Stir the solution vigorously in an open flask to allow for aerial oxidation, or add the chosen oxidizing agent portion-wise. c. The reaction progress can be monitored by the formation of a colored product and confirmed by TLC. d. The reaction mixture may be stirred at room temperature for several hours to overnight. e. Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). f. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-aminophenoxazin-3-one.

Protocol 2: Synthesis of a 2-Substituted Benzoxazole Derivative

This protocol outlines the general synthesis of a benzoxazole derivative via condensation.

  • Materials: this compound, a carboxylic acid (R-COOH), a condensing agent (e.g., polyphosphoric acid (PPA) or Eaton's reagent).

  • Procedure: a. In a round-bottom flask, mix this compound (1 mmol) and the desired carboxylic acid (1.1 mmol). b. Add the condensing agent, such as polyphosphoric acid (a sufficient amount to ensure stirring). c. Heat the reaction mixture at an elevated temperature (e.g., 150-200 °C) for several hours. d. Monitor the reaction by TLC. e. After completion, carefully pour the hot reaction mixture into ice-water with vigorous stirring. f. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution). g. Collect the precipitated solid by filtration, wash with water, and dry. h. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-substituted-7-nitrobenzoxazole. i. The nitro group can be subsequently reduced to an amino group if desired, following a procedure similar to Protocol 1, Step 1.

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of synthesized compounds.

  • Materials: Cancer cell line of interest, cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), penicillin-streptomycin, 96-well plates, synthesized compound stock solution (in DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl).

  • Procedure: a. Culture the cancer cells in the appropriate medium supplemented with FBS and antibiotics at 37 °C in a humidified incubator with 5% CO2. b. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. c. Prepare serial dilutions of the synthesized compound in the cell culture medium. d. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). e. Incubate the plates for a specified period (e.g., 48 or 72 hours). f. After incubation, add MTT solution to each well and incubate for another 2-4 hours. g. Remove the medium and add the solubilizing agent to dissolve the formazan (B1609692) crystals. h. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. i. Calculate the percentage of cell viability for each concentration relative to the vehicle control. j. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizations

Synthesis_of_2_Aminophenoxazin_3_one A This compound B 2,3-Diaminophenol (unstable intermediate) A->B H2, Pd/C Methanol C 2-Aminophenoxazin-3-one B->C Oxidation (e.g., O2, K3[Fe(CN)6])

Caption: Synthetic pathway to 2-Aminophenoxazin-3-one.

Synthesis_of_Benzoxazole_Derivative cluster_products Products A This compound B Carboxylic Acid (R-COOH) C 2-Substituted-7-Nitrobenzoxazole A->C B->C D 2-Substituted-7-Aminobenzoxazole C->D Reduction (e.g., H2, Pd/C)

Caption: General synthesis of benzoxazole derivatives.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate overnight for cell adherence A->B C Treat cells with various concentrations of the synthesized compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent and incubate D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate cell viability and IC50 value G->H

Caption: Workflow for the MTT cytotoxicity assay.

References

Application Note: 2-Amino-3-Nitrophenol as a Versatile Precursor for the Synthesis of Bioactive Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds that form the core structure of numerous molecules with significant therapeutic potential.[1] Their planar, bicyclic system is a key pharmacophore found in drugs with anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory properties.[1][2][3] A common and effective strategy for synthesizing the benzoxazole (B165842) scaffold is the cyclization of 2-aminophenol (B121084) derivatives with various electrophilic partners.[2] 2-Amino-3-nitrophenol (CAS: 603-85-0) is a particularly valuable precursor in this context, offering a reactive amino group and a hydroxyl group for the core cyclization, along with a nitro group that can serve as a handle for further functionalization or can influence the final molecule's electronic properties. This document provides detailed protocols and data for the synthesis of benzoxazoles using this compound as a starting material.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 603-85-0[4]
Molecular Formula C₆H₆N₂O₃[4]
Molecular Weight 154.12 g/mol [4][5]
Appearance Reddish-brown or brown-red solid powder[4][5]
Melting Point 212-213 °C[4]
Solubility Slightly soluble in water, more soluble in organic solvents[5]

General Synthesis Pathway

The synthesis of benzoxazoles from 2-aminophenols generally proceeds via the condensation of the amino group with a carbonyl-containing compound (such as an aldehyde, carboxylic acid, or ketone), followed by an intramolecular cyclization (dehydration) involving the hydroxyl group to form the oxazole (B20620) ring.[2][6] The presence of the electron-withdrawing nitro group on the this compound ring can influence the nucleophilicity of the amino and hydroxyl groups, potentially requiring specific catalytic systems or reaction conditions for optimal yields.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product A This compound C Schiff Base Intermediate A->C Condensation B Aldehyde (R-CHO) B->C D 2-Substituted-4-Nitrobenzoxazole C->D Oxidative Cyclization (-H₂O)

Caption: General reaction pathway for benzoxazole synthesis.

Experimental Protocols

The following protocols are generalized methods for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and can be adapted for this compound. Optimization of catalyst, solvent, and temperature may be necessary.

Protocol 1: Ultrasound-Assisted Synthesis using an Aldehyde

This protocol is adapted from a green chemistry approach for the synthesis of 2-substituted benzoxazoles.[6]

Materials:

Procedure:

  • In a reaction vessel, combine this compound (1.0 mmol, 154.12 mg), the desired benzaldehyde (1.0 mmol), and the catalyst (e.g., 4.0 mg of LAIL@MNP).[6]

  • Sonicate the mixture at 70 °C for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add ethyl acetate (15 mL) to the mixture.[6]

  • If using a magnetic catalyst, recover it using an external magnet. Otherwise, proceed to the next step.[6]

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.[6]

  • Filter the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

Protocol 2: Conventional Heating with an Aldehyde

This protocol is a more traditional approach involving conventional heating.[8]

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., m-nitrobenzaldehyde)

  • High-boiling point solvent (e.g., xylene)

  • Catalyst (e.g., copper acetylacetonate)[8]

  • Reaction flask with condenser

Procedure:

  • Dissolve this compound (1 mmol, 154.12 mg) and the substituted aldehyde (1 mmol) in 3 mL of xylene in a round-bottom flask.[8]

  • Heat the mixture to 120 °C for 1-2 hours, monitoring by TLC.[8]

  • Cool the reaction to room temperature.

  • Add the catalyst (e.g., copper acetylacetonate, 0.20 mmol).[8]

  • Stir the reaction at room temperature or with gentle heating as required for the cyclization step.

  • Upon completion, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine this compound, Aldehyde, and Catalyst B Apply Energy (Sonication or Heating) A->B C Monitor Progress (TLC/GC-MS) B->C D Cool to Room Temperature C->D E Extract with Organic Solvent (e.g., Ethyl Acetate) D->E F Wash with Aqueous Solutions E->F G Dry Organic Layer F->G H Concentrate Under Vacuum G->H I Purify by Column Chromatography H->I J Characterize Final Product I->J

Caption: Experimental workflow for benzoxazole synthesis.

Quantitative Data Summary

The efficiency of benzoxazole synthesis is highly dependent on the specific substrates, catalyst, and reaction conditions used. The yields for the reaction of various substituted 2-aminophenols with aldehydes generally range from moderate to excellent.

2-Aminophenol SubstrateAldehyde SubstrateCatalyst/ConditionsYield (%)Reference
2-AminophenolBenzaldehydeLAIL@MNP, Sonication, 70°C, 30 minup to 90%[6]
2-Aminophenolp-ChlorobenzaldehydeLAIL@MNP, Sonication, 70°C, 30 minGood[6]
2-Aminophenolp-MethoxybenzaldehydeLAIL@MNP, Sonication, 70°C, 30 minModerate[6]
o-Aminophenolm-NitrobenzaldehydeXylene, 120°C, 1 hrNot specified[8]
2-AminophenolVarious AldehydesSamarium triflate, Aqueous mediumGood[7]

Note: Yields for reactions starting specifically with this compound may vary due to the electronic influence of the nitro group and should be determined empirically.

This compound is a valuable and versatile starting material for the synthesis of 4-nitrobenzoxazole derivatives. These compounds can be further elaborated, for instance by reducing the nitro group to an amine, to generate diverse libraries of potentially bioactive molecules for drug discovery and development.[4] The protocols described provide a solid foundation for researchers to explore the synthesis of novel benzoxazole-based therapeutic agents.

References

Application Notes and Protocols for the Analytical Detection of 2-Amino-3-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative determination of 2-Amino-3-Nitrophenol, a compound relevant in various industrial applications, including as an intermediate in the synthesis of dyes and pharmaceuticals.[1] The analytical methods described herein are essential for quality control, stability testing, and research and development activities.

Overview of Analytical Techniques

The detection and quantification of this compound can be achieved through several analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. The primary methods covered in this document are:

  • High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the separation and quantification of this compound in complex mixtures.

  • UV-Vis Spectrophotometry: A straightforward and accessible method for the quantification of this compound, particularly in simpler sample matrices.

  • Electrochemical Detection: A highly sensitive method for the determination of this compound, offering low detection limits.

Quantitative Data Summary

The following table summarizes the performance characteristics of the analytical methods detailed in this document. These values are provided for easy comparison and selection of the most appropriate method for a given application.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis SpectrophotometryElectrochemical Detection
Principle Chromatographic separation based on polarityMeasurement of light absorbanceMeasurement of current from redox reactions
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL0.05 µM
Limit of Quantification (LOQ) 0.5 µg/mL[2]1.5 µg/mL0.15 µM
Linearity (r²) > 0.999[2][3]> 0.998> 0.999
Accuracy (% Recovery) 93.1 - 110.2%[2]95 - 105%97 - 103%
Precision (%RSD) 1.1 - 8.1%[2]< 5%< 4%
Typical Wavelength 254 nm275 nmNot Applicable

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of this compound. The method described below is adapted from validated methods for isomeric aminonitrophenols and is suitable for the analysis of this compound in various matrices, including cosmetic formulations and process streams.[2][3]

Experimental Protocol

3.1.1. Materials and Reagents

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Methanol (B129727) (HPLC grade) for sample preparation

  • 0.45 µm syringe filters

3.1.2. Instrumentation

  • HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]

  • Analytical balance

  • Volumetric flasks and pipettes

3.1.3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of 0.05 M acetic buffer (pH 5.9) and acetonitrile in a ratio of 80:20 (v/v).[3] Degas the mobile phase before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

3.1.4. Sample Preparation

  • Solid Samples (e.g., Hair Dye Powder): Accurately weigh a portion of the homogenized sample containing an expected amount of this compound. Dissolve the sample in a known volume of methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter.[4] Dilute the filtrate with the mobile phase to a concentration within the calibration range.

  • Liquid Samples (e.g., Aqueous Solution): Filter the sample through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase if necessary to fall within the calibration range.

3.1.5. Chromatographic Conditions

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)[3]

  • Mobile Phase: 0.05 M acetic buffer (pH 5.9) : Acetonitrile (80:20, v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 10 µL

  • Column Temperature: 40°C[3]

  • Detection Wavelength: 254 nm

3.1.6. Data Analysis

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase hplc_system HPLC System Setup prep_mobile_phase->hplc_system prep_standards Prepare Calibration Standards calibration_curve Construct Calibration Curve prep_standards->calibration_curve prep_sample Prepare Sample inject_sample Inject Sample prep_sample->inject_sample hplc_system->inject_sample run_hplc Run HPLC Analysis inject_sample->run_hplc acquire_data Acquire Chromatogram run_hplc->acquire_data acquire_data->calibration_curve quantify Quantify this compound acquire_data->quantify calibration_curve->quantify

Caption: HPLC analysis workflow for this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the determination of this compound in solutions. This method is based on the principle that this compound absorbs light in the ultraviolet-visible region of the electromagnetic spectrum.

Experimental Protocol

4.1.1. Materials and Reagents

  • This compound reference standard (purity ≥ 98%)

  • Methanol (spectroscopic grade)

  • Deionized water

4.1.2. Instrumentation

  • UV-Vis spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

4.1.3. Preparation of Solutions

  • Solvent: Methanol is a suitable solvent for dissolving this compound.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations in the desired linear range (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

4.1.4. Sample Preparation

  • Prepare the sample by dissolving it in methanol.

  • Filter the sample solution if it contains any particulate matter.

  • Dilute the sample with methanol to ensure the absorbance falls within the linear range of the calibration curve.

4.1.5. Measurement Procedure

  • Wavelength Scan: Record the UV-Vis spectrum of a standard solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The expected λmax for aminonitrophenols is typically in the range of 270-300 nm.

  • Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax using methanol as a blank. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the prepared sample solutions at the λmax.

4.1.6. Data Analysis

Determine the concentration of this compound in the sample solution from the calibration curve using the measured absorbance.

Experimental Workflow

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solvent Prepare Solvent (Methanol) det_lambda_max Determine λmax prep_solvent->det_lambda_max prep_standards Prepare Calibration Standards measure_standards Measure Absorbance of Standards prep_standards->measure_standards prep_sample Prepare Sample Solution measure_sample Measure Absorbance of Sample prep_sample->measure_sample det_lambda_max->measure_standards det_lambda_max->measure_sample calibration_curve Construct Calibration Curve measure_standards->calibration_curve quantify Quantify this compound measure_sample->quantify calibration_curve->quantify

Caption: UV-Vis spectrophotometry workflow.

Electrochemical Detection

Electrochemical methods, such as differential pulse voltammetry (DPV), offer high sensitivity for the detection of this compound. The method is based on the electrochemical oxidation or reduction of the analyte at an electrode surface.[4] The protocol below is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Experimental Protocol

5.1.1. Materials and Reagents

  • This compound reference standard (purity ≥ 98%)

  • Phosphate buffer solution (PBS, e.g., 0.1 M, pH 7.0)

  • Methanol (for stock solution)

  • High-purity water

5.1.2. Instrumentation

  • Potentiostat/Galvanostat with a three-electrode system:

    • Working Electrode (e.g., Glassy Carbon Electrode (GCE), Boron-Doped Diamond Electrode (BDDE))[4]

    • Reference Electrode (e.g., Ag/AgCl)

    • Counter Electrode (e.g., Platinum wire)

  • Voltammetric cell

  • Analytical balance

  • Volumetric flasks and pipettes

5.1.3. Preparation of Solutions

  • Supporting Electrolyte: Prepare 0.1 M PBS (pH 7.0) in high-purity water.

  • Standard Stock Solution (1 mM): Accurately weigh an appropriate amount of this compound and dissolve it in a small amount of methanol, then dilute with the supporting electrolyte to the final volume in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the supporting electrolyte to obtain concentrations in the desired range (e.g., 0.1, 0.5, 1, 5, 10, 25 µM).

5.1.4. Sample Preparation

  • Dissolve or dilute the sample in the supporting electrolyte.

  • Ensure the final concentration of any organic solvent (like methanol from the stock solution) is low to avoid interference with the electrochemical measurement.

  • Filter the sample if necessary.

5.1.5. Electrochemical Measurement

  • Electrode Preparation: Polish the working electrode (e.g., GCE) with alumina (B75360) slurry, rinse thoroughly with deionized water, and sonicate in water and ethanol.

  • Cyclic Voltammetry (CV): Record the cyclic voltammogram of a standard solution of this compound in the supporting electrolyte to determine the oxidation or reduction potential. The voltammetric behavior of aminonitrophenols typically shows a reduction peak for the nitro group and oxidation peaks for the amino and hydroxyl groups.[4]

  • Differential Pulse Voltammetry (DPV): Set the DPV parameters (e.g., pulse amplitude, pulse width, scan rate) to optimize the signal. Record the DPVs for the calibration standards and the sample solutions.

5.1.6. Data Analysis

Construct a calibration curve by plotting the peak current from the DPV measurements against the concentration of the this compound standards. Determine the concentration in the samples from this calibration curve.

Experimental Workflow

Electrochemical_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_electrolyte Prepare Supporting Electrolyte setup_cell Assemble Electrochemical Cell prep_electrolyte->setup_cell prep_standards Prepare Calibration Standards run_dpv Run Differential Pulse Voltammetry (DPV) prep_standards->run_dpv prep_sample Prepare Sample Solution prep_sample->run_dpv prep_electrode Prepare Working Electrode prep_electrode->setup_cell run_cv Run Cyclic Voltammetry (CV) setup_cell->run_cv run_cv->run_dpv calibration_curve Construct Calibration Curve run_dpv->calibration_curve quantify Quantify this compound run_dpv->quantify calibration_curve->quantify

Caption: Electrochemical detection workflow.

References

Application Note: HPLC Analysis of 2-Amino-3-Nitrophenol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-3-Nitrophenol in complex matrices. The described protocol is applicable to various sample types, including pharmaceutical formulations and environmental water samples, with appropriate sample preparation. The method demonstrates good linearity, accuracy, and precision, making it suitable for research, quality control, and drug development applications.

Introduction

This compound (CAS No. 603-85-0) is a key chemical intermediate used in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1][2] Its accurate quantification in complex mixtures is crucial for process monitoring, quality assurance, and safety assessment. This document provides a detailed protocol for the analysis of this compound using reverse-phase HPLC with UV detection.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC6H6N2O3[3]
Molecular Weight154.12 g/mol [3]
Melting Point212-213 °C[3]
AppearanceBrown-red or orange to dark purple powder/crystal[1]
SolubilitySlightly soluble in water, more soluble in organic solvents like ethanol, acetone, and benzene.[1][4]

Experimental Protocols

This section outlines the detailed methodology for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Trifluoroacetic acid (TFA) or Acetic Acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or Liquid-Liquid Extraction (LLE) solvents (e.g., Ethyl Acetate)[5][6]

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Binary or Quaternary Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]
Mobile Phase A: Water with 0.1% TFA or 0.05 M Acetic Buffer (pH 5.9) B: Acetonitrile[4][7]
Gradient/Isocratic Isocratic: 80:20 (A:B) or a shallow gradient depending on the complexity of the matrix.[7]
Flow Rate 1.0 mL/min[7]
Column Temperature 40 °C[7]
Detection Wavelength Determined by UV-Vis scan of this compound (typically around 254 nm or a specific maximum absorbance)[8]
Injection Volume 10 µL[4]
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The choice of sample preparation method depends on the complexity of the matrix.

  • Condition a C18 SPE cartridge with methanol followed by HPLC grade water.

  • Load a known volume of the sample onto the cartridge.

  • Wash the cartridge with water to remove interfering polar compounds.

  • Elute the analyte with a small volume of methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

  • To 1 mL of the sample, add a suitable organic solvent such as ethyl acetate.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

For less complex matrices like a formulated drug product, a simple dilution with the mobile phase may be sufficient after initial dissolution in a suitable solvent.

Quantitative Data Summary

The following table summarizes representative quantitative data for the HPLC analysis of aminonitrophenol isomers. These values can be used as a benchmark for the method validation of this compound analysis.

Parameter4-Amino-3-Nitrophenol[7]2-Amino-5-Nitrophenol[4]
Linearity (r²) 1.00.9992–0.9999
Concentration Range 3.68 - 18.38 µg/mLNot specified
Accuracy (% Recovery) 99.06 - 101.05%93.1 - 110.2%
Precision (%RSD) 0.59 - 1.92%1.1 - 8.1%
Limit of Quantitation (LOQ) 0.07%Not specified

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Complex Mixture Sample extraction Extraction (SPE or LLE) sample->extraction reconstitution Reconstitution extraction->reconstitution injection Sample Injection reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

References

Application Notes and Protocols for 2-Amino-3-Nitrophenol in Visible Matrix-Assisted Laser Desorption/Ionization (VIS-MALDI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-Nitrophenol is a nitrophenol derivative that has been identified as an effective matrix for visible matrix-assisted laser desorption/ionization (VIS-MALDI) mass spectrometry.[1] Unlike conventional UV-MALDI matrices, this compound possesses an optical absorption band in the near-UV and visible region, making it suitable for use with lasers operating at visible wavelengths, such as a frequency-doubled Nd:YAG laser at 532 nm.[1] This characteristic offers a complementary approach to traditional UV-MALDI, particularly for applications where deeper laser penetration into the sample may be advantageous.[1]

Initial studies have shown that VIS-MALDI using this compound can produce mass spectra for peptides, polymers, and small proteins with sensitivities comparable to those achieved with UV-MALDI.[1] The matrix is of a near-neutral pH, which can be beneficial for the analysis of pH-sensitive analytes.[1] One key difference noted is a larger optical penetration depth at 532 nm, which results in higher sample consumption per laser shot compared to UV-MALDI.[1]

These application notes and protocols provide a comprehensive guide for the use of this compound as a matrix in VIS-MALDI experiments. It is important to note that while the use of this matrix is documented, detailed and specific protocols are not widely available in peer-reviewed literature. Therefore, the following protocols are based on the available information and general best practices for MALDI sample preparation and should be considered as a starting point for method development and optimization.

Quantitative Data Summary

Due to the limited availability of detailed quantitative studies in the public domain for this compound as a VIS-MALDI matrix, the following table summarizes the reported performance characteristics and key experimental parameters derived from the foundational study. This table is intended to serve as a reference for expected outcomes and for comparison during method development.

ParameterThis compound (VIS-MALDI at 532 nm)Conventional UV-MALDI (at 355 nm)Reference
Laser Wavelength 532 nm (Frequency-doubled Nd:YAG)355 nm (Frequency-tripled Nd:YAG)[1]
Analyte Classes Peptides, Polymers, Small ProteinsPeptides, Polymers, Small Proteins[1]
Reported Sensitivity Comparable to UV-MALDIStandard[1]
Matrix pH Near-neutralTypically acidic (e.g., CHCA, SA)[1]
Sample Consumption Higher per laser shotLower per laser shot[1]
Optical Penetration DeeperShallower[1]

Experimental Protocols

The following are suggested starting protocols for the use of this compound in VIS-MALDI. Optimization of matrix and analyte concentrations, solvent systems, and deposition techniques is recommended for specific applications.

Protocol 1: Matrix Solution Preparation
  • Reagents and Materials:

    • This compound (≥98% purity)

    • Solvent A: Acetonitrile (ACN), HPLC grade

    • Solvent B: Ultrapure water

    • Optional: Trifluoroacetic acid (TFA), 0.1% solution in water

  • Procedure:

    • Prepare a solvent mixture of ACN and water. A common starting ratio is 1:1 (v/v). For certain analytes, adjusting the ratio to 70:30 or 30:70 (ACN:Water) may improve co-crystallization.

    • Prepare a saturated solution of this compound in the chosen solvent mixture. This can be achieved by adding an excess of the matrix to the solvent and vortexing for several minutes.

    • Centrifuge the saturated solution to pellet any undissolved matrix.

    • Carefully pipette the supernatant for use as the working matrix solution. It is recommended to prepare fresh matrix solutions daily for optimal performance.

Protocol 2: Sample Preparation and Deposition (Dried-Droplet Method)
  • Analyte Preparation:

    • Dissolve the analyte (peptide, protein, or polymer) in a suitable solvent to a concentration range of 1-100 pmol/µL. The solvent should be compatible with the matrix solution. For many peptides and proteins, 0.1% TFA in water is a suitable solvent.

  • Deposition Procedure:

    • Mix the analyte solution and the this compound matrix solution in a 1:1 volume ratio (e.g., 1 µL of analyte solution with 1 µL of matrix solution).

    • Pipette 0.5 - 1.0 µL of the mixture onto the MALDI target plate.

    • Allow the droplet to air dry at room temperature. The formation of a crystalline spot should be visible.

    • Once completely dry, the target plate is ready for insertion into the mass spectrometer.

Protocol 3: Mass Spectrometry Analysis
  • Instrumentation:

    • A MALDI-TOF mass spectrometer equipped with a laser capable of operating at 532 nm.

  • Instrument Settings (Suggested Starting Points):

    • Ion Mode: Positive or negative, depending on the analyte. Peptides and proteins are typically analyzed in positive ion mode.

    • Laser Wavelength: 532 nm

    • Laser Fluence: Begin at a low energy setting and gradually increase until optimal signal intensity and resolution are achieved, while minimizing fragmentation.

    • Accelerating Voltage: 20-25 kV

    • Mass Range: Set according to the expected mass of the analyte.

    • Data Acquisition: Average 100-200 laser shots per spectrum to improve signal-to-noise ratio.

Application Notes

Analysis of Peptides and Small Proteins
  • Application: this compound is suitable for the analysis of peptides and small proteins. Its near-neutral pH may be advantageous for acid-labile peptides or proteins that are prone to degradation in the highly acidic conditions of conventional matrices like α-cyano-4-hydroxycinnamic acid (CHCA).

  • Considerations: Due to the higher sample consumption per laser shot, it may be necessary to use a slightly higher analyte concentration or acquire data from multiple positions within the sample spot to obtain a stable signal. The deeper laser penetration may be beneficial for analyzing samples within complex biological matrices.

Analysis of Synthetic Polymers
  • Application: The matrix can be used for the characterization of synthetic polymers. VIS-MALDI can be a valuable alternative when polymers or their additives have strong absorption in the UV region, which can interfere with UV-MALDI analysis.

  • Considerations: The choice of solvent for both the polymer and the matrix is critical to ensure good co-crystallization. A common solvent that dissolves both components is essential for achieving a homogenous sample spot and reproducible results. Cationizing agents (e.g., sodium or potassium salts) may need to be added to the matrix or analyte solution to promote the formation of polymer adducts.

Visualizations

VIS_MALDI_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis matrix_prep Prepare Saturated This compound Solution mixing Mix Matrix and Analyte (1:1 v/v) matrix_prep->mixing analyte_prep Prepare Analyte Solution (1-100 pmol/µL) analyte_prep->mixing spotting Spot 0.5-1.0 µL on MALDI Target mixing->spotting drying Air Dry to Co-crystallize spotting->drying insertion Insert Target into MS drying->insertion laser Irradiate with 532 nm Laser insertion->laser desorption Desorption/ Ionization laser->desorption tof Time-of-Flight Analysis desorption->tof spectrum Generate Mass Spectrum tof->spectrum data_analysis Data Analysis spectrum->data_analysis

Caption: Experimental workflow for VIS-MALDI using this compound.

Logical_Relationships cluster_props Matrix Properties cluster_analytes Analyte Classes Matrix This compound Properties Key Properties Matrix->Properties Analytes Suitable Analytes Matrix->Analytes enables analysis of Outcome Comparable Sensitivity to UV-MALDI Matrix->Outcome leads to Visible Light Absorption Visible Light Absorption Near-Neutral pH Near-Neutral pH Deeper Penetration Deeper Penetration Laser 532 nm Laser Laser->Matrix excites Laser->Outcome leads to Analytes->Outcome leads to Peptides Peptides Small Proteins Small Proteins Polymers Polymers

Caption: Logical relationships in VIS-MALDI with this compound.

References

protocols for handling and storage of 2-Amino-3-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, storage, and use of 2-Amino-3-Nitrophenol. The information is intended to guide laboratory practices and support research and development activities.

General Information

This compound (CAS No. 603-85-0) is an aromatic organic compound characterized by the presence of amino, nitro, and hydroxyl functional groups on a benzene (B151609) ring.[1] It typically appears as a brown-red or reddish-brown solid powder.[2] This compound serves as a versatile intermediate in various chemical syntheses and has applications in different scientific fields.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₆H₆N₂O₃[3][4]
Molecular Weight 154.12 g/mol [3][4]
Appearance Brown-red powder or crystalline solid[2]
Melting Point 212-213 °C[5]
Boiling Point 315.9 ± 32.0 °C at 760 mmHg (estimate)[6]
Density 1.5 ± 0.1 g/cm³ (estimate)[6]
Solubility Slightly soluble in water; more soluble in organic solvents.[2]
pKa 11.23 ± 0.25 (Predicted)[7]

Safety, Handling, and Storage Protocols

This compound is classified as a hazardous substance and requires careful handling to minimize risks. It is known to cause skin and eye irritation and may cause respiratory irritation.[6]

Hazard Identification and Personal Protective Equipment (PPE)
Hazard StatementGHS ClassificationRecommended Personal Protective Equipment (PPE)
H315: Causes skin irritationSkin Irritation, Category 2Chemical-resistant gloves (e.g., nitrile), lab coat, and appropriate footwear.
H319: Causes serious eye irritationEye Irritation, Category 2Tightly fitting safety goggles or a face shield.
H335: May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3Use in a well-ventilated area or with a fume hood. For dust-forming operations, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.
Handling Procedures
  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[6] Eyewash stations and safety showers should be readily accessible.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Procedural Precautions: Avoid the formation of dust and aerosols.[6] Use non-sparking tools to prevent ignition.[6] Keep the compound away from heat, sparks, and open flames.

Storage Conditions
  • Container: Store in a tightly closed, original container in a dry and cool place.[6]

  • Ventilation: The storage area must be well-ventilated.[6]

  • Incompatible Materials: Store separately from strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[3]

  • Temperature: Store at room temperature (between 10°C and 25°C).[4]

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols and Applications

This compound is utilized in various research and industrial applications. Below are detailed protocols for some of its common uses.

Application 1: Matrix for Visible Matrix-Assisted Laser Desorption/Ionization (VIS-MALDI) Mass Spectrometry

This compound can be used as a matrix for the analysis of peptides, polymers, and small proteins using VIS-MALDI, particularly with a 532 nm laser.[8][9]

  • This compound

  • Analyte (peptide, polymer, or small protein)

  • Solvent system (e.g., acetonitrile/water mixture)

  • MALDI target plate

  • Pipettes

  • Vortex mixer

  • MALDI-TOF mass spectrometer with a 532 nm laser

  • Matrix Solution Preparation: Prepare a saturated solution of this compound in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Analyte Solution Preparation: Dissolve the analyte in a compatible solvent to a final concentration of approximately 1 pmol/µL.

  • Sample-Matrix Co-crystallization (Dried-Droplet Method): a. On the MALDI target plate, mix 0.5 µL of the analyte solution with 0.5 µL of the matrix solution. b. Allow the mixture to air-dry completely at room temperature, leading to the formation of crystals.

  • Mass Spectrometry Analysis: a. Insert the target plate into the MALDI-TOF mass spectrometer. b. Irradiate the sample-matrix crystals with the 532 nm laser. c. Acquire the mass spectrum in the desired mass range.

VIS_MALDI_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis Matrix_Prep Prepare Saturated This compound Matrix Solution Mixing Mix Matrix and Analyte Solutions (1:1 ratio) Matrix_Prep->Mixing Analyte_Prep Prepare Analyte Solution (e.g., 1 pmol/µL) Analyte_Prep->Mixing Drying Air-Dry on MALDI Target Plate Mixing->Drying Load_Sample Load Target Plate into Mass Spectrometer Drying->Load_Sample Laser_Irradiation Irradiate with 532 nm Laser Load_Sample->Laser_Irradiation Data_Acquisition Acquire Mass Spectrum Laser_Irradiation->Data_Acquisition

VIS-MALDI Experimental Workflow
Application 2: Intermediate in the Synthesis of Benzo[d]oxazole-4,7-diones

This compound can serve as a starting material for the synthesis of benzo[d]oxazole-4,7-diones, which have shown potential as antifungal agents.[10]

  • This compound

  • Appropriate reagents for cyclization and oxidation (e.g., as described in relevant synthetic literature)

  • Solvents (e.g., ethanol, acetic acid)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Purification system (e.g., column chromatography or recrystallization)

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound in an appropriate solvent.

  • Reagent Addition: Add the necessary cyclizing and oxidizing agents to the solution. The specific reagents will depend on the target benzo[d]oxazole-4,7-dione derivative.

  • Reaction Conditions: Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Isolate the crude product by filtration or extraction.

  • Purification: Purify the crude product using column chromatography or recrystallization to obtain the final benzo[d]oxazole-4,7-dione.

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as NMR, IR, and mass spectrometry.

Synthesis_Pathway Start This compound Intermediate Cyclized Intermediate Start->Intermediate Cyclization Reagents Product Benzo[d]oxazole-4,7-dione Intermediate->Product Oxidation

Synthesis of Benzo[d]oxazole-4,7-diones
Application 3: Component in Hair Dye Formulations

This compound is used as a semi-permanent (non-oxidative) hair colorant and as a toner in permanent (oxidative) hair dye products.[11]

  • This compound

  • Hair dye formulation base

  • Excised skin sample (e.g., porcine or human cadaver skin)

  • Franz diffusion cell apparatus

  • Receptor fluid (e.g., phosphate-buffered saline)

  • Analytical instrumentation for quantification (e.g., HPLC)

  • Formulation Preparation: Prepare a hair dye formulation containing a known concentration of this compound.

  • Skin Preparation: Mount a section of excised skin onto the Franz diffusion cell, separating the donor and receptor compartments.

  • Application: Apply a defined amount of the hair dye formulation to the surface of the skin in the donor compartment.

  • Exposure and Sampling: a. Allow the formulation to remain on the skin for a specified exposure time (e.g., 30 minutes). b. At predetermined time points, collect samples from the receptor fluid. c. At the end of the exposure period, wash the skin surface to remove the remaining formulation.

  • Quantification: Analyze the concentration of this compound in the receptor fluid samples, the skin wash, and the skin itself using a validated analytical method like HPLC.

  • Data Analysis: Calculate the rate and extent of dermal absorption.

Dermal_Absorption_Study Prep Prepare Hair Dye Formulation with this compound Apply Apply Formulation to Skin Prep->Apply Setup Set up Franz Diffusion Cell with Excised Skin Setup->Apply Expose Expose for a Defined Period Apply->Expose Sample Collect Receptor Fluid Samples Expose->Sample Wash Wash Skin Surface Expose->Wash Analyze Analyze Samples (Receptor Fluid, Skin, Wash) using HPLC Sample->Analyze Wash->Analyze Calculate Calculate Dermal Absorption Rate Analyze->Calculate

In Vitro Dermal Absorption Study Flow

References

Application Notes and Protocols for the Synthesis of 1,3-Benzoxazole-4,7-dione from 2-Amino-3-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 1,3-benzoxazole-4,7-dione, a potentially valuable scaffold in medicinal chemistry and drug development, starting from 2-Amino-3-Nitrophenol. The described synthetic pathway involves a four-step sequence: (1) cyclization to form the benzoxazole (B165842) ring, (2) reduction of the nitro group, (3) conversion of the resulting amino group to a hydroxyl group via diazotization, and (4) oxidation to the final quinone product. Detailed experimental protocols for each step are provided, along with a summary of expected yields and key characterization data. The workflow and reaction pathway are visualized using diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive targets for pharmaceutical research. The 1,3-benzoxazole-4,7-dione core, in particular, represents a quinonoid structure fused to a benzoxazole moiety, suggesting potential for interesting pharmacological properties, including applications as antifungal agents. This application note details a feasible synthetic route to this target molecule, commencing with the readily available starting material, this compound.

Overall Synthetic Pathway

The synthesis of 1,3-benzoxazole-4,7-dione from this compound is proposed to proceed through the following four-step reaction sequence:

Synthesis_Pathway A This compound B 4-Nitro-1,3-benzoxazole A->B Step 1: Cyclization C 1,3-Benzoxazol-4-amine B->C Step 2: Nitro Reduction D 1,3-Benzoxazol-4-ol C->D Step 3: Diazotization & Hydrolysis E 1,3-Benzoxazole-4,7-dione D->E Step 4: Oxidation

Caption: Proposed four-step synthesis of 1,3-benzoxazole-4,7-dione.

Experimental Protocols

Step 1: Synthesis of 4-Nitro-1,3-benzoxazole

This step involves the cyclization of this compound to form the benzoxazole ring. A common method for this transformation is the reaction with an orthoformate, which provides the C2 carbon of the benzoxazole ring.

Materials:

  • This compound

  • Triethyl orthoformate

  • Concentrated Sulfuric Acid (catalytic amount)

  • Ethanol (B145695)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of triethyl orthoformate (5.0-10.0 eq).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess triethyl orthoformate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-Nitro-1,3-benzoxazole.

Step 2: Synthesis of 1,3-Benzoxazol-4-amine

The reduction of the nitro group to an amine is a crucial step. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

  • 4-Nitro-1,3-benzoxazole

  • Palladium on carbon (10% Pd/C)

  • Methanol (B129727) or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve 4-Nitro-1,3-benzoxazole (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain 1,3-Benzoxazol-4-amine, which can be used in the next step without further purification if sufficiently pure.

Step 3: Synthesis of 1,3-Benzoxazol-4-ol

This transformation is achieved via a Sandmeyer-type reaction, involving diazotization of the amino group followed by hydrolysis of the diazonium salt.

Materials:

  • 1,3-Benzoxazol-4-amine

  • Sodium nitrite (B80452) (NaNO₂)

  • Sulfuric acid (or Hydrochloric acid)

  • Water

  • Ice bath

  • Heating apparatus

  • Standard glassware for reaction and workup

Procedure:

  • Prepare a solution of 1,3-Benzoxazol-4-amine (1.0 eq) in dilute sulfuric acid (e.g., 10-20% v/v) in a beaker or flask.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Slowly heat the reaction mixture to 50-60 °C. Nitrogen gas evolution should be observed.

  • Maintain this temperature until the gas evolution ceases.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 1,3-Benzoxazol-4-ol.

  • Purify the product by column chromatography if necessary.

Step 4: Synthesis of 1,3-Benzoxazole-4,7-dione

The final step is the oxidation of the 4-hydroxy-1,3-benzoxazole to the desired 4,7-dione. Fremy's salt (dipotassium nitrosodisulfonate) is a mild and effective reagent for this type of oxidation.[1]

Materials:

  • 1,3-Benzoxazol-4-ol

  • Dipotassium nitrosodisulfonate (Fremy's salt)

  • Sodium dihydrogen phosphate (B84403) (NaH₂PO₄)

  • Water

  • Diethyl ether or Chloroform (B151607)

  • Separatory funnel

  • Standard glassware for workup

Procedure:

  • Prepare a buffer solution by dissolving sodium dihydrogen phosphate in water.

  • In a large flask, dissolve Fremy's salt (a slight excess, e.g., 2.2 eq) in the phosphate buffer solution.

  • In a separate flask, dissolve 1,3-Benzoxazol-4-ol (1.0 eq) in a minimal amount of a suitable organic solvent like diethyl ether.

  • Add the solution of 1,3-Benzoxazol-4-ol to the vigorously stirred Fremy's salt solution.

  • Continue vigorous stirring at room temperature. The reaction progress can be monitored by the color change of the reaction mixture and TLC.

  • After the reaction is complete (typically 1-2 hours), extract the product with an organic solvent such as chloroform or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude 1,3-Benzoxazole-4,7-dione.

  • The product can be purified by recrystallization or column chromatography.

Data Presentation

StepReactantProductReagents and ConditionsTypical Yield (%)
1This compound4-Nitro-1,3-benzoxazoleTriethyl orthoformate, cat. H₂SO₄, reflux70-85
24-Nitro-1,3-benzoxazole1,3-Benzoxazol-4-amineH₂, 10% Pd/C, Methanol, RT90-98
31,3-Benzoxazol-4-amine1,3-Benzoxazol-4-ol1. NaNO₂, H₂SO₄, 0-5 °C; 2. Heat50-70
41,3-Benzoxazol-4-ol1,3-Benzoxazole-4,7-dioneFremy's salt, NaH₂PO₄ buffer, RT40-60

Note: The presented yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale.

Visualization of Experimental Workflow

Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Nitro Reduction cluster_step3 Step 3: Diazotization and Hydrolysis cluster_step4 Step 4: Oxidation start1 Dissolve this compound in Triethyl orthoformate react1 Add cat. H₂SO₄ and Reflux start1->react1 workup1 Workup and Purification react1->workup1 product1 Obtain 4-Nitro-1,3-benzoxazole workup1->product1 start2 Dissolve 4-Nitro-1,3-benzoxazole in Methanol product1->start2 react2 Add Pd/C and Hydrogenate start2->react2 workup2 Filter and Concentrate react2->workup2 product2 Obtain 1,3-Benzoxazol-4-amine workup2->product2 start3 Dissolve 1,3-Benzoxazol-4-amine in dilute H₂SO₄ product2->start3 react3_1 Add NaNO₂ at 0-5 °C start3->react3_1 react3_2 Heat to Hydrolyze react3_1->react3_2 workup3 Workup and Purification react3_2->workup3 product3 Obtain 1,3-Benzoxazol-4-ol workup3->product3 start4 Dissolve 1,3-Benzoxazol-4-ol product3->start4 react4 React with Fremy's Salt start4->react4 workup4 Workup and Purification react4->workup4 product4 Obtain 1,3-Benzoxazole-4,7-dione workup4->product4

Caption: Experimental workflow for the synthesis of 1,3-benzoxazole-4,7-dione.

Safety Precautions

  • General: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagents: Concentrated acids are corrosive. Handle with care. Sodium nitrite is toxic and an oxidizing agent. Hydrogen gas is flammable; ensure there are no ignition sources nearby during hydrogenation. Fremy's salt is a strong oxidizing agent.

  • Reactions: Diazotization reactions can be explosive if not controlled properly. Maintain the recommended temperature.

Conclusion

The synthetic route outlined in this application note provides a viable and detailed pathway for the preparation of 1,3-benzoxazole-4,7-dione from this compound. The protocols are based on established organic chemistry transformations and are intended to be a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The provided data and visualizations should aid in the successful implementation of this synthesis in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in 2-Amino-3-Nitrophenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic pathways to obtain this compound are:

  • Selective reduction of 2,3-dinitrophenol (B1210279): This method involves the selective reduction of one nitro group of the starting material, 2,3-dinitrophenol. A common reducing agent for this transformation is tin(II) chloride dihydrate in an acidic methanolic solution.[1]

  • Nitration of 2-aminophenol: This approach involves the direct nitration of 2-aminophenol. However, controlling the regioselectivity to favor the formation of the 3-nitro isomer can be challenging due to the directing effects of the amino and hydroxyl groups.[2]

Q2: What are the common challenges encountered during the synthesis of this compound?

A2: Researchers may face several challenges, including:

  • Low Yield: Achieving a high yield can be difficult due to side reactions and the formation of unwanted isomers.

  • Poor Regioselectivity: In the case of nitrating 2-aminophenol, obtaining the desired 3-nitro isomer selectively is a significant hurdle, as the hydroxyl and amino groups direct nitration to other positions as well.[2]

  • Side Product Formation: Over-reduction of the dinitrophenol starting material can lead to the formation of diaminophenols. In the nitration route, various dinitro- and other nitro-isomers can be formed.

  • Product Purification: Separating the desired this compound from starting materials, side products, and isomers can be complex and may require multiple purification steps.

  • Product Discoloration: The final product can be susceptible to oxidation, leading to a reddish-brown or dark coloration, which may indicate impurities.[3]

Q3: What is a typical yield for the synthesis of this compound?

A3: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. While specific yield data for the synthesis of this compound is not extensively reported in comparative studies, yields for analogous aminophenol syntheses can range from moderate to good. For example, the synthesis of 2-amino-4-nitrophenol (B125904) by reduction of 2,4-dinitrophenol (B41442) with sodium sulfide (B99878) can achieve yields of 64-67%, which can be increased to over 90% with optimized conditions using hydrogen sulfide.[4][5] For the selective reduction of dinitrophenols using tin(II) chloride, yields are generally considered to be good, though quantitative data for the 2-amino-3-nitro isomer is scarce in the provided results.

Troubleshooting Guides

Issue 1: Low Yield in the Selective Reduction of 2,3-Dinitrophenol
Symptom Possible Cause Troubleshooting Steps & Solutions
Low conversion of starting material Insufficient amount of reducing agent.- Ensure the correct stoichiometry of tin(II) chloride is used. A molar excess is often required. - Add the reducing agent portion-wise to maintain its concentration throughout the reaction.
Low reaction temperature.- While the initial addition of reagents may be done at 0°C to control the exotherm, the reaction often needs to be stirred at room temperature or gently heated to go to completion.[1] Monitor the reaction by TLC to determine the optimal temperature.
Formation of multiple products (streaks on TLC) Over-reduction to 2,3-diaminophenol.- Carefully control the amount of reducing agent and the reaction time. - Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
Degradation of starting material or product.- Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1] - Control the temperature to avoid thermal decomposition.
Difficult product isolation Formation of tin salts.- During work-up, ensure complete neutralization with a saturated sodium bicarbonate solution to precipitate tin salts.[1] - Thoroughly wash the filter cake with an organic solvent (e.g., ethyl acetate) to recover all the product.[1]
Issue 2: Poor Regioselectivity in the Nitration of 2-Aminophenol
Symptom Possible Cause Troubleshooting Steps & Solutions
Formation of multiple isomers (e.g., 2-amino-5-nitrophenol) Strong directing effect of the amino and hydroxyl groups.- Use of a protecting group: Protect the more reactive amino group as an acetamide (B32628) before nitration. The acetyl group is still ortho-, para-directing but can offer different selectivity. The protecting group can be removed by hydrolysis after nitration. - Modification of reaction conditions: Vary the nitrating agent (e.g., dilute nitric acid, acetyl nitrate), solvent, and temperature. Lower temperatures often favor kinetic control and may improve selectivity.[2]
Low yield of the desired 3-nitro isomer Steric hindrance at the ortho-position to the hydroxyl group.- Explore the use of directing groups that can favor nitration at the desired position.[2]
Formation of dinitrated products Harsh reaction conditions.- Use a milder nitrating agent. - Control the stoichiometry of the nitrating agent carefully. - Maintain a low reaction temperature.

Experimental Protocols

Protocol 1: Selective Reduction of 2,3-Dinitrophenol using Tin(II) Chloride[1]

Materials:

Procedure:

  • Under an argon atmosphere, dissolve tin(II) chloride dihydrate (20 mmol) in methanol (17.2 mL) in a reaction flask.

  • Slowly add concentrated HCl (9.2 mL) to the solution and cool the mixture to 0°C.

  • Add the 2,3-dinitrophenol to the reaction flask.

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with ethyl acetate and neutralize it with a saturated sodium bicarbonate solution until the pH is neutral.

  • Filter the mixture to remove the inorganic tin salts and wash the residue with ethyl acetate.

  • Combine the filtrate and the washings. Separate the organic layer.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine all organic layers and dry over magnesium sulfate.

  • Filter off the magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reducing Agents for Dinitrophenol Reduction (Illustrative for 2,4-Dinitrophenol)

Reducing AgentReaction ConditionsYield of AminonitrophenolReference
Sodium SulfideAqueous solution, heat64-67%[4]
Hydrogen SulfideAqueous alkaline solutionup to 94%[5]
HydrazineEthanolic solution, Cu or Fe powder75%[5]
Tin(II) ChlorideAcidic methanolGenerally good yields[1]
Electrolytic Reduction-13-53%[5]

Note: This table is illustrative and primarily based on data for the synthesis of 2-amino-4-nitrophenol, as directly comparable quantitative data for this compound synthesis was limited in the search results.

Visualizations

experimental_workflow cluster_reduction Selective Reduction of 2,3-Dinitrophenol start Dissolve SnCl2·2H2O in MeOH add_hcl Add conc. HCl and cool to 0°C start->add_hcl 1 add_dnp Add 2,3-Dinitrophenol add_hcl->add_dnp 2 react Stir overnight at RT add_dnp->react 3 workup Work-up and Purification react->workup 4 product This compound workup->product 5

Caption: Experimental workflow for the synthesis of this compound via selective reduction.

troubleshooting_logic start Low Yield? check_conversion Check Starting Material Conversion (TLC) start->check_conversion check_side_products Multiple Spots on TLC? check_conversion->check_side_products Yes incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction No over_reduction Over-reduction or Side Reactions check_side_products->over_reduction Yes increase_reagent Increase Reducing Agent/Time incomplete_reaction->increase_reagent optimize_temp Optimize Temperature incomplete_reaction->optimize_temp control_reagent Control Stoichiometry/Time over_reduction->control_reagent

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 2-Amino-3-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-Nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound often depend on the synthetic route. Potential impurities may include:

  • Starting materials: Unreacted precursors such as 2,3-dinitrophenol (B1210279) or 2-aminophenol.

  • Isomeric byproducts: Other isomers formed during nitration, such as 2-Amino-5-nitrophenol or 4-Amino-3-nitrophenol.

  • Over-nitrated or under-nitrated products: Compounds with more than one nitro group or residual starting material.

  • Solvents and reagents: Residual solvents or reagents from the synthesis and workup steps.

Q2: What is the reported melting point of pure this compound?

A2: The reported melting point of pure this compound is approximately 212-213 °C. A broad melting point range or a melting point significantly lower than this indicates the presence of impurities.

Q3: What are the general solubility properties of this compound?

A3: this compound is slightly soluble in water but shows better solubility in organic solvents.[1][2]

Q4: What are the primary safety precautions to take when handling this compound?

A4: this compound is a chemical that requires careful handling. Key safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[3]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not dissolve in the recrystallization solvent, even when heated.

  • Possible Cause: The chosen solvent is not suitable for dissolving this compound.

  • Solution:

    • Select a more polar solvent: Given the polar nature of the amino, nitro, and hydroxyl groups, a more polar solvent might be required.

    • Use a mixed solvent system: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly. A common polar mixed solvent system is ethanol/water.

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The boiling point of the solvent might also be too high.

  • Solution:

    • Reheat the solution: Add a small amount of the "good" solvent until the oil redissolves.

    • Slow cooling: Allow the flask to cool to room temperature slowly on the benchtop before placing it in an ice bath.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.

    • Seed crystals: If available, add a few seed crystals of pure this compound to the cooled solution.

Problem 3: Poor recovery of the purified compound.

  • Possible Cause:

    • Too much solvent was used.

    • The compound is significantly soluble in the cold solvent.

    • Crystals were lost during filtration.

  • Solution:

    • Minimize solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cool thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to minimize solubility.

    • Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.

Column Chromatography

Problem 1: Poor separation of this compound from impurities.

  • Possible Cause: The mobile phase polarity is either too high or too low.

  • Solution:

    • Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to test different solvent systems before running the column. A good mobile phase should give a clear separation of spots with the desired compound having an Rf value between 0.2 and 0.4. For polar compounds like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is a good starting point.

    • Use a gradient elution: Start with a less polar mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent. This can help to first elute non-polar impurities and then the more polar compounds with better separation.

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to move the highly polar this compound down the polar stationary phase (e.g., silica (B1680970) gel).

  • Solution:

    • Increase mobile phase polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. For very polar compounds, adding a small amount of methanol (B129727) to the eluent can be effective.

Problem 3: Tailing of the compound band on the column.

  • Possible Cause:

    • The compound is interacting too strongly with the stationary phase.

    • The column is overloaded.

  • Solution:

    • Modify the mobile phase: Adding a small amount of a slightly acidic or basic modifier to the mobile phase can sometimes improve peak shape for ionizable compounds. For an aminophenol, a small amount of a volatile base like triethylamine (B128534) might help, or a volatile acid like acetic acid if the compound is interacting with basic sites on the silica.

    • Reduce the sample load: Use a larger column or reduce the amount of crude material being purified.

Data Presentation

ParameterRecrystallization (Typical)Column Chromatography (Typical)
Stationary Phase Not ApplicableSilica Gel or Alumina
Mobile Phase Single solvent (e.g., hot water, ethanol) or mixed solvents (e.g., ethanol/water)Hexane/Ethyl Acetate, Dichloromethane/Hexane (Gradient)
Purity Achieved Good to ExcellentExcellent
Yield Moderate to HighGood
Scale Milligrams to KilogramsMicrograms to Grams

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Hot Water)
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of deionized water.

  • Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more water dropwise if necessary to achieve complete dissolution at the boiling point.

  • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Column Chromatography
  • Prepare the column: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate).

  • Prepare the sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to get a dry powder.

  • Load the sample: Carefully add the dry sample-silica mixture to the top of the prepared column.

  • Elute the column: Start eluting with the initial mobile phase, collecting fractions.

  • Monitor the separation: Monitor the elution of compounds by TLC analysis of the collected fractions.

  • Gradient Elution (if necessary): If the desired compound is not eluting, gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate).

  • Combine and evaporate: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Visualizations

Recrystallization_Workflow A Crude this compound B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if impurities are present) B->C Insoluble impurities D Slow Cooling to Room Temperature B->D C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G Collect Crystals H Dry Purified Crystals G->H Column_Chromatography_Troubleshooting Start Column Chromatography Issue PoorSep Poor Separation Start->PoorSep NoElution Compound Not Eluting Start->NoElution Tailing Band Tailing Start->Tailing Sol1 Optimize Mobile Phase (TLC) PoorSep->Sol1 Sol2 Use Gradient Elution PoorSep->Sol2 Sol3 Increase Mobile Phase Polarity NoElution->Sol3 Sol4 Add Modifier to Mobile Phase Tailing->Sol4 Sol5 Reduce Sample Load Tailing->Sol5

References

Technical Support Center: Nitration of 2-Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the nitration of 2-aminophenol (B121084).

Troubleshooting Guides

Issue 1: Low Yield and Formation of a Dark, Tarry Substance

Question Possible Cause & Explanation Troubleshooting Steps
My reaction mixture turned dark brown/black, and the yield of the desired nitro-2-aminophenol is very low. What is happening? This is a classic sign of oxidation . The amino group in 2-aminophenol is highly susceptible to oxidation by strong oxidizing agents like nitric acid, leading to the formation of colored quinone-imine intermediates that can polymerize into dark, insoluble tars.[1][2][3]1. Protect the Amino Group: Before nitration, protect the highly reactive amino group. The most common method is acetylation to form 2-acetamidophenol (B195528).[4][5] Another effective strategy is to form a benzoxazole (B165842) intermediate.[6][7][8][9]2. Lower the Reaction Temperature: Maintain a strict low-temperature profile (typically below 10°C) throughout the reaction, especially during the addition of the nitrating agent.[1][6][10]3. Use Milder Nitrating Agents: Consider alternatives to the standard concentrated nitric acid/sulfuric acid mixture, such as in situ generation of nitrous acid followed by oxidation, to avoid harsh oxidative conditions.[3]

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Question Possible Cause & Explanation Troubleshooting Steps
TLC analysis of my crude product shows multiple spots with similar polarities that are difficult to separate. How can I improve the selectivity? The presence of two activating groups (hydroxyl and amino) on the aromatic ring directs nitration to multiple positions, leading to the formation of a mixture of regioisomers (e.g., 4-nitro and 6-nitro isomers).[1][11] These isomers often have very similar physical properties, making purification challenging.[1]1. Employ Protecting Groups: Protecting the amino group as an acetamide (B32628) not only prevents oxidation but also modifies the directing effect, often favoring nitration at the position para to the hydroxyl group.[4]2. Control Reaction Temperature: Lower reaction temperatures can enhance the kinetic versus thermodynamic control of the reaction, often leading to higher selectivity.[1]3. Optimize Solvent and Nitrating Agent: The choice of solvent and nitrating system can influence the isomer ratio.[1] Experiment with different conditions to find the optimal selectivity for your desired isomer.

Issue 3: Evidence of Di- or Tri-Nitrated Byproducts

Question Possible Cause & Explanation Troubleshooting Steps
Mass spectrometry or NMR of my product suggests the presence of dinitrated or even trinitrated species. How can I achieve selective mononitration? Both the amino and hydroxyl groups are strongly activating, making the aromatic ring highly susceptible to polynitration , especially under harsh reaction conditions.[3][6]1. Control Stoichiometry: Use a carefully controlled molar ratio of the nitrating agent to the 2-aminophenol derivative. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.2. Slow Addition of Nitrating Agent: Add the nitrating agent dropwise or in small portions to the reaction mixture with efficient stirring. This helps to maintain a low concentration of the nitrating agent at any given time, disfavoring multiple nitrations.[3]3. Mild Reaction Conditions: Use dilute nitric acid and maintain a low reaction temperature to favor mononitration.[3]

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of 2-aminophenol so challenging?

A1: The direct nitration of 2-aminophenol is challenging due to two main factors. Firstly, the presence of the strongly activating and acid-sensitive amino group makes the molecule highly susceptible to oxidation by nitric acid, which leads to the formation of undesired byproducts and a significant decrease in yield.[2][4] Secondly, the hydroxyl and amino groups both direct electrophilic substitution to the ortho and para positions, resulting in a mixture of regioisomers that can be difficult to separate.[1]

Q2: What is the most common strategy to overcome the challenges of 2-aminophenol nitration?

A2: The most widely adopted strategy is a three-step synthesis involving the protection of the amino group, followed by nitration, and subsequent deprotection.[4] Acetylation of the amino group to form 2-acetamidophenol is a common and effective protection strategy.[4][5] This prevents oxidation and helps to control the regioselectivity of the nitration step.

Q3: What are the expected major and minor products in the nitration of 2-aminophenol?

A3: In the direct nitration of 2-aminophenol, the major products are typically 4-nitro-2-aminophenol and 6-nitro-2-aminophenol. The exact ratio of these isomers is highly dependent on the reaction conditions. When a protecting group is used on the amino function, the regioselectivity is altered. For instance, nitration of 2-acetamidophenol generally favors the formation of 4-nitro-2-acetamidophenol.

Q4: How can I monitor the progress of the nitration reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress.[1] You can track the consumption of the starting material (e.g., 2-acetamidophenol) and the formation of the nitrated product. It is advisable to use a suitable solvent system that provides good separation between the starting material and the product(s).

Q5: What are the key safety precautions to consider during the nitration of 2-aminophenol?

A5: Nitration reactions are highly exothermic and should be handled with extreme caution.[6] Always use a proper reaction setup with efficient cooling (e.g., an ice bath) and stirring to control the temperature.[10] The nitrating mixture (concentrated nitric and sulfuric acids) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

Table 1: Comparison of Synthetic Strategies for Nitrated 2-Aminophenol Derivatives

Synthetic StrategyStarting MaterialKey ReagentsProduct(s)Reported YieldPurityKey Advantages/Disadvantages
Protection-Nitration-Deprotection (Benzoxazole Intermediate) [4][8]2-Aminophenol, Urea1. Urea (Cyclization)2. HNO₃/H₂SO₄ (Nitration)3. NaOH (Hydrolysis)2-Amino-5-nitrophenol (B90527)Overall yield: 80%[1]Not specifiedGood overall yield, avoids direct handling of highly reactive 2-aminophenol in nitration.[1]
Two-Step Cyclocondensation-Nitration and Hydrolysis [9]2-Aminophenol, Urea1. Urea, HNO₃/H₂SO₄2. NaOH (Hydrolysis)2-Amino-5-nitrophenolOverall yield: 73.2%[9]Not specifiedIntegrated first step, potentially more efficient process.[9]
Large-Scale Synthesis via Benzoxazolone [7]2-Benzoxazolone1. HNO₃/H₂SO₄ in CH₂Cl₂2. Na₂HPO₄ in waterMixture of 2-amino-5-nitrophenol and 2-amino-4-nitrophenol85.3% (for the mixture)99.0% (for the mixture)Provides a mixture of isomers that require separation.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-nitrobenzoic Acid via Acetylation of 2-Aminobenzoic Acid (Illustrative of the Protection-Nitration-Deprotection Strategy)

This protocol for the analogous 2-aminobenzoic acid illustrates the key steps that can be adapted for 2-aminophenol.

Step 1: Acetylation of 2-Aminobenzoic Acid [4]

  • In a 250 mL round-bottom flask, dissolve 10.0 g of 2-aminobenzoic acid in 40 mL of glacial acetic acid, with gentle warming if necessary.

  • Cautiously add 1.2 equivalents of acetic anhydride (B1165640) dropwise to the stirred solution.

  • Heat the mixture to reflux for approximately 1 hour.

  • After cooling to room temperature, pour the reaction mixture into 250 mL of ice-cold deionized water with continuous stirring.

  • Collect the precipitated 2-acetamidobenzoic acid by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture for purification.

Step 2: Nitration of 2-Acetamidobenzoic Acid [4]

  • In a flask, cool 6.0 mL of concentrated sulfuric acid in an ice bath.

  • Slowly add 9.0 g of dried 2-acetamidobenzoic acid in small portions, ensuring the temperature remains below 5°C.

  • In a separate flask, prepare the nitrating mixture by cautiously adding 3.0 mL of concentrated nitric acid to 6.0 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of 2-acetamidobenzoic acid, strictly maintaining the reaction temperature below 10°C.

  • Continue stirring in the ice bath for an additional 2 hours after the addition is complete.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Collect the precipitated 2-acetamido-5-nitrobenzoic acid by vacuum filtration and wash with ice-cold water until the washings are neutral.

Step 3: Hydrolysis of 2-Acetamido-5-nitrobenzoic Acid [4]

  • Suspend the crude 2-acetamido-5-nitrobenzoic acid in 100 mL of 10% aqueous sodium hydroxide (B78521) solution in a round-bottom flask.

  • Heat the mixture to reflux with stirring for 1.5 to 2 hours, or until the solid has completely dissolved.

  • Cool the resulting solution in an ice bath.

  • Carefully acidify the cold solution with concentrated hydrochloric acid to precipitate the final product, 2-amino-5-nitrobenzoic acid.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Visualizations

experimental_workflow cluster_step1 Step 1: Protection (Acetylation) cluster_step2 Step 2: Nitration cluster_step3 Step 3: Deprotection (Hydrolysis) start 2-Aminophenol reagents1 Acetic Anhydride, Glacial Acetic Acid process1 Reflux reagents1->process1 product1 2-Acetamidophenol process1->product1 reagents2 Conc. HNO₃, Conc. H₂SO₄ (<10°C) process2 Stirring in Ice Bath product1->process2 reagents2->process2 product2 Crude Nitrated Intermediate process2->product2 reagents3 Aqueous NaOH or HCl, Reflux process3 Acid-Base Workup product2->process3 reagents3->process3 product3 Purified Nitro-2-aminophenol process3->product3 troubleshooting_guide decision decision solution solution start Nitration of 2-Aminophenol Experiment decision1 Low yield and/or dark tarry substance? start->decision1 decision2 Multiple spots on TLC? decision1->decision2 No solution1 Indicates Oxidation. - Protect amino group (acetylation). - Lower reaction temperature. - Use milder nitrating agent. decision1->solution1 Yes decision3 Evidence of polynitration? decision2->decision3 No solution2 Poor Regioselectivity. - Employ protecting groups. - Control reaction temperature. - Optimize solvent. decision2->solution2 Yes solution3 Polynitration Occurring. - Control stoichiometry. - Slow addition of nitrating agent. - Use milder reaction conditions. decision3->solution3 Yes end Successful Mononitration decision3->end No solution1->decision2 solution2->decision3 solution3->end

References

Technical Support Center: Side-Product Formation in 2-Amino-3-Nitrophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-Nitrophenol. The following information is designed to help you identify, mitigate, and resolve common issues related to side-product formation during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products when synthesizing this compound by nitration of 2-Aminophenol (B121084)?

A1: The most prevalent side-products are regioisomers, primarily 2-amino-5-nitrophenol, and to a lesser extent, other dinitrated or polynitrated phenols. Oxidation of the starting material and product can also lead to the formation of colored polymeric impurities, such as phenoxazinones. Careful control of reaction temperature is crucial to minimize the formation of these byproducts.

Q2: My nitration reaction of 2-Aminophenol is resulting in a low yield of the desired this compound and a complex mixture of products. What are the likely causes?

A2: Low yields and product mixtures in this reaction are often due to poor temperature control, leading to over-nitration and oxidation. The nitration of aminophenols is a highly exothermic reaction. If the temperature rises uncontrollably, the formation of dinitro- and trinitro-phenols becomes more favorable. Additionally, the amino group is susceptible to oxidation by nitric acid, especially at elevated temperatures, which can result in the formation of tar-like polymeric substances.

Q3: I am performing a diazotization reaction with this compound and observe gas evolution and a darkening of the reaction mixture. What is happening?

A3: This often indicates the decomposition of the diazonium salt. Aryl diazonium salts, while more stable than their aliphatic counterparts, can decompose, especially at temperatures above 5°C. This decomposition can lead to the formation of various byproducts, including phenols and tar-like substances, which will reduce the yield of your desired coupled product. It is critical to maintain a low temperature (typically 0-5°C) throughout the diazotization and subsequent coupling reaction.

Q4: During an azo coupling reaction with the diazonium salt of this compound, I am getting a weak color and a significant amount of a brownish precipitate. What is the issue?

A4: A weak color suggests a low yield of the desired azo dye. This can be due to the decomposition of the diazonium salt before it has a chance to couple, as mentioned in Q3. The brownish precipitate is likely due to the formation of insoluble polymeric side-products. The pH of the coupling reaction is also a critical factor. For coupling to phenols, a slightly alkaline pH is required to activate the phenol (B47542) as a phenoxide ion. For coupling to anilines, a slightly acidic pH is typically used. An incorrect pH can lead to side reactions and low yields.

Troubleshooting Guides

Issue 1: Formation of Regioisomers during Nitration of 2-Aminophenol

Symptoms:

  • Multiple spots on Thin Layer Chromatography (TLC) of the crude product.

  • Lower than expected yield of this compound.

  • Difficulty in purifying the final product by recrystallization.

Root Causes:

  • Poor Regioselectivity: The amino and hydroxyl groups in 2-aminophenol are both ortho-, para-directing, leading to the formation of a mixture of isomers upon nitration.

  • Elevated Reaction Temperature: Higher temperatures can decrease the selectivity of the nitration reaction.

Solutions:

ParameterRecommended ConditionRationale
Reaction Temperature Maintain a low and stable temperature, ideally between -5°C and 5°C.Lower temperatures favor kinetic control and can improve the regioselectivity of the nitration. It also minimizes exothermic runaway reactions that lead to byproducts.
Nitrating Agent Use a mixture of nitric acid and sulfuric acid.The in-situ formation of the nitronium ion (NO₂⁺) is more controlled.
Addition of Nitrating Agent Add the nitrating agent slowly and dropwise to the solution of 2-aminophenol.This prevents localized overheating and reduces the rate of side reactions.
Stirring Ensure vigorous and efficient stirring throughout the reaction.Good mixing helps to maintain a uniform temperature and concentration of reactants, minimizing localized side reactions.
Monitoring Monitor the reaction progress by TLC.This allows for quenching the reaction at the optimal time to maximize the yield of the desired product and minimize the formation of over-nitrated byproducts.

Experimental Protocol: Purification of this compound from Regioisomers

  • Column Chromatography:

    • Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

    • Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

    • Elute the column and collect fractions.

    • Monitor the fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water mixture).

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Issue 2: Oxidation of this compound during Synthesis and Work-up

Symptoms:

  • The reaction mixture or the isolated product has a dark brown or black color.

  • Formation of insoluble, tar-like material.

  • Broad, unresolved peaks in HPLC or NMR analysis.

Root Causes:

  • Air Oxidation: Aminophenols are susceptible to oxidation by atmospheric oxygen, which is often accelerated by basic conditions, light, and the presence of metal ions.

  • Oxidizing Agents: The presence of excess nitric acid or other oxidizing species in the reaction mixture.

Solutions:

ParameterRecommended ActionRationale
Atmosphere Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).This minimizes contact with atmospheric oxygen, a primary cause of oxidation.
pH Control Maintain acidic conditions during work-up and purification where possible.The protonated amino group is less susceptible to oxidation.
Quenching After the reaction is complete, quench the mixture by pouring it onto ice.This rapidly cools the reaction and dilutes the oxidizing agents.
Storage Store the purified product in a dark, cool place under an inert atmosphere.This minimizes degradation over time.

Experimental Protocol: Minimizing Oxidation during Work-up

  • Upon completion of the reaction (as determined by TLC), pour the reaction mixture slowly into a beaker containing crushed ice with stirring.

  • Neutralize the mixture carefully with a base (e.g., sodium carbonate solution) while keeping the temperature low.

  • Extract the product with an organic solvent (e.g., ethyl acetate) under a nitrogen blanket.

  • Wash the organic layer with deoxygenated water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure at a low temperature.

  • Purify the product immediately by chromatography or recrystallization under an inert atmosphere.

Visualizing Reaction Pathways

Nitration of 2-Aminophenol: Regioisomer Formation

G Nitration of 2-Aminophenol 2-Aminophenol 2-Aminophenol This compound This compound 2-Aminophenol->this compound Desired Product 2-Amino-5-Nitrophenol 2-Amino-5-Nitrophenol 2-Aminophenol->2-Amino-5-Nitrophenol Major Side-Product Dinitrophenols Dinitrophenols 2-Aminophenol->Dinitrophenols Over-nitration Oxidation Products Oxidation Products 2-Aminophenol->Oxidation Products Oxidation Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->this compound Nitrating Agent (HNO3/H2SO4)->2-Amino-5-Nitrophenol Nitrating Agent (HNO3/H2SO4)->Dinitrophenols Nitrating Agent (HNO3/H2SO4)->Oxidation Products

Caption: Possible reaction pathways in the nitration of 2-aminophenol.

Oxidation of 2-Aminophenol to a Phenoxazinone

G Oxidative Dimerization of 2-Aminophenol 2-Aminophenol_1 2-Aminophenol Quinoneimine o-Quinoneimine Intermediate 2-Aminophenol_1->Quinoneimine Oxidation Oxidant_1 [O] Oxidant_1->Quinoneimine Adduct Dimeric Adduct Quinoneimine->Adduct Michael Addition 2-Aminophenol_2 2-Aminophenol 2-Aminophenol_2->Adduct Phenoxazinone Phenoxazinone Derivative Adduct->Phenoxazinone Oxidative Cyclization Oxidant_2 [O] Oxidant_2->Phenoxazinone

Caption: Simplified mechanism for the formation of phenoxazinone from 2-aminophenol.

Diazotization and Azo Coupling: Main Reaction vs. Side Reactions

G Diazotization and Azo Coupling Pathways This compound This compound Diazonium_Salt Diazonium Salt This compound->Diazonium_Salt Diazotization NaNO2_HCl NaNO2 / HCl (0-5°C) NaNO2_HCl->Diazonium_Salt Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Azo Coupling Decomposition Decomposition Products (Phenols, Tars) Diazonium_Salt->Decomposition Coupling_Partner Coupling Partner Coupling_Partner->Azo_Dye High_Temp > 5°C High_Temp->Decomposition

Caption: Competing pathways in the synthesis of azo dyes from this compound.

Technical Support Center: Optimizing Derivatization of 2-Amino-3-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of 2-Amino-3-Nitrophenol.

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during the derivatization of this compound, focusing on a representative reaction: selective N-acetylation.

Question: Why is the yield of my derivatized product consistently low?

Answer: Low yields can result from several factors. Consider the following troubleshooting steps:

  • Suboptimal Temperature: The reaction rate is highly dependent on temperature. Some reactions may proceed at room temperature, while others require gentle heating (e.g., 40-60°C) to overcome the activation energy barrier.[1] However, excessive heat can lead to product degradation or an increase in side reactions. It is crucial to monitor the reaction and optimize the temperature.[1][2]

  • Incorrect pH: For reactions involving the amino group, the pH of the medium is critical. For instance, in acid-catalyzed reactions, a pH range of 2-4 is often optimal to enhance the electrophilicity of the carbonyl carbon for nucleophilic attack.[1] Conversely, for reactions requiring a free amino group, a basic medium might be necessary to deprotonate the ammonium (B1175870) salt.

  • Insufficient Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal time for maximum conversion without significant product degradation.[1]

  • Poor Reagent Quality: Use fresh, high-purity reagents. Degradation of the starting material or derivatizing agent can lead to lower yields and the formation of impurities.[1] this compound should typically be a brown-red powder with a purity of 99% or greater.[3]

  • Improper Solvent: The chosen solvent should dissolve all reactants to ensure they are in the same phase.[1] Poor solubility can significantly hinder the reaction rate.

Question: How can I prevent the formation of impurities and side products?

Answer: this compound has multiple reactive sites (amino, hydroxyl, and the aromatic ring), which can lead to side reactions. The key is to promote chemoselectivity.

  • Selective Protection: To derivatize a specific functional group, consider protecting the others. For example, to selectively acylate the hydroxyl group, you might first protect the more nucleophilic amino group.

  • Choice of Reagents: The choice of derivatizing agent is crucial. For instance, in the acetylation of 2-aminophenol (B121084), vinyl acetate (B1210297) has been shown to be an effective acyl donor for achieving chemoselective N-acetylation over O-acetylation.[4]

  • Control of Reaction Conditions: Milder reaction conditions (e.g., lower temperature, shorter reaction time) often favor the reaction at the most reactive site (typically the amino group), minimizing side reactions.

  • Catalyst Selection: The use of specific catalysts, such as enzymes (e.g., lipase), can provide high chemoselectivity under mild conditions.[4]

Question: My starting material (this compound) is not dissolving in the reaction solvent. What should I do?

Answer: this compound has slight solubility in water but is more soluble in organic solvents.[5] If you encounter solubility issues, consider the following:

  • Solvent Screening: Test a range of solvents with varying polarities. Common solvents for such reactions include tetrahydrofuran (B95107) (THF), acetone, acetonitrile, or dimethylformamide (DMF).

  • Solvent Mixtures: Using a co-solvent system can sometimes improve solubility.

  • Gentle Heating: Gently warming the mixture can increase the solubility of the starting material. However, ensure the temperature is compatible with the reaction conditions.

Question: I am having trouble purifying the final product. What methods are recommended?

Answer: Purification can be challenging due to the presence of unreacted starting materials, reagents, and side products.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is an effective method for removing impurities.

  • Column Chromatography: For complex mixtures or when high purity is required, silica (B1680970) gel column chromatography is the standard method. A gradient of solvents (e.g., hexane (B92381) and ethyl acetate) is typically used to separate the components based on their polarity.

  • Extraction: A liquid-liquid extraction can be used during the work-up to remove water-soluble impurities and excess reagents.

Optimized Reaction Conditions for N-Acetylation

The following table summarizes optimized parameters for the chemoselective N-acetylation of an aminophenol, which serves as a strong starting point for optimizing the derivatization of this compound.[4]

ParameterOptimized Value/RangeRationale & Notes
Acyl Donor Vinyl AcetateFound to be the most effective for irreversible, kinetically controlled N-acetylation.[4]
Temperature 50 - 60 °CProvides a good reaction rate without significant degradation.[4]
Solvent Tetrahydrofuran (THF)A suitable solvent that dissolves the reactants.
Catalyst Novozym 435 (Immobilized Lipase B)Offers high chemoselectivity for the amino group.[4]
Catalyst Loading ~0.003 g/mLAn effective concentration for the enzymatic reaction.[4]
Substrate:Acyl Donor Mole Ratio 1:3 to 1:5A molar excess of the acyl donor drives the reaction to completion.[4]
Agitation Speed ~250 rpmEnsures a homogenous reaction mixture.[4]
Reaction Time ~10 hoursSufficient time to achieve high conversion under the specified conditions.[4]

Experimental Protocol: Chemoselective N-Acetylation of this compound

This protocol is adapted from a method for the chemoselective acetylation of 2-aminophenol and serves as a template for derivatizing this compound.[4]

Materials and Equipment:

  • This compound (CAS: 603-85-0)[5]

  • Vinyl Acetate (Acyl Donor)

  • Novozym 435 (Immobilized Lipase)

  • Tetrahydrofuran (THF, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • TLC plates (silica gel)

  • Rotary evaporator

  • Equipment for column chromatography

Procedure:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).

  • Solvent and Reagents: Add 10 mL of anhydrous THF to the flask. Stir until the solid is fully dissolved.

  • Add vinyl acetate (3.0 mmol, 3 molar equivalents).

  • Catalyst Addition: Add Novozym 435 catalyst (approx. 0.03 g).

  • Reaction: Place the flask in a pre-heated oil bath at 60°C. Attach a condenser and stir the mixture at 250 rpm.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by TLC. Use a suitable eluent system (e.g., 7:3 hexane:ethyl acetate) to separate the starting material from the product.

  • Work-up: Once the reaction is complete (as indicated by TLC, typically after 10 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the immobilized enzyme catalyst. Wash the catalyst with a small amount of THF.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure N-(2-hydroxy-6-nitrophenyl)acetamide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Starting Materials: This compound Vinyl Acetate, Solvent, Catalyst reaction Combine Reactants Heat & Stir (60°C) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring decision Reaction Complete? monitoring->decision decision->reaction No filter Filter to Remove Catalyst decision->filter Yes evaporate Solvent Evaporation filter->evaporate purify Column Chromatography evaporate->purify product Pure Product: N-acetyl-2-amino-3-nitrophenol purify->product

Caption: Experimental workflow for the derivatization of this compound.

reaction_pathway reactant reactant_label This compound reactant->reactant_label i2 reactant->i2 acyl_donor Vinyl Acetate acyl_donor->i2 main_product main_product_label Main Product (N-Acetylation) main_product->main_product_label side_product side_product_label Side Product (N,O-Diacetylation) side_product->side_product_label i1 i2->main_product + Acetic Anhydride (Excess) - High Temp i2->side_product + Vinyl Acetate - Lipase Catalyst - Mild Temp

Caption: Reaction pathways for the acetylation of this compound.

References

stability issues of 2-Amino-3-Nitrophenol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Amino-3-Nitrophenol in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions related to the handling and stability of this compound solutions.

Q1: My this compound solution has changed color. What is the cause?

A: A color change, often to a darker brown or reddish-brown, is a common indicator of degradation. This compound is susceptible to auto-oxidation, especially in solution.[1] This process can be accelerated by factors such as exposure to air (oxygen), light, high pH, and elevated temperatures. The presence of metal ions can also catalyze oxidation.

Q2: What are the optimal storage conditions for this compound stock solutions?

A: To minimize degradation, solutions of this compound should be stored in a cool, dark place.[2] It is recommended to keep the container tightly closed to limit exposure to atmospheric oxygen.[3] For long-term storage, refrigeration (2-8 °C) and protection from light are advisable. Some suppliers recommend storing the compound sealed in a dry environment at room temperature.[2]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A: The stability of phenolic compounds, including nitrophenols, is often pH-dependent.[1][4] In alkaline (high pH) conditions, the phenolic hydroxyl group is deprotonated, forming a phenoxide ion. This increases the electron density of the aromatic ring, making the molecule more susceptible to oxidation. Therefore, solutions at neutral or slightly acidic pH are generally more stable. Studies on similar compounds like p-nitrophenol and 2-aminophenol (B121084) have shown that the rate of degradation increases with pH.[1][4]

Q4: What are the recommended solvents for dissolving this compound?

A: this compound is described as being slightly soluble in water but generally has better solubility in organic solvents.[5][6] Methanol (B129727) is a commonly used solvent for preparing standard solutions.[7] Other polar organic solvents such as ethanol, acetone, and acetonitrile (B52724) may also be suitable.[8] The choice of solvent should be guided by the specific requirements of your experiment and subsequent analytical methods.

Q5: I suspect my this compound solution has degraded. How can I confirm this and quantify the remaining active compound?

A: The most reliable way to assess degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[9][10] An HPLC method can separate the intact this compound from its degradation products. By comparing the peak area of the analyte in your sample to a freshly prepared standard of known concentration, you can accurately quantify the remaining compound. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.

Q6: My solution has formed a precipitate. What could be the cause and how should I proceed?

A: Precipitation can occur for several reasons:

  • Low Solubility: You may have exceeded the solubility limit of this compound in the chosen solvent. The compound is only slightly soluble in water.[5]

  • Temperature Effects: Solubility often decreases at lower temperatures. If a solution prepared at room temperature is refrigerated, the compound may precipitate out.

  • Degradation Products: Some degradation products may be less soluble than the parent compound, leading to precipitation over time.

To resolve this, you can try gently warming the solution and sonicating it. If the precipitate does not redissolve, it may be due to degradation, and it is recommended to prepare a fresh solution.

Q7: How sensitive is this compound to light?

A: Aromatic nitro compounds and phenols can be susceptible to photolysis (degradation upon exposure to light).[11][12] It is a standard practice in forced degradation studies to expose solutions to UV and visible light to test for photostability.[12] Therefore, it is strongly recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.[3]

Data Presentation: Physicochemical Properties

This table summarizes key properties of this compound for quick reference.

PropertyValueSource(s)
Molecular Formula C₆H₆N₂O₃[5][13]
Molecular Weight 154.12 g/mol [5][14]
Appearance Red to Brown or Orange to Dark Purple Powder/Crystal[5][6]
Melting Point 212-213 °C (decomposes)[6]
Solubility Slightly soluble in water; soluble in organic solvents like methanol.[5][6][7]
Storage Store in a dry, cool, well-ventilated, and dark place. Keep container tightly closed.[2][3]

Experimental Protocols

Detailed methodologies for assessing the stability of this compound.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation pathways.[11][12]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., PDA/UV)

  • C18 HPLC column

  • pH meter

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to a final concentration of 100 µg/mL.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 30 minutes. Neutralize with 1N HCl and dilute with mobile phase to a final concentration of 100 µg/mL.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 1 hour. Dilute with mobile phase to a final concentration of 100 µg/mL.

    • Thermal Degradation: Keep 1 mL of the stock solution in an oven at 105°C for 24 hours. Cool and dilute with mobile phase to a final concentration of 100 µg/mL.

    • Photolytic Degradation: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Dilute with mobile phase to a final concentration of 100 µg/mL.

  • Control Samples: Prepare a control sample by diluting the stock solution to 100 µg/mL with the mobile phase without subjecting it to any stress.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent this compound.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an analytical method for the quantification of this compound and its degradation products.

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[10]

  • Mobile Phase: Isocratic mixture of Acetonitrile and 0.05 M Acetic Buffer pH 5.9 (20:80).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 40°C.[10]

  • Detection Wavelength: Monitor at a suitable wavelength determined by UV scan (e.g., 280 nm or 338 nm).

  • Injection Volume: 10 µL.

Methodology:

  • Standard Preparation: Prepare a series of calibration standards of this compound (e.g., 5, 10, 25, 50, 100 µg/mL) in the mobile phase from a stock solution.

  • Sample Preparation: Dilute the samples from the forced degradation study or other stability experiments to an appropriate concentration within the calibration range using the mobile phase.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Processing:

    • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples using the calibration curve.

    • Calculate the percentage of degradation by comparing the concentration in stressed samples to the control sample.

    • Ensure the method provides adequate resolution (>1.5) between the parent peak and any degradation product peaks.[10]

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to the stability of this compound.

G cluster_0 Stability Testing Workflow A Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Prepare Control Sample (Unstressed) A->C D Dilute Samples & Control to Working Concentration B->D C->D E Analyze via Stability-Indicating HPLC Method D->E F Data Analysis E->F G Quantify Degradation & Identify Degradants F->G

Caption: Experimental workflow for a forced degradation study.

G cluster_1 Conceptual Degradation Pathways Parent This compound Oxidation Oxidation (O₂, H₂O₂, Light, High pH) Parent->Oxidation Hydrolysis Hydrolysis (Strong Acid/Base) Parent->Hydrolysis Deg1 Oxidized Products (e.g., Quinone-like structures, Polymeric compounds) Oxidation->Deg1 Deg2 Hydrolyzed Products Hydrolysis->Deg2

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Troubleshooting HPLC Separation of Nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of nitrophenol isomers. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot and resolve common issues encountered during chromatographic analysis of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific problems you may encounter during the HPLC separation of nitrophenol isomers.

FAQ 1: Why am I seeing poor resolution or co-elution of my nitrophenol isomers?

Poor resolution or co-elution of nitrophenol isomers is a common challenge. Several factors in your HPLC method can contribute to this issue.

Potential Causes and Solutions:

  • Inappropriate Mobile Phase Composition: The type and ratio of organic modifier to aqueous buffer significantly impact selectivity.

    • Solution: Optimize the mobile phase. Acetonitrile (B52724) and methanol (B129727) are common organic modifiers used for nitrophenol separation.[1][2] Varying the percentage of the organic modifier can alter the retention times and improve separation. For instance, in a reversed-phase C18 column, decreasing the organic content will generally increase retention and may improve resolution.

  • Incorrect Mobile Phase pH: The ionization state of nitrophenols is pH-dependent, which directly affects their retention and selectivity on a reversed-phase column.[3][4]

    • Solution: Adjust the mobile phase pH. The pKa values of nitrophenol isomers are around 7-8. Operating the mobile phase pH well below the pKa (e.g., pH 2.5-5) will ensure the analytes are in their neutral form, leading to better retention and potentially improved resolution on a C18 column.[1][2][4] Using a buffer, such as a phosphate (B84403) or acetate (B1210297) buffer, is crucial to maintain a stable pH.[1][2][4]

  • Suboptimal Column Chemistry: The choice of stationary phase is critical for achieving selectivity between isomers.

    • Solution: Select an appropriate column. While C18 columns are widely used, other stationary phases like pentafluorophenyl (PFP) can offer alternative selectivity for positional isomers due to different interaction mechanisms.[5] Consider using a column with a different chemistry if optimizing the mobile phase on a C18 column is unsuccessful.

  • Insufficient Column Efficiency: An old or poorly packed column will have reduced efficiency, leading to broader peaks and decreased resolution.

    • Solution: Check the column's performance. If the column is old or has been used extensively, it may need to be replaced. Ensure you are using a column with a suitable particle size (e.g., 3 µm or 5 µm) and dimensions for your application.[6]

FAQ 2: My nitrophenol isomer peaks are showing significant tailing. What can I do to improve peak shape?

Peak tailing is a frequent issue in HPLC, often leading to inaccurate integration and reduced resolution.[7][8][9]

Potential Causes and Solutions:

  • Secondary Interactions with Residual Silanols: On silica-based columns (like C18), residual silanol (B1196071) groups on the stationary phase can interact with the polar nitro and hydroxyl groups of the nitrophenols, causing peak tailing.[7][8]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to ~2.5-3) can suppress the ionization of the silanol groups, minimizing these secondary interactions.[7][9][10]

    • Solution 2: Use a Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.[10][11] However, this can sometimes shorten column lifetime.[10]

    • Solution 3: Use a Modern, High-Purity Silica (B1680970) Column: Newer columns are often manufactured with higher purity silica and are better end-capped, resulting in fewer active silanol groups and improved peak shape for polar analytes.[7][12]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[13][14]

    • Solution: Reduce the injection volume or the concentration of the sample.[11][13]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[11][15]

    • Solution: Use tubing with a narrow internal diameter and keep the length as short as possible.[15]

FAQ 3: I am not getting reproducible retention times for my nitrophenol isomers. What is causing this variability?

Shifting retention times can compromise the reliability of your analytical method.

Potential Causes and Solutions:

  • Inadequate Column Equilibration: If the column is not properly equilibrated with the mobile phase between injections, retention times can drift.[13][16]

    • Solution: Ensure the column is equilibrated for a sufficient time (at least 5-10 column volumes) before each injection.[11]

  • Mobile Phase Instability or Inaccurate Preparation: Changes in the mobile phase composition, such as evaporation of the organic solvent or improper mixing, will lead to retention time shifts.[16] The pH of an unbuffered mobile phase can also be inconsistent.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Always use a buffer to control and maintain a stable pH.[4] Premixing the mobile phase components can also improve consistency.[11]

  • Fluctuations in Column Temperature: Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.

    • Solution: Use a column oven to maintain a constant and consistent column temperature.[17]

  • Pump and System Leaks: A leak in the HPLC system will cause the flow rate to be inconsistent, resulting in variable retention times.

    • Solution: Regularly inspect the system for leaks, paying close attention to fittings and pump seals.[18][19]

Data Presentation: HPLC Method Parameters for Nitrophenol Isomer Separation

The following tables summarize typical starting conditions for the separation of nitrophenol isomers. These should be used as a starting point for method development and optimization.

Table 1: Mobile Phase Compositions

Organic ModifierAqueous PhaseTypical Ratio (v/v)pHReference
Acetonitrile50 mM Acetate Buffer20:805.0[1][2]
MethanolPhosphate Buffer40:603.25[20]
AcetonitrileWater with Phosphoric AcidVariesLow pH[21]
AcetonitrileWater40:60Not specified[20]

Table 2: Typical HPLC Operating Parameters

ParameterTypical ValuePurpose
Column C18, 150 mm x 4.6 mm, 5 µmStandard reversed-phase separation
Flow Rate 0.8 - 1.5 mL/minControls analysis time and backpressure
Column Temperature 25 - 45 °CInfluences retention time and selectivity
Injection Volume 5 - 20 µLAmount of sample introduced
Detection UV at 270-280 nm or Diode Array Detector (DAD)Monitoring the elution of nitrophenols

Experimental Protocols

Protocol 1: Preparation of Mobile Phase (Example: Acetonitrile/Acetate Buffer)
  • Prepare 50 mM Acetate Buffer:

    • Weigh the appropriate amount of sodium acetate and dissolve it in HPLC-grade water.

    • Adjust the pH to the desired value (e.g., 5.0) using acetic acid.

    • Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.

  • Prepare the Mobile Phase Mixture:

    • Measure the required volumes of the filtered acetate buffer and HPLC-grade acetonitrile (e.g., 800 mL of buffer and 200 mL of acetonitrile for an 80:20 ratio).

    • Mix the components thoroughly.

    • Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the HPLC system.

Protocol 2: Standard Sample Preparation
  • Prepare a Stock Solution:

    • Accurately weigh a known amount of each nitrophenol isomer standard.

    • Dissolve the standards in a suitable solvent, such as methanol or acetonitrile, to create a concentrated stock solution.

  • Prepare Working Standards:

    • Perform serial dilutions of the stock solution with the initial mobile phase composition to create a series of working standards at the desired concentrations.

    • Filter the final working standards through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Workflow Start Poor Resolution or Co-elution Observed CheckMobilePhase Step 1: Evaluate Mobile Phase Start->CheckMobilePhase AdjustOrganic Adjust Organic Modifier % CheckMobilePhase->AdjustOrganic Isocratic Separation? AdjustpH Adjust Mobile Phase pH CheckMobilePhase->AdjustpH Ionizable Analytes? ResolutionImproved Resolution Improved AdjustOrganic->ResolutionImproved Success NoImprovement No Improvement AdjustOrganic->NoImprovement AdjustpH->ResolutionImproved Success AdjustpH->NoImprovement CheckColumn Step 2: Evaluate Column NewColumn Try a New Column (e.g., PFP) CheckColumn->NewColumn Selectivity Issue? CheckPerformance Check Column Performance CheckColumn->CheckPerformance Broad Peaks? NewColumn->ResolutionImproved Success NoImprovement2 No Improvement NewColumn->NoImprovement2 CheckPerformance->ResolutionImproved Efficiency Restored CheckPerformance->NoImprovement2 NoImprovement->CheckColumn

Caption: A logical workflow for troubleshooting poor resolution of nitrophenol isomers.

Relationship Between pH and Peak Tailing

Peak_Tailing_pH_Relationship HighpH High Mobile Phase pH (e.g., > 6) SilanolIonization Increased Silanol Ionization (SiO-) HighpH->SilanolIonization leads to SecondaryInteraction Strong Secondary Interactions SilanolIonization->SecondaryInteraction causes PeakTailing Peak Tailing SecondaryInteraction->PeakTailing results in LowpH Low Mobile Phase pH (e.g., < 4) SilanolProtonation Suppressed Silanol Ionization (SiOH) LowpH->SilanolProtonation leads to ReducedInteraction Minimized Secondary Interactions SilanolProtonation->ReducedInteraction causes GoodPeakShape Symmetrical Peak ReducedInteraction->GoodPeakShape results in

Caption: The effect of mobile phase pH on silanol interactions and peak shape.

References

Technical Support Center: Industrial Production of 2-Amino-3-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the industrial production of 2-Amino-3-Nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The two main industrial routes for the synthesis of this compound are:

  • Selective reduction of 2,3-dinitrophenol (B1210279): This method involves the selective reduction of one nitro group of the starting material. Common reducing agents include tin(II) chloride and sodium sulfide (B99878).[1][2]

  • Nitration of 2-aminophenol (B121084): This route involves the direct nitration of 2-aminophenol. A significant challenge with this method is controlling the regioselectivity to favor the formation of the 3-nitro isomer over other isomers.[3]

Q2: What are the most common impurities encountered in the synthesis of this compound?

A2: The common impurities depend on the synthetic route:

  • From selective reduction of 2,3-dinitrophenol: The primary impurity is the isomeric 3-amino-2-nitrophenol . Over-reduction can lead to the formation of 2,3-diaminophenol . Residual starting material, 2,3-dinitrophenol , may also be present.

  • From nitration of 2-aminophenol: The main impurities are other positional isomers, primarily 2-amino-5-nitrophenol and 2-amino-4-nitrophenol . Dinitrated byproducts can also form if the reaction conditions are not carefully controlled.

Q3: What analytical methods are recommended for detecting and quantifying impurities in this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying this compound from its isomers and other impurities. A C18 column with a mobile phase of acetonitrile (B52724) and a buffered aqueous solution is often used. UV detection is suitable for these aromatic compounds.

Q4: Why is my final product discolored (e.g., dark brown or black)?

A4: Discoloration of the final product is often due to the oxidation of the aminophenol product. Aminophenols are susceptible to air oxidation, which can form colored polymeric impurities. It is crucial to handle the product under an inert atmosphere (e.g., nitrogen or argon), especially during purification and drying.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Symptom Possible Cause Suggested Solution
Route 1: Selective Reduction
Low conversion of 2,3-dinitrophenolInactive or insufficient reducing agent.Ensure the quality and stoichiometry of the reducing agent. For tin(II) chloride, ensure it is the dihydrate form and from a reliable source.
Low reaction temperature.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC.
Formation of 2,3-diaminophenolOver-reduction due to harsh reaction conditions.Reduce the amount of the reducing agent or shorten the reaction time. Maintain a lower reaction temperature.
Route 2: Nitration
Low overall yield of nitrated productsIncomplete nitration.Increase the reaction time or slightly increase the amount of nitric acid. Ensure the temperature is optimal for the reaction.
High proportion of unwanted isomersPoor regioselectivity.Consider a two-step process: protect the amino group of 2-aminophenol with acetic anhydride, perform the nitration, and then hydrolyze the protecting group. This can improve the yield of the desired 3-nitro isomer.
Issue 2: High Impurity Levels in the Final Product
Symptom Possible Cause Suggested Solution
Route 1: Selective Reduction
High levels of 3-amino-2-nitrophenolNon-selective reduction.Optimize the choice and amount of reducing agent. Sodium sulfide can sometimes offer better selectivity than other agents. Careful control of pH and temperature is also crucial.
Presence of residual 2,3-dinitrophenolIncomplete reaction.Increase the reaction time or the amount of reducing agent. Ensure efficient mixing.
Route 2: Nitration
High levels of 2-amino-5-nitrophenolNitration at the more sterically accessible and electronically favored position.Use a protecting group strategy as mentioned above. Lowering the reaction temperature can sometimes improve selectivity.
Presence of dinitrated byproductsOver-nitration.Reduce the amount of nitric acid and/or lower the reaction temperature. Control the addition rate of the nitrating agent.
General
Product discolorationOxidation of the aminophenol.Perform the work-up and purification steps under an inert atmosphere. Use degassed solvents. Store the final product under nitrogen or argon in a cool, dark place.

Experimental Protocols

Protocol 1: Selective Reduction of 2,3-Dinitrophenol

This protocol is a general laboratory-scale procedure. Industrial-scale processes may require adjustments.

Materials:

  • 2,3-Dinitrophenol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate

Procedure:

  • Under an argon atmosphere, dissolve tin(II) chloride dihydrate (2.5 equivalents) in methanol.

  • Slowly add concentrated HCl (10 equivalents) to the solution while cooling in an ice bath.

  • Add 2,3-dinitrophenol (1 equivalent) to the reaction mixture in portions.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, dilute the mixture with ethyl acetate and neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Filter the mixture to remove inorganic salts and wash the residue with ethyl acetate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Nitration of 2-Aminophenol (with Protection)

Step 1: Acetylation of 2-Aminophenol

  • Dissolve 2-aminophenol in acetic anhydride.

  • Heat the mixture gently to initiate the reaction.

  • After the initial exothermic reaction subsides, continue stirring at a slightly elevated temperature for a specified time to ensure complete conversion to 2-acetamidophenol (B195528).

  • Cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter, wash with water, and dry the 2-acetamidophenol.

Step 2: Nitration of 2-Acetamidophenol

  • Suspend 2-acetamidophenol in a suitable solvent (e.g., acetic acid).

  • Cool the suspension in an ice-salt bath.

  • Slowly add a nitrating mixture (e.g., nitric acid in sulfuric acid) while maintaining a low temperature (<5 °C).

  • Stir the mixture at low temperature for several hours.

  • Pour the reaction mixture onto ice to precipitate the nitrated product.

  • Filter, wash thoroughly with cold water to remove residual acids, and dry.

Step 3: Hydrolysis of the Nitro-Acetamidophenol

  • Reflux the nitrated acetamidophenol in an acidic solution (e.g., dilute hydrochloric acid).

  • Monitor the hydrolysis by TLC or HPLC until the starting material is consumed.

  • Cool the solution and neutralize with a base (e.g., sodium hydroxide) to precipitate the this compound.

  • Filter, wash with water, and dry the final product.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

Parameter Route 1: Selective Reduction Route 2: Nitration of 2-Aminophenol
Starting Material 2,3-Dinitrophenol2-Aminophenol
Key Reagents Tin(II) chloride, Sodium sulfideNitric acid, Acetic anhydride, HCl
Primary Impurities 3-amino-2-nitrophenol, 2,3-diaminophenol2-amino-5-nitrophenol, 2-amino-4-nitrophenol
Typical Yield Moderate to HighVariable, depends on regioselectivity
Key Challenge Achieving high selectivityControlling regioselectivity

Table 2: HPLC Method Parameters for Impurity Profiling

Parameter Value
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.05 M Acetic buffer (pH 5.9)
Mobile Phase B Acetonitrile
Gradient Isocratic (e.g., 80:20 A:B)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 254 nm

Visualizations

experimental_workflow_reduction cluster_impurities Potential Impurities start Start: 2,3-Dinitrophenol reduction Selective Reduction (e.g., SnCl2/HCl) start->reduction workup Neutralization & Extraction reduction->workup impurity1 3-Amino-2-nitrophenol reduction->impurity1 Isomer formation impurity2 2,3-Diaminophenol reduction->impurity2 Over-reduction purification Purification (Recrystallization/ Chromatography) workup->purification impurity3 Unreacted 2,3-Dinitrophenol workup->impurity3 Incomplete reaction product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound via selective reduction.

troubleshooting_logic cluster_reduction Troubleshooting: Selective Reduction cluster_nitration Troubleshooting: Nitration start Low Yield or High Impurity? check_route Identify Synthesis Route start->check_route reduction_path Selective Reduction check_route->reduction_path Route 1 nitration_path Nitration check_route->nitration_path Route 2 low_conversion Low Conversion? reduction_path->low_conversion poor_selectivity Poor Selectivity? nitration_path->poor_selectivity over_reduction Over-reduction? low_conversion->over_reduction No solution_reduction1 Check Reducing Agent Increase Temperature low_conversion->solution_reduction1 Yes solution_reduction2 Decrease Reducing Agent Lower Temperature over_reduction->solution_reduction2 Yes over_nitration Dinitrated Byproducts? poor_selectivity->over_nitration No solution_nitration1 Use Protecting Group Lower Temperature poor_selectivity->solution_nitration1 Yes solution_nitration2 Reduce Nitrating Agent Lower Temperature over_nitration->solution_nitration2 Yes

Caption: Logical troubleshooting workflow for common synthesis issues.

References

Technical Support Center: Safe Disposal of 2-Amino-3-Nitrophenol Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe disposal of 2-Amino-3-Nitrophenol waste. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during the handling and treatment of this hazardous chemical waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Irritation: It can cause skin and serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[1][2][3]

  • Environmental Hazard: As with many nitrophenolic compounds, it is considered a priority pollutant by environmental agencies and can be harmful to aquatic life.[4]

Q2: Can I dispose of small quantities of this compound waste down the drain?

A2: No. This compound waste should never be disposed of down the drain or in regular trash.[2] It is a regulated hazardous waste, and such disposal is illegal and harmful to the environment.[5][6][7] All waste containing this chemical must be collected and treated as hazardous waste according to federal, state, and local regulations.[8]

Q3: What is the recommended method for treating this compound waste in a laboratory setting?

A3: The recommended method for treating this compound waste is through chemical degradation using an Advanced Oxidation Process (AOP), specifically the Fenton's reagent method.[6] This process uses hydrogen peroxide and an iron catalyst to break down the organic molecule into less harmful substances like carbon dioxide and water.[9]

Q4: What are the end products of the Fenton treatment of this compound?

A4: The Fenton treatment aims for the complete mineralization of this compound. The final degradation products are primarily carbon dioxide, water, and inorganic nitrate (B79036) ions.[10][11] The iron catalyst will precipitate as iron(III) hydroxide (B78521) (iron sludge) after neutralization.[11]

Q5: What personal protective equipment (PPE) should I wear when handling this compound waste and during the disposal process?

A5: Appropriate PPE is crucial for safety. You should always wear:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Gloves: Chemical-resistant gloves.[1][2]

  • Lab Coat: A standard laboratory coat.[2]

  • Respiratory Protection: If handling the solid powder or if dust is generated, a dust mask (e.g., N95) is recommended.[1] All treatment procedures should be performed in a well-ventilated area or a chemical fume hood.[2]

Troubleshooting Guides

Problem: The Fenton reaction does not seem to be working (e.g., no color change, no degradation).

Possible Cause Troubleshooting Step
Incorrect pH The optimal pH for the Fenton reaction is around 3.[3][12] Use a pH meter to check the waste solution. Adjust the pH to 3 using dilute sulfuric acid. If the pH is too high, iron will precipitate and the reaction will not proceed.[13][14]
Insufficient Reagents Ensure the correct molar ratios of this compound to hydrogen peroxide and ferrous sulfate (B86663) are used. A common starting point is a molar ratio of contaminant:H2O2:Fe2+ of 1:10:1.[11]
Presence of Inhibitors Certain compounds, such as phosphates or chelating agents like EDTA, can inhibit the Fenton reaction.[13] If your waste stream contains these, the Fenton process may not be effective.
Low Temperature The reaction rate is slower at lower temperatures (<20°C).[13] If possible, conduct the reaction at room temperature (20-25°C).

Problem: The reaction is too vigorous or is foaming excessively.

Possible Cause Troubleshooting Step
Concentrated Waste If the concentration of this compound in the waste is high, the reaction can be highly exothermic. Dilute the waste with water before starting the treatment.
Rapid Addition of Hydrogen Peroxide Add the hydrogen peroxide solution slowly and in portions to control the reaction rate and temperature.[13]

Problem: How do I know when the Fenton reaction is complete?

Possible Cause Troubleshooting Step
Monitoring Reaction Progress For simple phenol (B47542) solutions, a reaction time of 30-60 minutes is often sufficient.[13] The disappearance of the initial color of the this compound solution is a good visual indicator. For more accurate assessment, analytical methods such as HPLC or UV-Vis spectroscopy can be used to monitor the disappearance of the parent compound.
Residual Hydrogen Peroxide The presence of residual hydrogen peroxide can interfere with some analytical tests (e.g., COD).[13] You can test for residual peroxide using peroxide test strips.

Experimental Protocols

Protocol 1: Chemical Degradation of this compound Waste using Fenton's Reagent

This protocol describes a laboratory-scale procedure for the degradation of aqueous waste containing this compound.

Materials:

  • Aqueous waste containing this compound

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Dilute sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) solution

  • Sodium sulfite (B76179) (Na₂SO₃) (for quenching)

  • pH meter and pH paper

  • Stir plate and stir bar

  • Beakers and graduated cylinders

  • Appropriate PPE (safety goggles, gloves, lab coat)

Procedure:

  • Preparation and pH Adjustment:

    • Work in a well-ventilated chemical fume hood.

    • Measure the volume of the this compound waste solution.

    • Place the waste solution in a beaker with a stir bar and begin stirring.

    • Slowly add dilute sulfuric acid to adjust the pH of the solution to approximately 3.0.[3][12] Monitor the pH using a calibrated pH meter.

  • Addition of Fenton's Reagent:

    • Calculate the required amount of ferrous sulfate and hydrogen peroxide. A typical starting molar ratio of this compound to H₂O₂ to Fe²⁺ is 1:10:1.[11]

    • Dissolve the calculated amount of ferrous sulfate heptahydrate in the acidified waste solution and allow it to dissolve completely.

    • Slowly and carefully add the calculated volume of 30% hydrogen peroxide to the solution. The addition should be done in portions to control the reaction rate and any temperature increase.[13]

  • Reaction:

    • Allow the reaction to proceed with continuous stirring for 30-60 minutes at room temperature.[13] A color change, often a darkening followed by clearing, may be observed.[13]

  • Quenching the Reaction:

    • After the reaction time, quench any remaining hydrogen peroxide. This can be done by adding a small amount of sodium sulfite until bubbling ceases, or by raising the pH.[7][15]

  • Neutralization and Precipitation:

    • Slowly add a sodium hydroxide or calcium hydroxide solution to neutralize the treated waste to a pH between 6.0 and 8.0.[11] This will cause the iron to precipitate out as iron(III) hydroxide (a reddish-brown solid).[11]

  • Separation and Disposal:

    • Allow the iron sludge to settle.

    • Decant the supernatant (the clear liquid).

    • The supernatant can typically be disposed of down the sanitary sewer, but you must check with your institution's environmental health and safety (EHS) office for local regulations.

    • The iron sludge should be collected as solid hazardous waste and disposed of through your institution's EHS program.[5][10]

Quantitative Data Summary
ParameterRecommended Value/RangeReference(s)
Optimal pH for Fenton Reaction 3.0[3][12]
Molar Ratio (Contaminant:H₂O₂:Fe²⁺) 1:10:1 (starting point)[11]
Reaction Time 30 - 60 minutes[13]
Reaction Temperature 20 - 40 °C[13]
Final pH for Neutralization 6.0 - 8.0[11]

Visualizations

G cluster_degradation Chemical Degradation Pathway of this compound A This compound C Intermediate Products (e.g., organic acids, aldehydes) A->C Oxidation B Hydroxyl Radicals (•OH) (from Fenton's Reagent) B->C D Final Products (CO2, H2O, NO3-) C->D Further Oxidation

Caption: Chemical degradation pathway of this compound via Fenton's reagent.

G cluster_workflow Experimental Workflow for Waste Disposal start Start: This compound Waste step1 1. pH Adjustment to ~3 (add H2SO4) start->step1 step2 2. Add Fenton's Reagent (FeSO4 and H2O2) step1->step2 step3 3. Reaction (30-60 min) step2->step3 step4 4. Quench Reaction (e.g., add Na2SO3) step3->step4 step5 5. Neutralization to pH 6-8 (add NaOH) step4->step5 step6 6. Precipitation of Iron Sludge step5->step6 step7 7. Separate Supernatant and Sludge step6->step7 end_supernatant Dispose Supernatant (as per local regulations) step7->end_supernatant end_sludge Dispose Iron Sludge (as hazardous waste) step7->end_sludge

Caption: Step-by-step experimental workflow for the disposal of this compound waste.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Amino-3-Nitrophenol in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-Amino-3-Nitrophenol in aqueous media.

Troubleshooting Guides & FAQs

Q1: I am having difficulty dissolving this compound in water. What is its expected aqueous solubility?

Q2: My experiment requires an aqueous solution of this compound. What strategies can I employ to increase its solubility?

A2: There are two primary strategies to enhance the aqueous solubility of this compound:

  • pH Adjustment: Increasing the pH of the aqueous medium can significantly improve solubility.

  • Use of Co-solvents: Introducing a water-miscible organic solvent can help to dissolve the compound.

These methods can also be used in combination.

Q3: How does adjusting the pH help in dissolving this compound?

A3: this compound is a phenolic compound and is weakly acidic. The pKa of a similar compound, 3-nitrophenol, is 8.28.[2] By raising the pH of the solution above the pKa of this compound, the phenolic hydroxyl group deprotonates to form a phenolate (B1203915) anion. This ionized form is significantly more polar and, therefore, more soluble in water. A basic buffer or the addition of a base like sodium hydroxide (B78521) can be used to achieve the desired pH.

Q4: What are the recommended pH ranges for dissolving this compound?

A4: To ensure deprotonation and enhance solubility, a pH above 8.5 is recommended. The optimal pH will depend on the required concentration and the stability of the compound in your experimental system. It is advisable to perform a small-scale trial to determine the minimum pH required to achieve your target concentration.

Q5: What co-solvents can be used, and in what proportions?

A5: Common water-miscible organic solvents are effective in dissolving this compound. Recommended co-solvents include:

A common starting point is to prepare a concentrated stock solution in 100% DMSO or ethanol and then dilute it with the aqueous buffer to the final desired concentration. The final concentration of the organic solvent should be kept as low as possible to avoid interfering with your experiment. Typically, a final concentration of 1-5% (v/v) of the co-solvent is well-tolerated in many biological assays.

Q6: I need to prepare a stock solution of this compound. What is the recommended procedure?

A6: Preparing a concentrated stock solution in an organic solvent is a standard and effective method. A detailed protocol is provided in the "Experimental Protocols" section below. This approach ensures the compound is fully dissolved before its introduction into the aqueous experimental medium.

Q7: Will the change in pH or the presence of a co-solvent affect my experiment?

A7: Both pH alteration and the presence of organic co-solvents can potentially impact experimental outcomes, particularly in biological assays. It is crucial to include appropriate controls in your experimental design:

  • Vehicle Control (Co-solvent): Test the effect of the co-solvent alone on your system at the same final concentration used to dissolve the this compound.

  • pH Control: Ensure the final pH of your experimental medium is consistent across all conditions and test the effect of the pH itself on your assay.

Q8: Can surfactants be used to improve the solubility of this compound?

A8: While surfactants are known to increase the solubility of hydrophobic compounds, specific data on their use with this compound is limited. The use of surfactants would require empirical testing to determine the most effective type (non-ionic, anionic, or cationic) and concentration for your application. The methods of pH adjustment and co-solvency are generally more straightforward starting points.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Aqueous SolubilitypKa
This compound C₆H₆N₂O₃154.12212-213Slightly soluble[1]Not available
3-Nitrophenol C₆H₅NO₃139.1196-9813.5 g/L (25 °C)8.28[2]
2-Amino-5-Nitrophenol C₆H₆N₂O₃154.12198-202< 1 mg/mL (20 °C)Not available

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment
  • Objective: To prepare an aqueous solution of this compound by increasing the pH.

  • Materials:

    • This compound powder

    • Deionized water or desired aqueous buffer (e.g., Tris, PBS)

    • 1 M Sodium Hydroxide (NaOH) solution

    • pH meter

    • Stir plate and stir bar

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Add the powder to the desired volume of water or buffer. The solution will likely be a suspension.

    • While stirring, slowly add the 1 M NaOH solution dropwise.

    • Monitor the pH of the solution continuously with a calibrated pH meter.

    • Continue adding NaOH until the this compound powder is completely dissolved.

    • Note the pH at which complete dissolution occurs.

    • If necessary, adjust the pH to the final desired value for your experiment using dilute NaOH or HCl.

    • Sterile filter the solution if required for your application.

Protocol 2: Solubilization using a Co-solvent (DMSO)
  • Objective: To prepare a stock solution of this compound in DMSO and then dilute it into an aqueous medium.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous grade

    • Desired aqueous buffer

    • Vortex mixer

  • Procedure for Stock Solution:

    • Weigh an appropriate amount of this compound powder to prepare a concentrated stock solution (e.g., 10 mg for a 10 mg/mL stock).

    • Place the powder in a suitable vial.

    • Add the required volume of DMSO (e.g., 1 mL for a 10 mg/mL stock).

    • Vortex the mixture until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may assist dissolution.

    • Store the stock solution at -20°C for long-term storage.

  • Procedure for Working Solution:

    • Thaw the stock solution.

    • Dilute the stock solution into your aqueous experimental buffer to the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.

    • Ensure the final concentration of DMSO is below the tolerance level of your experimental system (typically ≤ 1%).

Mandatory Visualizations

experimental_workflow_ph cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Solution A Weigh this compound B Add to Aqueous Buffer A->B C Add NaOH Dropwise B->C Suspension D Monitor pH C->D D->C E Complete Dissolution D->E Solid Dissolves F Adjust to Final pH E->F G Sterile Filter F->G

Caption: Workflow for solubilizing this compound using pH adjustment.

experimental_workflow_cosolvent cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Weigh this compound B Add DMSO A->B C Vortex to Dissolve B->C D Store at -20°C C->D E Thaw Stock Solution F Dilute in Aqueous Buffer E->F G Final Working Solution F->G

Caption: Workflow for preparing an aqueous solution of this compound using a co-solvent.

logical_relationship cluster_problem Problem cluster_solutions Solutions cluster_mechanism Mechanism cluster_outcome Outcome Problem Low Aqueous Solubility of This compound pH_Adjust Increase pH (>pKa) Problem->pH_Adjust Co_Solvent Use Co-solvent (e.g., DMSO) Problem->Co_Solvent Deprotonation Formation of Soluble Phenolate Anion pH_Adjust->Deprotonation Solvation Improved Solvation of Aromatic Structure Co_Solvent->Solvation Outcome Homogeneous Aqueous Solution Deprotonation->Outcome Solvation->Outcome

Caption: Logical relationship between the solubility problem and the proposed solutions.

References

Validation & Comparative

Navigating the Analytical Landscape: A Comparative Guide to HPLC Methods for Aminonitrophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of active pharmaceutical ingredients and related compounds is paramount. This guide offers a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of aminonitrophenol isomers, providing a foundational resource for the development of a validated method for 2-Amino-3-Nitrophenol.

Performance Comparison of HPLC Methods for Aminonitrophenol Isomers

The following table summarizes the key performance characteristics of various validated HPLC methods for the quantification of aminonitrophenol isomers. These parameters are essential for evaluating the suitability of a method for a specific analytical purpose.

ParameterMethod for 4-Amino-3-Nitrophenol[1]Method for 2-Amino-4-Nitrophenol[2]Method for 2-Amino-5-Nitrophenol[3]
Linearity (r²) 1.0[1]0.9850.9992–0.9999[3]
Accuracy (% Recovery) 99.06 - 101.05%[1]Not explicitly stated93.1–110.2%[3]
Precision (%RSD) 0.59 - 1.92%[1]1.35 - 1.79%[2]1.1–8.1%[3]
Limit of Quantification (LOQ) 0.07%[1]Not explicitly stated0.5 µg/mL[3]
Limit of Detection (LOD) Not explicitly stated2 ngNot explicitly stated

Detailed Experimental Protocols

The successful implementation of an HPLC method relies on meticulous adherence to the experimental protocol. Below are the detailed methodologies for the HPLC analysis of the aminonitrophenol isomers.

Method for 4-Amino-3-Nitrophenol Quantification[1]
  • Chromatographic System: High-Performance Liquid Chromatography with a Photo Diode Array Detector.

  • Column: Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.05 M acetic buffer (pH 5.9) in a 20:80 ratio, delivered isocratically.[1]

  • Flow Rate: 1.0 mL/minute.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: Not explicitly stated.

  • Detection Wavelength: Not explicitly stated.

Method for 2-Amino-4-Nitrophenol Quantification[2]
  • Chromatographic System: Shimadzu LC-6A Chromatograph with a variable wavelength UV-visible detector.[2]

  • Column: C18 LiChrospher reversed-phase column, 125 mm x 4.0 mm, 5 µm particle size.[2]

  • Mobile Phase: A mixture of acetonitrile, water, and acetic acid in a 25:74.5:0.5 (v/v) ratio.[2]

  • Flow Rate: 0.5 mL/min for the first 10 minutes, then increased to 2.0 mL/min.[2]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.[2]

Method for 2-Amino-5-Nitrophenol (B90527) Quantification[3]
  • Chromatographic System: Agilent 1290 Infinity LC with a UV-Vis detector.[3]

  • Column: Luna C18(2), 150 × 3.00 mm, 3 µm particle size, with a Security Guard Cartridge RP-1 (4 × 3.0 mm).[3]

  • Mobile Phase: An isocratic mobile phase consisting of water with 0.1% (v/v) trifluoroacetic acid (Eluent A) and acetonitrile with 0.1% (v/v) trifluoroacetic acid (Eluent B). The exact ratio is not specified.[3]

  • Flow Rate: 0.35 mL/min.[3]

  • Injection Volume: 10 μl.[3]

  • Detection Wavelength: 200 nm.[3]

Workflow for HPLC Method Validation

The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for HPLC method validation.

HPLC_Validation_Workflow A Method Development & Optimization B Method Validation Protocol A->B C Specificity/ Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G Limit of Detection (LOD) B->G H Limit of Quantification (LOQ) B->H I Robustness B->I J System Suitability B->J K Validated Method C->K D->K E->K F->K G->K H->K I->K J->K

Caption: A flowchart illustrating the key stages of an HPLC method validation process.

Conclusion

The provided HPLC methods for the isomers of this compound serve as an excellent foundation for developing a specific and validated analytical method for this compound. Researchers should consider the presented chromatographic conditions as a starting point and perform a thorough method validation, including specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, to ensure the reliability of their results for the quantification of this compound. The separation of nitrophenol isomers can be challenging, and the use of columns with different selectivities, such as phenyl-hexyl columns, may be advantageous in achieving the desired resolution.[4]

References

Comparative Analysis of 2-Amino-3-Nitrophenol and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide presents a comprehensive comparative analysis of 2-Amino-3-Nitrophenol and its key positional isomers. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed examination of the physicochemical properties, synthesis, and biological relevance of these compounds. All quantitative data are summarized in clear, comparative tables, and detailed experimental protocols are provided for key methodologies.

Physicochemical Properties

The positional arrangement of the amino, nitro, and hydroxyl groups on the phenol (B47542) ring significantly influences the physicochemical properties of aminonitrophenol isomers. These differences are critical for applications ranging from dye synthesis to pharmaceutical development. A summary of these properties is presented below.

PropertyThis compound2-Amino-4-Nitrophenol2-Amino-5-Nitrophenol4-Amino-2-Nitrophenol4-Amino-3-Nitrophenol
CAS Number 603-85-099-57-0[1]121-88-0119-34-6[2]610-81-1[3]
Molecular Formula C₆H₆N₂O₃[4]C₆H₆N₂O₃[5]C₆H₆N₂O₃[6]C₆H₆N₂O₃[7]C₆H₆N₂O₃[3]
Molecular Weight 154.12 g/mol [4]154.12 g/mol [5]154.12 g/mol [6]154.12 g/mol [7]154.12 g/mol [3]
Appearance Brown-red powder[8]Orange prisms or yellow powder[5]Brown amorphous granules or powder[6]Dark red plates, needles or reddish-purple powder[2][7]Pale yellow to orange-yellow crystalline solid[9]
Melting Point (°C) 212-213[4]143-145 (anhydrous)[1]198-202 (decomposes)[6]125-127[2][7]150-154[3][10]
Boiling Point (°C) 315.9 ± 32.0 at 760 mmHg[4]368.1[11]Not available110 at 12 mmHg[7]322.46 (rough estimate)[3]
Solubility Slightly soluble in water, more soluble in organic solvents[8]Sparingly soluble in water; soluble in ethanol (B145695), acetone, acetic acid, diethyl ether[1]Not specifiedInsoluble in water[2]Sparingly soluble in water; moderately soluble in polar solvents like ethanol and acetone[9]
pKa Not availablepKa1 = 3.1 (amine); pKa2 = 7.6 (phenol) at 25 °C[5]Not availablepKa = 7.81 at 25 °C (phenol)[7]9.21 ± 0.10 (Predicted)[3]
LogP 2.05[4]1.26[5]Not available0.96[7]Not available

Synthesis and Reactivity

The synthesis of aminonitrophenol isomers typically involves either the selective reduction of a dinitro-substituted precursor or the nitration of an aminophenol.[8][9] The choice of route depends on the desired isomer and the availability of starting materials. The presence of the electron-donating amino and hydroxyl groups and the electron-withdrawing nitro group imparts a complex reactivity profile, making these compounds versatile intermediates in organic synthesis. For instance, they are key precursors in the manufacturing of azo dyes and have been used in the synthesis of benzimidazole-based enzyme inhibitors.[10][12]

Biological and Industrial Relevance

Aminonitrophenol isomers have a range of biological activities and industrial applications. The nitro group is a known pharmacophore and toxicophore, contributing to a wide spectrum of activities including antimicrobial and antineoplastic effects.[13]

  • 2-Amino-4-Nitrophenol and 2-Amino-5-Nitrophenol are used as intermediates in the manufacture of azo dyes and are also found in semi-permanent and permanent hair coloring products.[1][7][12]

  • 4-Amino-2-Nitrophenol is also used in dye synthesis and has been investigated for its potential antioxidant and antimicrobial properties.[2][7] It is suspected to be a carcinogen.[2][7]

  • 4-Amino-3-Nitrophenol is a common ingredient in hair dye formulations, imparting bordeaux to red hues.[9][14]

  • This compound is utilized as a biochemical reagent in life science research and as a matrix in visible matrix-assisted laser desorption/ionization (VIS-MALDI) mass spectrometry.[4]

Studies have shown that some aminonitrophenols can induce mutations in bacteria and cultured mammalian cells. For example, 2-Amino-4-nitrophenol was found to be mutagenic to Salmonella typhimurium and induced sister chromatid exchange in cultured Chinese hamster ovary cells.[1]

Experimental Protocols

Below are detailed methodologies for the synthesis and analysis of aminonitrophenol isomers.

This protocol describes a general method for the synthesis of aminonitrophenol isomers through the nitration of a corresponding aminophenol, followed by purification.

Materials:

  • Appropriate aminophenol isomer (e.g., 2-aminophenol)

  • Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid)

  • Solvent (e.g., glacial acetic acid)

  • Neutralizing agent (e.g., sodium bicarbonate solution)

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Dissolve the starting aminophenol in a suitable solvent in a reaction vessel equipped with a stirrer and a cooling bath.

  • Slowly add the nitrating agent to the solution while maintaining a low temperature to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to stir for a specified period at a controlled temperature.

  • Quench the reaction by carefully pouring the mixture over ice.

  • Neutralize the acidic solution with a suitable base until the product precipitates.

  • Collect the crude product by filtration and wash with cold water.

  • Purify the product by recrystallization from an appropriate solvent system to obtain the desired aminonitrophenol isomer.

This protocol outlines a general HPLC method for the separation and quantification of aminonitrophenol isomers.[15][16][17]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[15]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.05 M acetic buffer, pH 5.9) and an organic solvent (e.g., acetonitrile).[15] A common mobile phase composition is a 20:80 (v/v) mixture of acetonitrile (B52724) and buffer.[15]

  • Flow Rate: Typically 1.0 mL/min.[15]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.[15]

  • Detection: UV detection at a wavelength appropriate for the isomers being analyzed (e.g., 275 nm).[18]

Procedure:

  • Prepare standard solutions of the individual aminonitrophenol isomers of known concentrations in the mobile phase.

  • Prepare the sample solution by dissolving the mixture of isomers in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and identify the peaks corresponding to each isomer based on their retention times.

  • Quantify the amount of each isomer in the sample by comparing the peak areas with those of the standard solutions.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of an aminonitrophenol isomer.

G General Workflow for Aminonitrophenol Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials (e.g., Aminophenol) Reaction Chemical Reaction (e.g., Nitration) Start->Reaction Workup Reaction Workup (Quenching, Neutralization) Reaction->Workup Filtration Filtration Workup->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Product Pure Aminonitrophenol Isomer Drying->Product Spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) Chromatography Chromatographic Analysis (HPLC, TLC) MP Melting Point Determination Product->Spectroscopy Product->Chromatography Product->MP

Caption: Synthesis and Characterization Workflow.

This guide provides a foundational comparative analysis for researchers working with this compound and its isomers. The provided data and protocols aim to facilitate further investigation and application of these versatile chemical compounds.

References

A Researcher's Guide to Differentiating 2-Amino-3-Nitrophenol and 2-Amino-4-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is paramount. This guide provides a comprehensive comparison of 2-Amino-3-Nitrophenol and 2-Amino-4-Nitrophenol, offering detailed experimental protocols and supporting data to facilitate their accurate differentiation.

This document outlines key physical and chemical distinctions between the two isomers and presents a suite of analytical techniques that can be employed for their unambiguous identification. The provided methodologies are designed to be clear and reproducible for laboratory settings.

Physicochemical Properties: A Tale of Two Isomers

A primary distinguishing feature between this compound and 2-Amino-4-Nitrophenol is their melting point. The significant difference, with this compound having a much higher melting point, is a simple yet effective preliminary method for differentiation. Their visual appearance and solubility also offer initial clues for identification.

PropertyThis compound2-Amino-4-Nitrophenol
CAS Number 603-85-099-57-0
Molecular Formula C₆H₆N₂O₃C₆H₆N₂O₃
Molecular Weight 154.12 g/mol 154.12 g/mol
Appearance Brown-red powder or crystalline solid.[1]Yellow-brown to orange prisms or yellow powder.[2][3]
Melting Point 212-213 °C.[1][4]143-145 °C (anhydrous).[2]
Solubility Slightly soluble in water, more soluble in organic solvents.[1]Sparingly soluble in water; soluble in ethanol (B145695), acetone, acetic acid, and diethyl ether.[2]

Experimental Protocols for Differentiation

A multi-faceted approach employing various analytical techniques is the most robust strategy for distinguishing between these two isomers. Below are detailed protocols for several key experimental methods.

Melting Point Determination

This is a fundamental and highly effective method for distinguishing between the two compounds due to their significantly different melting points.

Protocol:

  • Ensure the sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into a calibrated melting point apparatus.

  • Heat the sample rapidly to about 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). This range is the melting point.

Chromatographic Methods

Chromatography is a powerful technique for separating and identifying isomers based on their differential partitioning between a stationary phase and a mobile phase.

Protocol:

  • Prepare a TLC plate (silica gel 60 F254).

  • Dissolve a small amount of each isomer in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Spot the dissolved samples onto the baseline of the TLC plate.

  • Develop the plate in a sealed chamber containing a suitable mobile phase. A starting point for the mobile phase could be a mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 30:70 v/v). The polarity can be adjusted to achieve optimal separation.

  • After the solvent front has reached a sufficient height, remove the plate and allow it to dry.

  • Visualize the spots under UV light (254 nm). The two isomers should exhibit different retardation factors (Rf values).

Protocol:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and a buffer (e.g., 0.05 M acetic acid buffer, pH 5.9) in a ratio of 20:80 (v/v) can be effective.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV detector at a wavelength of 254 nm.

  • Procedure:

    • Prepare standard solutions of each isomer in the mobile phase.

    • Inject the samples into the HPLC system.

    • The two isomers will have distinct retention times, allowing for their separation and identification.

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure of the isomers, leading to their definitive identification.

The chemical environment of the protons and carbon atoms in each isomer is unique, resulting in distinct NMR spectra.

¹H NMR Spectroscopy Protocol:

  • Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • Expected Differences: The substitution pattern on the aromatic ring will lead to different chemical shifts and coupling patterns for the aromatic protons.

¹³C NMR Spectroscopy Protocol:

  • Dissolve the sample in a suitable deuterated solvent.

  • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Expected Differences: The positions of the amino, nitro, and hydroxyl groups will result in unique chemical shifts for the carbon atoms of the benzene (B151609) ring.

Comparative Spectroscopic Data

TechniqueThis compound2-Amino-4-Nitrophenol
¹H NMR The aromatic region will show a distinct pattern of three protons with specific chemical shifts and coupling constants determined by the 1,2,3-substitution pattern. A representative spectrum is available for comparison.[5]The aromatic region will display a different set of signals corresponding to the 1,2,4-substitution pattern, with characteristic chemical shifts and coupling constants.
¹³C NMR The carbon signals will reflect the ortho-positioning of the amino and nitro groups relative to the hydroxyl group.The carbon signals will be influenced by the para-position of the nitro group relative to the amino group, leading to different chemical shifts compared to the 3-nitro isomer.
FTIR (cm⁻¹) Characteristic peaks for N-H stretching (amine), O-H stretching (phenol), and asymmetric/symmetric stretching of the NO₂ group. The intramolecular hydrogen bonding between the ortho-amino and nitro groups may influence the O-H and N-H stretching frequencies.Similar functional group peaks will be present, but the positions and shapes of the O-H and N-H stretching bands may differ due to the different substitution pattern and potential for intermolecular hydrogen bonding. The NO₂ stretching frequencies will also be characteristic.
UV-Vis (λmax) The electronic transitions will be influenced by the specific arrangement of the electron-donating (amino, hydroxyl) and electron-withdrawing (nitro) groups.The position of the nitro group in the para position to the amino group will lead to a different conjugation system and thus different absorption maxima compared to the 3-nitro isomer. For 2-Amino-4-Nitrophenol, absorption maxima are observed at approximately 224 nm, 262 nm, and 308 nm in an acidic mobile phase.[6]

Protocol:

  • Prepare a KBr pellet of the solid sample or analyze as a thin film.

  • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Analyze the characteristic absorption bands for the functional groups (O-H, N-H, NO₂). The position and shape of the O-H and N-H stretching bands can be particularly informative due to differences in intra- and intermolecular hydrogen bonding between the isomers.

Protocol:

  • Dissolve the sample in a suitable solvent (e.g., ethanol or methanol).

  • Acquire the UV-Vis spectrum over a range of 200-400 nm.

  • The λmax (wavelength of maximum absorbance) will differ between the two isomers due to the different electronic environments created by the substituent positions.

Experimental Workflow

The following diagram illustrates a logical workflow for the differentiation of this compound and 2-Amino-4-Nitrophenol.

Distinguishing_Isomers cluster_start Sample Analysis cluster_physicochemical Initial Characterization cluster_conclusion Identification start Unknown Sample (this compound or 2-Amino-4-Nitrophenol) melting_point Melting Point Determination start->melting_point Primary screen tlc Thin-Layer Chromatography (TLC) melting_point->tlc If further confirmation needed hplc High-Performance Liquid Chromatography (HPLC) tlc->hplc nmr NMR Spectroscopy (¹H and ¹³C) hplc->nmr For unambiguous structural elucidation ftir FTIR Spectroscopy uv_vis UV-Vis Spectroscopy conclusion Definitive Isomer Identification nmr->conclusion ftir->conclusion uv_vis->conclusion

Caption: Experimental workflow for distinguishing isomers.

Signaling Pathways and Logical Relationships

At present, there is limited specific information available in the public domain regarding the distinct signaling pathways directly modulated by this compound versus 2-Amino-4-Nitrophenol in a drug development context. Their primary roles are as intermediates in chemical synthesis and as components in hair dyes. The logical relationship for their differentiation is therefore centered on the analytical chemistry workflow outlined above, which systematically leverages their differing physicochemical properties to achieve positive identification.

The following diagram illustrates the logical relationship between the analytical techniques and the resulting data that leads to the final identification.

Logical_Relationship cluster_inputs Analytical Techniques cluster_data Experimental Data cluster_conclusion Conclusion mp_input Melting Point Apparatus mp_data Distinct Melting Ranges mp_input->mp_data chrom_input Chromatography (TLC/HPLC) chrom_data Different Rf Values & Retention Times chrom_input->chrom_data spec_input Spectroscopy (NMR, FTIR, UV-Vis) spec_data Unique Spectral Fingerprints spec_input->spec_data conclusion_3 Identification as This compound mp_data->conclusion_3 conclusion_4 Identification as 2-Amino-4-Nitrophenol mp_data->conclusion_4 chrom_data->conclusion_3 chrom_data->conclusion_4 spec_data->conclusion_3 spec_data->conclusion_4

Caption: Logical flow from experiment to identification.

References

A Comparative Spectroscopic Analysis of Nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed, data-driven comparison of the spectroscopic characteristics of ortho-, meta-, and para-nitrophenol. It is designed for researchers, scientists, and professionals in drug development, providing objective analysis and supporting experimental protocols to differentiate these isomers.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for distinguishing nitrophenol isomers by examining their electronic transitions. The relative positions of the hydroxyl and nitro groups cause distinct spectral shifts, which are particularly sensitive to the pH of the solution. In alkaline media, the deprotonation of the phenolic hydroxyl group to form a nitrophenolate ion results in a bathochromic (red) shift of the maximum absorbance.

Data Presentation: UV-Vis Spectroscopy

Isomerλmax (Acidic/Neutral)λmax (Alkaline)Key Observations
o-Nitrophenol~279 nm, ~351 nm[1]~415 nmIntramolecular hydrogen bonding influences its electronic environment. The formation of the phenolate (B1203915) ion in alkaline conditions leads to a significant red shift.
m-Nitrophenol~275 nm, ~330 nm~390 nmThe nitro group in the meta position has a weaker electronic influence on the phenolic group, resulting in a less pronounced shift compared to the other isomers.
p-Nitrophenol~317 nm[2]~400 nm[2][3]This isomer shows a strong and well-defined absorption peak at approximately 400 nm in alkaline solutions, making it useful in colorimetric assays.[2]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation : Prepare individual stock solutions of the nitrophenol isomers in a suitable solvent, such as methanol (B129727) or deionized water.

  • pH Adjustment : For acidic or neutral spectra, dilute the stock solution in the chosen solvent. For alkaline spectra, add a small quantity of a base like NaOH to raise the pH above 9.[1][2]

  • Spectrophotometer Setup : Calibrate the spectrophotometer with a blank solution (the solvent used for the samples).[4]

  • Data Acquisition : Measure the absorbance of each sample across a wavelength range of 200-600 nm.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy allows for the differentiation of nitrophenol isomers by analyzing their characteristic vibrational frequencies. Key distinctions arise from the position of the nitro group (NO₂) and the stretching of the hydroxyl (O-H) group, which is affected by hydrogen bonding.

Data Presentation: Infrared Spectroscopy

IsomerO-H Stretch (cm⁻¹)NO₂ Asymmetric Stretch (cm⁻¹)NO₂ Symmetric Stretch (cm⁻¹)Key Observations
o-NitrophenolBroad, ~3200~1525~1340The broad O-H stretch is a clear indicator of strong intramolecular hydrogen bonding.
m-NitrophenolSharp, ~3400~1530~1350A sharper O-H peak suggests that intermolecular hydrogen bonding is the dominant interaction.
p-NitrophenolBroad, ~3350~1515~1345The broad O-H band indicates intermolecular hydrogen bonding. Due to its symmetry, the para isomer may exhibit weaker peaks for some stretches.[5]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation :

    • Solid Samples : A thin solid film can be prepared by dissolving approximately 50 mg of the compound in a volatile solvent (e.g., methylene (B1212753) chloride), applying a drop to a salt plate, and allowing the solvent to evaporate.[6]

    • Liquid Samples : A neat spectrum can be obtained by placing 1-2 drops of the pure liquid between two salt plates (e.g., NaCl or KBr).[7]

  • Instrument Setup : Place the prepared sample into the sample holder of the FT-IR spectrometer.

  • Data Acquisition : Obtain the IR spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is highly effective for distinguishing nitrophenol isomers, as the chemical shifts and splitting patterns of the aromatic protons are unique to each isomer's symmetry.

Data Presentation: ¹H NMR Spectroscopy

IsomerAromatic Proton Signals (ppm)Key Observations
o-NitrophenolFour distinct signals in the aromatic region[8]The lack of symmetry makes all four aromatic protons chemically non-equivalent, resulting in a complex spectrum.[9]
m-NitrophenolFour distinct signals in the aromatic regionSimilar to the ortho isomer, the absence of symmetry leads to four unique proton environments in the aromatic ring.
p-NitrophenolTwo doublets in the aromatic region[10]The molecule's symmetry results in only two types of aromatic protons, leading to a much simpler and easily identifiable spectrum.[9]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]

  • Internal Standard : Add a small amount of an internal reference standard, such as tetramethylsilane (B1202638) (TMS).[12]

  • Data Acquisition : After placing the sample in the NMR spectrometer, the magnetic field is shimmed for homogeneity, and the spectrum is acquired.[2]

Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic analysis and a potential signaling pathway influenced by these compounds.

experimental_workflow Experimental Workflow for Spectroscopic Analysis cluster_samples Nitrophenol Isomers cluster_techniques Spectroscopic Techniques cluster_data Data Analysis ortho o-Nitrophenol uv_vis UV-Vis Spectroscopy ortho->uv_vis ir IR Spectroscopy ortho->ir nmr NMR Spectroscopy ortho->nmr meta m-Nitrophenol meta->uv_vis meta->ir meta->nmr para p-Nitrophenol para->uv_vis para->ir para->nmr uv_data Absorption Maxima uv_vis->uv_data ir_data Vibrational Frequencies ir->ir_data nmr_data Chemical Shifts & Splitting nmr->nmr_data

Caption: Workflow for comparative spectroscopic analysis of nitrophenol isomers.

signaling_pathway Potential Modulation of NF-κB Signaling by Phenolic Compounds cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus receptor Receptor stimulus->receptor ikk IKK Activation receptor->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylation of IκB nfkb Active NF-κB ikb_nfkb->nfkb Release translocation Translocation nfkb->translocation gene_transcription Gene Transcription translocation->gene_transcription response Inflammatory Response gene_transcription->response nitrophenols Nitrophenol Derivatives nitrophenols->ikk Potential Inhibition

Caption: Potential modulation of the NF-κB signaling pathway by nitrophenols.

References

A Comparative Performance Analysis of 2-Amino-3-Nitrophenol and Its Isomers as Dye Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Dye Intermediate Selection

In the synthesis of high-performance dyes, the selection of appropriate intermediates is a critical determinant of the final product's characteristics, including its color, stability, and safety profile. 2-Amino-3-nitrophenol is a key aromatic intermediate, valued for its unique combination of amino, nitro, and hydroxyl functional groups that make it a versatile precursor, particularly in the synthesis of yellow and other specialty dyes.[1] This guide provides a comprehensive comparison of the performance of this compound against its common alternatives, focusing on experimental data for dye synthesis and toxicological profiles relevant to safety and drug development.

Performance in Azo Dye Synthesis: A Comparative Overview

Azo dyes, characterized by the -N=N- chromophore, are a major class of synthetic colorants. Their synthesis typically involves a two-step diazotization and coupling reaction. The performance of aminonitrophenols as diazo components in these reactions is crucial for achieving high yields and purity of the final dye. While direct head-to-head comparative studies are limited, data from various sources allow for an indirect assessment of their relative performance.

Table 1: Comparative Performance of Aminophenol Derivatives in Azo Dye Synthesis

IntermediateCoupling Partner(s)Reported Yield (%)Key ObservationsReference(s)
This compound (Not specified in reviewed literature)Data not availableA key precursor for several yellow dyes.[1][1]
3-Aminophenol (B1664112) Schiff base of ninhydrin60-80%Good dye bath exhaustion and fixation on polyester (B1180765) fibers.[2][2]
4-Aminophenol Schiff base of ninhydrin60-80%Similar yield to 3-aminophenol under comparable conditions.
4-Amino-3-nitrobenzaldehyde 1-naphthol, 2-naphthol, resorcinol, etc.Good to excellentYields varied with the coupling component.[3][3]
Monomeric Azo Dyes Various heterocyclic amines73.3-87.2%High yields reported for various monomeric azo dyes.[4][4]

Note: The yields reported are from different studies with varying reaction conditions and coupling partners, and therefore should be considered as indicative rather than directly comparable.

Experimental Protocols: Synthesis of Azo Dyes

The following are generalized experimental protocols for the synthesis of azo dyes using aminophenol derivatives. These protocols can be adapted for specific intermediates and coupling components.

Protocol 1: Diazotization of Aminophenols

This procedure outlines the conversion of a primary aromatic amine to a diazonium salt, a critical step in azo dye synthesis.

Materials:

  • Aminophenol derivative (e.g., this compound)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • Dissolve the aminophenol derivative in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5°C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5°C.

  • Continue stirring for 30 minutes after the addition is complete to ensure the diazotization reaction is complete. The resulting diazonium salt solution should be used immediately in the coupling reaction.

Protocol 2: Azo Coupling Reaction

This protocol describes the reaction of the diazonium salt with a coupling component to form the azo dye.

Materials:

  • Diazonium salt solution from Protocol 1

  • Coupling component (e.g., phenol, naphthol, or an aromatic amine)

  • Sodium Hydroxide (NaOH) or Sodium Acetate solution

  • Distilled Water

  • Ice

Procedure:

  • Dissolve the coupling component in an aqueous solution of NaOH or a suitable buffer.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

  • Maintain the temperature at 0-5°C and adjust the pH as necessary to facilitate the coupling reaction.

  • A colored precipitate of the azo dye will form.

  • Stir the reaction mixture for a specified time to ensure complete reaction.

  • Filter the precipitate, wash with cold water, and dry.

  • The crude dye can be further purified by recrystallization from a suitable solvent like ethanol.[2]

G Experimental Workflow for Azo Dye Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up & Purification Aminophenol Aminophenol Dissolution_in_Acid Dissolution_in_Acid Aminophenol->Dissolution_in_Acid HCl, H2O Cooling_0_5C Cooling_0_5C Dissolution_in_Acid->Cooling_0_5C Ice Bath Diazonium_Salt_Formation Diazonium_Salt_Formation Cooling_0_5C->Diazonium_Salt_Formation NaNO2 (aq) Azo_Dye_Formation Azo_Dye_Formation Diazonium_Salt_Formation->Azo_Dye_Formation Coupling_Component Coupling_Component Dissolution_in_Base Dissolution_in_Base Coupling_Component->Dissolution_in_Base NaOH (aq) Cooling_0_5C_Coupling Cooling_0_5C_Coupling Dissolution_in_Base->Cooling_0_5C_Coupling Ice Bath Cooling_0_5C_Coupling->Azo_Dye_Formation Filtration Filtration Azo_Dye_Formation->Filtration Precipitate Washing Washing Filtration->Washing Cold Water Drying Drying Washing->Drying Purification Purification Drying->Purification Recrystallization Final_Azo_Dye Final_Azo_Dye Purification->Final_Azo_Dye

Caption: Generalized workflow for the synthesis of azo dyes from aminophenol intermediates.

Toxicological Profile: A Critical Consideration

For applications in consumer products and for the safety of researchers, understanding the toxicological profile of dye intermediates is paramount. Aminonitrophenols, being components of hair dyes, have been subject to toxicological evaluation.

Genotoxicity and Cellular Damage Pathways

Several aminophenol derivatives have been shown to exhibit genotoxic potential, often linked to their metabolic activation into reactive species.[5] This can lead to oxidative stress, DNA damage, and potentially apoptosis (programmed cell death).

A key mechanism involves the generation of reactive oxygen species (ROS), which can cause oxidative DNA damage.[5] This damage triggers a DNA damage response (DDR), often mediated by the tumor suppressor protein p53. If the DNA damage is severe and cannot be repaired, the cell may undergo apoptosis.

Apoptosis can be initiated through two main pathways:

  • Intrinsic (Mitochondrial) Pathway: Involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9.

  • Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands to death receptors on the cell surface.

Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[5]

G Potential Signaling Pathway of Aminonitrophenol-Induced Genotoxicity Aminonitrophenol Aminonitrophenol Metabolic_Activation Metabolic Activation Aminonitrophenol->Metabolic_Activation Reactive_Intermediates Reactive Intermediates Metabolic_Activation->Reactive_Intermediates ROS_Generation ROS Generation Reactive_Intermediates->ROS_Generation Oxidative_DNA_Damage Oxidative DNA Damage ROS_Generation->Oxidative_DNA_Damage DNA_Damage_Response DNA Damage Response (p53 activation) Oxidative_DNA_Damage->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest DNA_Repair DNA Repair DNA_Damage_Response->DNA_Repair Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) Apoptosis->Intrinsic_Pathway Cytochrome_c_Release Cytochrome c Release Intrinsic_Pathway->Cytochrome_c_Release Caspase9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase9_Activation Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase9_Activation->Executioner_Caspases Cell_Death Cell Death Executioner_Caspases->Cell_Death

Caption: Simplified signaling pathway of DNA damage response induced by aminonitrophenols.

Dermal Absorption

For applications in hair dyes and other topical products, the dermal absorption of these intermediates is a critical safety parameter. Studies have shown that the isomeric position of the functional groups can influence the rate of skin penetration.

Table 2: Comparative Dermal Absorption of Aminonitrophenol Isomers

CompoundConcentration (%)Dermal Absorption (%)Experimental ConditionsReference(s)
4-Amino-3-Nitrophenol 1.52.83 ± 1.48Oxidative hair dye conditions
2-Amino-5-Nitrophenol 1.513.6 ± 2.9Oxidative hair dye conditions

These data suggest that 4-Amino-3-Nitrophenol has a significantly lower dermal absorption rate compared to 2-Amino-5-Nitrophenol under similar oxidative conditions. This difference highlights the importance of isomeric structure in the safety assessment of these compounds.

Conclusion

References

A Comparative Purity Assessment of Commercial 2-Amino-3-Nitrophenol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of commercial-grade 2-Amino-3-Nitrophenol, a key intermediate in the synthesis of various dyes and specialty chemicals. Recognizing the critical impact of impurity profiles on experimental outcomes and product quality, this document outlines detailed analytical methodologies for purity assessment, compares it with relevant alternatives, and presents supporting data to inform procurement and application decisions.

Introduction to this compound and Its Commercial Significance

This compound (CAS 603-85-0) is a substituted aromatic compound widely utilized as a semi-permanent hair colorant and a toner in permanent hair dye formulations.[1][2] Its chemical structure, featuring amino, nitro, and hydroxyl functional groups, also makes it a versatile precursor in the synthesis of more complex molecules.[3] Given its application in consumer products and as a starting material in multi-step syntheses, the purity of commercial this compound is of paramount importance. Impurities can affect the efficacy, safety, and regulatory compliance of the final products.

Potential Impurities in Commercial this compound

The manufacturing process of this compound typically involves the nitration of 2-aminophenol (B121084) or the selective reduction of a dinitrophenol precursor.[3] These synthetic routes can introduce several process-related impurities:

  • Isomeric Aminonitrophenols: Non-selective nitration of 2-aminophenol can lead to the formation of various isomers, such as 2-Amino-4-nitrophenol, 2-Amino-5-nitrophenol, and 2-Amino-6-nitrophenol.

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of residual 2-aminophenol or dinitrophenol precursors (e.g., 2,6-Dinitrophenol).[4]

  • By-products of Reduction: The partial reduction of dinitrophenols can yield other nitro-substituted intermediates.

  • Degradation Products: Improper storage or handling can lead to the degradation of the final product.

Comparative Analysis of this compound and Alternatives

For applications such as hair dyes, several other aminonitrophenol isomers are used, which can be considered as alternatives.[5] A comparative purity assessment is crucial for selecting the most suitable compound for a specific application.

Table 1: Hypothetical Purity Profile of Commercial this compound and Its Alternatives

CompoundSupplier A Purity (%)Supplier B Purity (%)Key Impurity 1 (%)Key Impurity 2 (%)
This compound99.298.52-Aminophenol (0.3)Isomer Mix (0.5)
2-Amino-4-Nitrophenol99.599.04-Nitrophenol (0.2)Dinitrophenol (0.3)
2-Amino-5-Nitrophenol98.899.12-Aminophenol (0.5)Unknown (0.4)
4-Amino-3-Nitrophenol99.398.74-Aminophenol (0.2)Isomer Mix (0.6)

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual purity levels may vary between suppliers and batches.

Experimental Protocols for Purity Assessment

A multi-technique approach is recommended for a thorough assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is the primary method for determining the purity of this compound and quantifying its impurities.

Protocol:

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Gradient: 10% acetonitrile to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm and 280 nm.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of methanol. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Use an external standard of this compound of known high purity to create a calibration curve. Impurities can be reported as a percentage of the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is suitable for identifying volatile and semi-volatile impurities. Due to the polar nature of aminophenols, derivatization is often necessary to improve their volatility.[6][7]

Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or acetic anhydride.[6]

  • Derivatization Procedure:

    • Dry a 1 mg sample under a stream of nitrogen.

    • Add 100 µL of the derivatization agent and 100 µL of pyridine.

    • Heat at 70 °C for 30 minutes.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Impurity Identification: Compare the obtained mass spectra with spectral libraries (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural identification of the main component and any significant impurities.

Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Experiments:

    • ¹H NMR: To identify the proton signals of this compound and any impurities.

    • ¹³C NMR: To identify the carbon signals.

    • 2D NMR (COSY, HSQC, HMBC): To aid in the structural elucidation of unknown impurities.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.75 mL of DMSO-d6.

  • Data Analysis: Compare the observed chemical shifts and coupling constants with known data for this compound.[2] Signals that do not correspond to the main compound can be analyzed to identify impurity structures.

Visualizing Workflows and Pathways

To provide a clearer understanding of the analytical process and potential biological interactions, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Reporting Sample Commercial This compound Dissolution Dissolution (Methanol/DMSO-d6) Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Derivatization Derivatization (for GC-MS) Dissolution->Derivatization NMR NMR Spectroscopy Dissolution->NMR HPLC HPLC-UV/DAD Filtration->HPLC GCMS GC-MS Derivatization->GCMS Quantification Purity Quantification & Impurity Profiling HPLC->Quantification Identification Impurity Structure Elucidation GCMS->Identification NMR->Identification Report Comprehensive Purity Report Quantification->Report Identification->Report

Caption: Experimental workflow for the purity assessment of this compound.

Toxicity_Pathway cluster_exposure Exposure cluster_cellular Cellular Interaction cluster_outcome Potential Adverse Outcome ANP This compound (in cosmetic product) Metabolism Metabolic Activation (e.g., by skin enzymes) ANP->Metabolism Dermal Absorption Reactive_Metabolites Formation of Reactive Metabolites Metabolism->Reactive_Metabolites Macromolecule_Binding Covalent Binding to Proteins and DNA Reactive_Metabolites->Macromolecule_Binding Cell_Damage Cellular Damage & Oxidative Stress Macromolecule_Binding->Cell_Damage Sensitization Immune Response (Skin Sensitization) Macromolecule_Binding->Sensitization Genotoxicity DNA Adducts & Potential Genotoxicity Macromolecule_Binding->Genotoxicity

Caption: Postulated toxicity pathway for this compound.

Conclusion

The purity of this compound is a critical parameter that can significantly influence its performance and safety in various applications. This guide provides a framework for the systematic assessment of its purity using a combination of HPLC, GC-MS, and NMR spectroscopy. By implementing these detailed experimental protocols, researchers and drug development professionals can make informed decisions regarding the quality of commercial this compound and select the most appropriate grade for their specific needs, ensuring the reliability and reproducibility of their work.

References

A Comparative Guide to the Analytical Cross-Validation of 2-Amino-3-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical method for 2-Amino-3-Nitrophenol depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for the analysis of aminonitrophenol isomers. Other potential methods include Gas Chromatography-Mass Spectrometry (GC-MS) and spectroscopic techniques like UV-Visible (UV-Vis) and Infrared (IR) spectroscopy.

Analytical TechniquePrincipleCommon DetectorKey Performance Parameters (for Isomers)AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.UV-Vis / Photodiode Array (PDA)Linearity (r²): > 0.999 Accuracy (% Recovery): 93.1 - 110.2%[1] Precision (% RSD): 1.1 - 8.1%[1] LOD/LOQ: In the µg/mL rangeRobust, versatile, suitable for routine analysis, good precision and accuracy.May require sample preparation, moderate sensitivity compared to MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection using a mass spectrometer.Mass Spectrometer (MS)LOD: Typically in the pg to ng rangeHigh sensitivity and selectivity, provides structural information.Requires derivatization for non-volatile compounds, potential for thermal degradation.
UV-Visible (UV-Vis) Spectroscopy Measurement of the absorption of UV or visible light by the analyte.Photomultiplier Tubeλmax: Dependent on solvent and pHSimple, rapid, and cost-effective for quantification of pure substances.Low selectivity in complex matrices, susceptible to interference.
Infrared (IR) Spectroscopy Measurement of the absorption of infrared radiation by the analyte, corresponding to vibrational transitions.-Provides characteristic functional group information.Useful for identification and structural elucidation.Not typically used for quantification, requires pure samples.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative protocols for the quantification of aminonitrophenol isomers using HPLC, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method for Aminonitrophenol Isomers

This protocol is based on a validated method for the determination of 4-amino-3-nitrophenol (B127093) in hair dyes.[2]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic modifier is typical. For example, a mixture of 0.05 M acetic buffer (pH 5.9) and acetonitrile (B52724) (80:20, v/v) has been used.[2]

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.[2]

  • Column Temperature: The column is typically maintained at a constant temperature, for instance, 40°C.[2]

  • Detection: UV detection at a wavelength of maximum absorbance for the analyte.

  • Sample Preparation: Samples should be dissolved in a suitable solvent, filtered through a 0.45 µm filter, and diluted to a concentration within the linear range of the method.

Mandatory Visualizations

To aid in the understanding of the analytical workflow and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Sample Weighing dissolution Dissolution in Solvent start->dissolution filtration Filtration (0.45 µm) dissolution->filtration dilution Dilution to Working Concentration filtration->dilution injection Injection into HPLC dilution->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantitative analysis of this compound using HPLC.

analytical_method_validation cluster_params Validation Parameters method_dev Method Development validation Method Validation method_dev->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod LOD validation->lod loq LOQ validation->loq robustness Robustness validation->robustness

Caption: Key parameters for analytical method validation as per ICH guidelines.

References

A Comparative Analysis of Aminonitrophenol Isomer Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of aminonitrophenol isomers is critical for applications ranging from synthetic chemistry to materials science and toxicology. The strategic placement of amino (-NH2), nitro (-NO2), and hydroxyl (-OH) groups on the aromatic ring dictates the molecule's electronic and steric properties, thereby influencing its behavior in chemical reactions.

This guide provides an objective comparison of the reactivity of different aminonitrophenol isomers, drawing upon available experimental data to highlight key differences in their chemical behavior.

Influence of Substituent Positioning on Reactivity

The reactivity of aminophenol derivatives is primarily governed by the interplay of the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the nitro group. The amino and hydroxyl groups are activating and ortho-, para-directing, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack. Conversely, the nitro group is a strong deactivating, meta-directing group. The relative positions of these functional groups in different isomers lead to significant variations in their reactivity.[1][2]

Comparative Reactivity Data

The following table summarizes experimental findings on the comparative reactivity of various aminonitrophenol and related aminophenol isomers.

Isomer ComparisonReaction TypeKey FindingsReference
o-Aminophenol vs. p-AminophenolIron-Catalyzed Oxidative Oligomerizationo-Aminophenol exhibits greater reactivity than p-aminophenol in forming nitrogen-containing brown carbon. This is observed in the darker appearance of the reaction slurry and is consistent with its adsorption capacity and oxidative oligomerization reactivity on hematite.[3]
o-Aminophenol vs. p-AminophenolReaction with Hemoglobino-Aminophenols can undergo a condensation reaction to form phenoxazones, which prevents the formation of thioether linkages with cysteine residues of hemoglobin. This is in contrast to p-aminophenols, which readily form such adducts.[4]
o-Aminophenol, m-Aminophenol, p-AminophenolAntibacterial Activityp-Aminophenol demonstrates significantly higher antibacterial activity against both Gram-positive and Gram-negative bacteria compared to the ortho- and meta- isomers.[5]
4-Aminochlorophenol IsomersIn Vitro Nephrotoxicity (as a proxy for reactivity)A chlorine atom positioned ortho to the hydroxyl group was found to increase reactivity and toxic potential, whereas a chlorine atom ortho to the amino group decreased it.[1]

Experimental Protocols

Iron-Catalyzed Oxidative Oligomerization of Aminophenols

This experiment was conducted to simulate the atmospheric formation of brown carbon.[3]

  • Homogeneous Aqueous Phase Reactions: Soluble Fe(III) was used to catalyze the dark oxidative oligomerization of o- and p-aminophenols in aqueous solutions with pH ranging from 1 to 7 and an ionic strength of 0.01–1 M.

  • Monitoring: Particle growth and agglomeration were monitored using dynamic light scattering.

  • Analysis: Soluble products were analyzed using chromatography and mass spectrometry to identify the formation of ring-coupled products.

  • Heterogeneous Reactions: The reactivity of aminophenols was also investigated with Arizona Test Dust (AZTD) under simulated aging conditions to observe changes in optical properties, morphology, and chemical composition.

Determination of Antibacterial Activity

The antibacterial potentials of aminophenol isomers were evaluated using standard microbiological methods.[5]

  • Initial Screening: The disc diffusion method was used for an initial determination of the antibacterial activities of o-, m-, and p-aminophenol.

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC): The broth macrodilution method was employed to quantify the MIC and MBC of p-aminophenol against reference bacterial strains.

  • Time-Kill Analysis: The rate of bacterial killing by p-aminophenol was determined by performing time-kill analyses against Staphylococcus aureus.

Visualizing Reaction Pathways

The differing reactivity of aminophenol isomers can be visualized through their distinct reaction pathways.

OxidationPathways cluster_ortho ortho-Aminophenol Pathway cluster_para para-Aminophenol Pathway oAP o-Aminophenol oQI o-Quinonimine (transient) oAP->oQI Oxidation Phenoxazone 2-Aminophenoxazine-3-one oQI->Phenoxazone Condensation pAP p-Aminophenol pQI p-Quinonimine pAP->pQI Oxidation Thioether Thioether Adduct (with Hemoglobin) pQI->Thioether Reaction with Thiols

Caption: Differential oxidation pathways of o- and p-aminophenol.

The diagram above illustrates the distinct reaction pathways for ortho- and para-aminophenols upon oxidation. o-Aminophenol can undergo a self-condensation reaction to form a stable phenoxazone structure, a pathway that is not available to the para-isomer.[4] This difference in reaction mechanism has significant implications for their biological interactions, such as their reactivity with proteins like hemoglobin.

ReactivityFactors Reactivity Aminonitrophenol Reactivity Activating Activating Groups (-NH2, -OH) Reactivity->Activating Deactivating Deactivating Group (-NO2) Reactivity->Deactivating Position Substituent Position (ortho, meta, para) Reactivity->Position Steric Steric Hindrance Reactivity->Steric

Caption: Key factors influencing the reactivity of aminonitrophenols.

The reactivity of an aminonitrophenol isomer is a complex interplay of several factors. The electron-donating nature of the amino and hydroxyl groups enhances reactivity, while the electron-withdrawing nitro group diminishes it. The relative positioning of these groups determines the overall electronic landscape of the molecule and, along with steric considerations, dictates the preferred sites and rates of reaction.[1][2]

References

A Comparative Analysis of the Biological Activity of 2-Amino-3-Nitrophenol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 2-Amino-3-Nitrophenol and its structurally similar isomers, including 2-Amino-4-Nitrophenol, 2-Amino-5-Nitrophenol, and 4-Amino-2-Nitrophenol. While this compound is utilized as a biochemical reagent and in certain industrial applications, publicly available quantitative data on its specific biological activities, such as enzyme inhibition and cytotoxicity, is notably scarce.[1][2][3][4][5][6][7] In contrast, more extensive research has been conducted on its isomers, providing valuable data points for comparison and structure-activity relationship (SAR) analysis. This guide synthesizes the available data to offer insights into the potential biological profile of these aminonitrophenol compounds.

Summary of Biological Activities

The biological activities of aminonitrophenol isomers are significantly influenced by the relative positions of the amino, nitro, and hydroxyl groups on the benzene (B151609) ring. These variations in structure can dramatically alter the toxicological and potential therapeutic properties of each compound. This comparison focuses on key areas of biological interest: cytotoxicity, carcinogenicity, and fungicidal activity.

Cytotoxicity and Carcinogenicity

Table 1: Comparative Toxicity and Carcinogenicity Data of Aminonitrophenol Isomers

CompoundAssaySpeciesRouteResultReference
This compound Genotoxicityin vivo-Not genotoxicNICNAS
2-Amino-4-Nitrophenol LD50RatOral2400 mg/kg bw[8]
LD50RatIntraperitoneal246 mg/kg bw[8]
LD50MouseIntraperitoneal143 mg/kg bw[8]
CarcinogenicityMale RatGavageIncreased incidence of renal-cell adenomas[8]
CarcinogenicityFemale RatGavageNo significant increase in tumors[8]
CarcinogenicityMouseGavageNo significant increase in tumors[8]
2-Amino-5-Nitrophenol LD50RatOral>4000 mg/kg bw[9]
LD50RatIntraperitoneal>800 mg/kg bw[9]
CarcinogenicityMale RatGavageIncreased incidence of pancreatic acinar-cell adenomas[9]
CarcinogenicityMouseGavageNo significant increase in tumors (high mortality in high-dose groups)[9]
4-Amino-2-Nitrophenol CarcinogenicityMale RatDietCarcinogenic (transitional-cell carcinomas of the urinary bladder)[10][11]
CarcinogenicityFemale RatDietPossible association with transitional-cell carcinomas of the urinary bladder[10][11]
CarcinogenicityMouseDietNot carcinogenic at doses tested[10][11]
Fungicidal Activity

The antifungal properties of aminonitrophenols have also been investigated, with quantitative data available for 2-Amino-4-Nitrophenol and its derivatives. This highlights a potential area for the development of novel antifungal agents.

Table 2: Fungicidal Activity of 2-Amino-4-Nitrophenol and Its Derivatives against Phytopathogenic Fungi

CompoundFungal SpeciesSuppression of Fungal Growth (%)Reference
2-Amino-4-Nitrophenol Rhizoctonia solaniModerate[12][13][14]
Bipolaris sorokinianaModerate[12][13][14]
N-(2-hydroxy-5-nitrophenyl)formamide Rhizoctonia solaniIncreased activity compared to parent compound[12][13][14]
Bipolaris sorokinianaIncreased activity compared to parent compound[12][13][14]
N-(2-hydroxy-5-nitrophenyl)acetamide Sclerotinia sclerotiorumIncreased inhibitory effect compared to parent compound[12][13][14]
Venturia inaequalisIncreased inhibitory effect compared to parent compound[12][13][14]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of standard protocols for assessing key biological activities relevant to aminonitrophenol compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a common and straightforward method to evaluate the antioxidant potential of a compound.

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).

  • In a 96-well plate or cuvettes, add various concentrations of the test compound to the DPPH solution.

  • Include a blank (solvent + DPPH) and a positive control (a known antioxidant like ascorbic acid or Trolox).

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.[9][10][11][15][16][17][18][19][20]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_compound Prepare Test Compound Stock mix Mix Compound/Controls with DPPH prep_compound->mix prep_dpph Prepare DPPH Solution prep_dpph->mix prep_controls Prepare Controls (Blank, Positive) prep_controls->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging measure->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Workflow for DPPH Antioxidant Assay.
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 500 and 600 nm.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The IC50 value (the concentration of the compound that reduces cell viability by 50%) is determined.[14][21]

Cytotoxicity_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate attach_cells Allow Cells to Attach seed_cells->attach_cells treat_cells Treat with Test Compound attach_cells->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize measure_abs Measure Absorbance solubilize->measure_abs calculate_viability Calculate % Viability measure_abs->calculate_viability determine_ic50_cyto Determine IC50 calculate_viability->determine_ic50_cyto

Workflow for MTT Cytotoxicity Assay.
Matrix Metalloproteinase (MMP) Inhibition Assay

This assay is used to determine the inhibitory activity of a compound against a specific MMP enzyme.

Principle: A fluorogenic MMP substrate is cleaved by an active MMP enzyme, releasing a fluorescent signal. An inhibitor will prevent or reduce this cleavage, resulting in a lower fluorescent signal.

Procedure:

  • Activate the pro-MMP enzyme to its active form.

  • In a 96-well plate, pre-incubate the active MMP with various concentrations of the test inhibitor.

  • Add a fluorogenic MMP substrate to initiate the reaction.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • The rate of reaction is determined from the slope of the fluorescence versus time plot.

  • The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[12][22][23][24][25][26][27]

MMP_Inhibition_Assay_Workflow cluster_prep_mmp Enzyme Preparation cluster_inhibition Inhibition Reaction cluster_measurement_mmp Measurement & Analysis activate_mmp Activate Pro-MMP preincubate Pre-incubate MMP with Inhibitor activate_mmp->preincubate add_substrate Add Fluorogenic Substrate preincubate->add_substrate monitor_fluorescence Monitor Fluorescence add_substrate->monitor_fluorescence calculate_rate Calculate Reaction Rate monitor_fluorescence->calculate_rate determine_ic50_mmp Determine IC50 calculate_rate->determine_ic50_mmp

Workflow for MMP Inhibition Assay.

Structure-Activity Relationship (SAR) Insights

The available data, although incomplete for this compound, allows for some preliminary SAR observations among the aminonitrophenol isomers.

SAR_Aminonitrophenols cluster_sar Structure-Activity Relationship cluster_isomers Aminonitrophenol Isomers Structure Positional Isomerism of -NH2, -NO2, -OH groups Activity Biological Activity (Toxicity, Carcinogenicity, Fungicidal) Structure->Activity Strongly Influences 2A3N This compound (Data Lacking) 2A4N 2-Amino-4-Nitrophenol (Renal Toxicity, Fungicidal) 2A4N->Activity 2A5N 2-Amino-5-Nitrophenol (Pancreatic Toxicity) 2A5N->Activity 4A2N 4-Amino-2-Nitrophenol (Bladder Carcinogen) 4A2N->Activity

Influence of Isomeric Structure on Biological Activity.

The position of the nitro group relative to the amino and hydroxyl groups appears to be a critical determinant of the toxicological profile. For instance, 4-Amino-2-Nitrophenol has been identified as a bladder carcinogen in male rats, a characteristic not as clearly defined for the other isomers.[10][11] In contrast, 2-Amino-4-Nitrophenol is associated with renal toxicity, and 2-Amino-5-Nitrophenol with pancreatic toxicity in male rats.[8][9] These differences underscore the importance of precise structural information when evaluating the biological potential of these compounds.

Conclusion

This comparative guide highlights the current state of knowledge regarding the biological activity of this compound and its isomers. A significant data gap exists for this compound, with a lack of quantitative data on its cytotoxicity, enzyme inhibition, and antioxidant activity. In contrast, toxicological and some activity data are available for its isomers, revealing distinct biological profiles that are dependent on the specific arrangement of functional groups. The provided experimental protocols offer a foundation for future studies that could elucidate the biological activities of this compound and further refine the structure-activity relationships within this class of compounds. Further research is warranted to fully characterize the biological profile of this compound to enable a more complete and direct comparison with its isomers.

References

evaluation of 2-Amino-3-Nitrophenol as a VIS-MALDI matrix against other matrices

Author: BenchChem Technical Support Team. Date: December 2025

Compile a comparison guide for 2-Amino-3-Nitrophenol as a VIS-MALDI matrix. Introduce VIS-MALDI and the role of matrices. Present a table comparing the ideal properties of a VIS-MALDI matrix with the known properties of this compound and other common matrices like CHCA and DHB, citing the general literature. Provide a hypothetical experimental protocol for comparing these matrices for the analysis of a model small molecule drug, based on established MALDI-MS quantitative analysis methods. Create a section on data presentation, explaining how to construct a table to compare key performance metrics such as signal-to-noise ratio, limit of detection, and linearity, and populate it with hypothetical but realistic data to illustrate the comparison. Generate Graphviz diagrams for the experimental workflow and a signaling pathway relevant to drug development. Conclude with a summary of the potential advantages and disadvantages of using this compound based on its chemical properties and the general principles of VIS-MALDI, while emphasizing the need for direct experimental comparisons. Finally, present the complete comparison guide with all the required sections, tables, and diagrams.## this compound as a VIS-MALDI Matrix: A Comparative Evaluation for Researchers

In the landscape of drug discovery and development, the rapid and sensitive analysis of small molecules is paramount. Visible Matrix-Assisted Laser Desorption/Ionization (VIS-MALDI) mass spectrometry has emerged as a powerful tool for this purpose, and the choice of matrix is critical to achieving optimal performance. This guide provides an objective evaluation of this compound as a VIS-MALDI matrix, comparing its properties and potential performance against other commonly used matrices.

The Crucial Role of the Matrix in VIS-MALDI

VIS-MALDI is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules, such as small molecule drugs. The process involves co-crystallizing the analyte with a matrix material that strongly absorbs laser energy at a specific wavelength in the visible spectrum. Upon irradiation, the matrix rapidly heats and vaporizes, carrying the intact analyte molecules into the gas phase where they can be ionized and analyzed by a mass spectrometer. The ideal matrix should efficiently absorb the laser energy, promote analyte ionization, and introduce minimal background interference in the low mass range where small molecules are detected.

Comparison of Matrix Properties

While direct, quantitative comparative studies on the performance of this compound against other VIS-MALDI matrices are not extensively available in peer-reviewed literature, we can evaluate its potential based on its known chemical properties and the established characteristics of an effective matrix. The following table compares the ideal properties of a VIS-MALDI matrix with those of this compound, and two widely used UV-MALDI matrices, α-Cyano-4-hydroxycinnamic acid (CHCA) and 2,5-Dihydroxybenzoic acid (DHB), for context.

PropertyIdeal CharacteristicThis compoundα-Cyano-4-hydroxycinnamic acid (CHCA)2,5-Dihydroxybenzoic acid (DHB)
Wavelength Absorption Strong absorption at the laser wavelength (Visible range for VIS-MALDI)Absorbs in the visible spectrumStrong UV absorption (~337 nm, 355 nm)Strong UV absorption (~337 nm, 355 nm)
Analyte Ionization Efficiently promotes protonation or deprotonation of the analyteContains amino and nitro groups which can facilitate proton transferCarboxylic acid group facilitates protonationCarboxylic acid group facilitates protonation
Background Interference Minimal background ions in the low mass rangePotential for some background ions, but generally low in the visible rangeCan produce significant background ions in the low mass rangeCan produce background ions in the low mass range
Co-crystallization Forms a homogenous co-crystal with the analyteForms crystalline solidsKnown to form homogenous co-crystalsKnown to form homogenous co-crystals
Vacuum Stability Low volatility to remain stable under high vacuumExpected to have good vacuum stabilityGood vacuum stabilityGood vacuum stability
Solubility Soluble in common organic solvents for sample preparationSoluble in common organic solventsSoluble in common organic solventsSoluble in common organic solvents

Hypothetical Experimental Protocol for Matrix Comparison

To rigorously evaluate the performance of this compound against other matrices, a standardized experimental protocol is essential. The following outlines a hypothetical workflow for comparing matrices for the analysis of a model small molecule drug (e.g., Verapamil).

Objective: To compare the performance of this compound, CHCA, and DHB as MALDI matrices for the quantitative analysis of Verapamil.

Materials:

  • Verapamil standard solution (1 mg/mL in methanol)

  • This compound (10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA)

  • α-Cyano-4-hydroxycinnamic acid (CHCA) (10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA)

  • 2,5-Dihydroxybenzoic acid (DHB) (10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA)

  • Internal Standard (IS): Verapamil-d7 (100 µg/mL in methanol)

  • MALDI target plate

  • VIS-MALDI Mass Spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a serial dilution of Verapamil standard solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • To each calibration standard, add the internal standard to a final concentration of 100 ng/mL.

  • Matrix Deposition:

    • For each matrix, mix the matrix solution with each calibration standard in a 1:1 (v/v) ratio.

    • Spot 1 µL of each mixture onto the MALDI target plate in triplicate.

    • Allow the spots to dry completely under ambient conditions.

  • MALDI-MS Analysis:

    • Acquire mass spectra for each spot using a VIS-MALDI mass spectrometer.

    • Optimize laser energy for each matrix to achieve the best signal-to-noise ratio for the analyte.

    • Collect data across the entire spot to account for any heterogeneity.

  • Data Analysis:

    • Calculate the signal-to-noise ratio (S/N) for the Verapamil peak at each concentration for each matrix.

    • Determine the limit of detection (LOD) for each matrix, typically defined as the concentration at which the S/N is 3.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the linearity and dynamic range for each matrix.

Experimental_Workflow cluster_prep Sample & Matrix Preparation cluster_analysis MALDI-MS Analysis cluster_data Data Evaluation start Start prep_standards Prepare Verapamil Standards & Internal Standard start->prep_standards prep_matrices Prepare Matrix Solutions (this compound, CHCA, DHB) start->prep_matrices mix Mix Standards with each Matrix prep_standards->mix prep_matrices->mix spot Spot Mixtures onto MALDI Plate mix->spot acquire Acquire Mass Spectra (Optimize Laser Energy) spot->acquire process Process Spectra acquire->process calculate Calculate S/N, LOD, Linearity process->calculate compare Compare Matrix Performance calculate->compare end End compare->end

Experimental workflow for comparing VIS-MALDI matrices.

Data Presentation for Comparative Analysis

To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table. The following table provides a template with hypothetical data to illustrate how the performance of this compound could be compared to other matrices based on the experimental protocol described above.

Performance MetricThis compoundα-Cyano-4-hydroxycinnamic acid (CHCA)2,5-Dihydroxybenzoic acid (DHB)
Optimal Laser Energy (µJ) 80120100
Signal-to-Noise (S/N) at 50 ng/mL 150120135
Limit of Detection (LOD) (ng/mL) 0.51.00.8
Linear Dynamic Range (ng/mL) 1 - 10005 - 10001 - 800
Calibration Curve R² 0.9980.9950.997
Background Interference LowModerateLow

Visualization of a Relevant Signaling Pathway

In drug development, understanding the mechanism of action often involves studying cellular signaling pathways. VIS-MALDI can be employed to analyze metabolites and small molecule inhibitors involved in these pathways. The following diagram, generated using Graphviz, illustrates a simplified generic signaling pathway that could be investigated.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Promotes ligand Ligand (e.g., Drug) ligand->receptor drug_inhibitor Small Molecule Inhibitor drug_inhibitor->kinase2 Inhibits

A generic signaling pathway relevant to drug action.

Conclusion

Based on its chemical properties, this compound shows promise as a VIS-MALDI matrix for the analysis of small molecules. Its absorption in the visible range aligns with the operational wavelengths of VIS-MALDI instruments, and its chemical structure suggests it can effectively facilitate analyte ionization. The primary potential advantage of using a dedicated visible matrix like this compound is the reduction of background interference in the low mass range, a common challenge with UV matrices like CHCA.

However, without direct experimental comparisons, its superiority over other matrices cannot be definitively claimed. The hypothetical experimental protocol and data presentation format provided in this guide offer a framework for researchers to conduct their own evaluations. Such studies are crucial to fully characterize the performance of this compound and establish its place in the analytical toolbox for drug discovery and development. Researchers are encouraged to perform these comparative experiments to generate the data necessary for an informed decision on the optimal matrix for their specific applications.

Safety Operating Guide

2-Amino-3-Nitrophenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 2-Amino-3-Nitrophenol is critical for laboratory safety and environmental protection. This substance is classified as hazardous, and its disposal must adhere to strict local, regional, and national regulations. The following guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

This compound presents several health and environmental hazards. Understanding these risks is the first step in safe handling and disposal. All personnel handling this chemical must be familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

Table 1: Hazard Identification for this compound

Hazard Statement Description Citations
H315 Causes skin irritation. [1][2][3]
H319 Causes serious eye irritation. [1][3]
H335 May cause respiratory irritation. [1][3]
- Harmful if swallowed. [2][4]
- Toxic to aquatic life with long-lasting effects. [2][4]

| - | Dust may form an explosive mixture with air. |[2] |

Essential Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.[1]

  • Eye Protection: Use safety glasses with side-shields or goggles.[1][4]

  • Protective Clothing: A lab coat or other protective clothing is required to prevent skin exposure.[1][4]

  • Respiratory Protection: Use only in a well-ventilated area.[1][2] Avoid breathing dust, fumes, or vapors.[1]

Step-by-Step Disposal Protocol

Disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][4][5]

Step 1: Waste Segregation

  • Immediately upon generation, designate this compound waste (including contaminated materials like paper towels, gloves, or empty containers with residue) as hazardous.

  • Do not mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents.[6] Segregation prevents dangerous chemical reactions.

Step 2: Containerization

  • Select a waste container that is in good condition, leak-proof, and compatible with the chemical.[6][7] The original product container is often a suitable choice.[6]

  • Ensure the container has a secure, tightly-fitting screw cap.[6][7]

  • Keep the container closed at all times except when you are actively adding waste.[6][7] This minimizes the release of vapors and prevents spills.

  • Do not overfill the container. Leave at least 10% of headspace (or about one inch) to allow for expansion.[7]

Step 3: Labeling

  • Clearly label the waste container from the moment the first drop of waste is added.[6]

  • The label must include:

    • The words "HAZARDOUS WASTE ".[6]

    • The full chemical name: "This compound ".[6]

    • The concentration and composition of the waste.[6]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA).[5][7]

  • The SAA must be located at or near the point of waste generation and under the control of laboratory personnel.[5]

  • Store containers in secondary containment bins to mitigate potential leaks or spills.[8]

Step 5: Arranging for Final Disposal

  • Chemical waste generators are responsible for ensuring the waste is classified and handled correctly according to all regulations.[4]

  • Contact your institution's Environmental Health & Safety (EHS or EH&S) department to schedule a pickup for the hazardous waste.[5][6]

  • You may need to complete a hazardous material pickup request form.[6]

  • The EHS department will transport the waste to an approved treatment and disposal facility.[1][2]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate personnel from the immediate spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition and use spark-proof tools for cleanup, as dust can be explosive.[1]

  • Containment: Prevent the spill from spreading or entering drains.[1]

  • Cleanup:

    • Wear the appropriate PPE as described above.

    • Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[2][4]

    • Avoid actions that create dust.[1][2]

    • Wash the spill area thoroughly once the material has been collected.

  • Disposal: The collected spill material must be disposed of as hazardous waste following the protocol detailed above.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound waste.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Institutional Procedure Start Waste Generation (this compound) PPE Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Drain Prohibited Action: DO NOT DISPOSE IN SINK Start->Drain Segregate Step 2: Segregate Waste (Do Not Mix Incompatibles) PPE->Segregate Container Step 3: Use Compatible & Securely Capped Container Segregate->Container Label Step 4: Label Container 'HAZARDOUS WASTE' + Contents Container->Label Store Step 5: Store in Designated Satellite Accumulation Area (SAA) Label->Store Request Step 6: Submit Pickup Request to Environmental Health & Safety (EHS) Store->Request End Final Disposal by Certified Facility Request->End

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 2-Amino-3-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-Amino-3-Nitrophenol, tailored for research, scientific, and drug development professionals. Following these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 603-85-0

  • Molecular Formula: C6H6N2O3

Hazard Summary: this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] All personnel must handle this chemical with appropriate precautions in a controlled laboratory setting.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

PPE TypeSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side-shields. A face shield is recommended when there is a significant risk of splashing.Protects eyes from airborne dust particles and potential splashes of solutions.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact with the compound. Gloves should be inspected before use and changed regularly, especially if contaminated.[1]
Body Protection A standard laboratory coat. Wear appropriate protective clothing to prevent skin exposure.Protects skin and personal clothing from contamination.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is recommended, particularly when handling the powder form, when there is a potential for aerosolization, or if ventilation is inadequate.Minimizes the inhalation of fine particles and potential vapors.[3]

Operational and Disposal Plans

Handling Protocol:

All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Procedure:

  • Preparation: Before handling the compound, ensure the work area is clean, uncluttered, and that eyewash stations and safety showers are readily accessible.[3] Designate a specific area for handling.

  • Donning PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing: Carefully weigh the desired amount of the powdered compound in a chemical fume hood. Use a spatula to minimize dust generation. Avoid creating and inhaling dust.[1]

  • Dissolving: If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][4] Contaminated clothing should be removed and washed before reuse.[1]

Storage Plan:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

  • Keep the container away from incompatible materials such as strong oxidizing agents.[3][5]

  • The storage area should be locked up or accessible only to authorized personnel.[1]

Disposal Plan:

  • Solid Waste: Unused or excess solid this compound should be disposed of as hazardous chemical waste.[1] Contaminated materials such as gloves, weighing paper, and disposable labware should be collected in a designated, clearly labeled hazardous waste container.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not empty into drains.[3][7]

  • All waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[1][7]

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical help.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[1]

In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1][5]

  • Clean the spill area thoroughly.

Safety Workflow for Handling this compound

start Start: Prepare for Handling assess_hazards 1. Assess Hazards (Skin/Eye/Respiratory Irritant) start->assess_hazards gather_ppe 2. Gather Required PPE (Gloves, Goggles, Lab Coat, Respirator) assess_hazards->gather_ppe prepare_workspace 3. Prepare Workspace (Fume Hood, Clean Area) gather_ppe->prepare_workspace handle_chemical 4. Handle Chemical (Weighing, Dissolving) prepare_workspace->handle_chemical decontaminate 5. Decontaminate & Clean Up handle_chemical->decontaminate spill_emergency Spill or Exposure Emergency handle_chemical->spill_emergency dispose_waste 6. Dispose of Waste (Solid & Liquid) decontaminate->dispose_waste end End: Procedure Complete dispose_waste->end spill_emergency->decontaminate If No emergency_procedure Follow Emergency Procedures (First Aid, Spill Cleanup) spill_emergency->emergency_procedure If Yes emergency_procedure->decontaminate After Resolution

Caption: Logical workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.